molecular formula C17H11KN2O6S2 B608405 KYA1797K

KYA1797K

Katalognummer: B608405
Molekulargewicht: 442.5 g/mol
InChI-Schlüssel: PHUNRLYHXGMOLG-WQRRWHLMSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

KYA1797K is an inhibitor of Wnt/β-catenin signaling. It inhibits expression of a reporter induced by Wnt3a-conditioned medium in HEK293 cells (IC50 = 0.75 μM). KYA1797K binds to the regulators of G-protein signaling (RGS) domain of axin and increases activation of GSK3β, as well as phosphorylation of β-catenin and Ras, in HEK293 cells when used at a concentration of 25 μM. It decreases β-catenin and Ras protein levels and inhibits colony formation in SW480 cells in a concentration-dependent manner. KYA1797K inhibits the growth of SW480, LoVo, DLD1, and HCT15 cells (GI50s = 5, 4.8, 4.5, and 4.2 μM, respectively). It reduces tumor growth in a D-MT colorectal cancer mouse xenograft model when administered at a dose of 20 mg/kg.>KYA1797K is a novel highly potent and selective inhibitor of both Wnt/ß-catenin and Ras pathways.

Eigenschaften

IUPAC Name

potassium;3-[(5Z)-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O6S2.K/c20-15(21)7-8-18-16(22)14(27-17(18)26)9-12-5-6-13(25-12)10-1-3-11(4-2-10)19(23)24;/h1-6,9H,7-8H2,(H,20,21);/q;+1/p-1/b14-9-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHUNRLYHXGMOLG-WQRRWHLMSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CCC(=O)[O-])[N+](=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CC=C(O2)/C=C\3/C(=O)N(C(=S)S3)CCC(=O)[O-])[N+](=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11KN2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

KYA1797K: A Technical Guide to its Mechanism of Action in the Wnt/β-Catenin Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of KYA1797K, a potent and selective small molecule inhibitor of the Wnt/β-catenin signaling pathway. KYA1797K presents a novel therapeutic strategy for cancers with aberrant Wnt/β-catenin and Ras pathway activation, particularly colorectal cancers (CRC) harboring mutations in both APC and KRAS genes.[1][2] This document details the molecular interactions of KYA1797K, its effects on key signaling proteins, and summarizes relevant in vitro and in vivo data. Experimental protocols for key assays are also provided to facilitate further research.

Core Mechanism of Action: Targeting the Axin Scaffolding Protein

KYA1797K exerts its inhibitory effect on the Wnt/β-catenin pathway through a unique mechanism that involves the direct binding to the scaffolding protein Axin.[1][2] Specifically, KYA1797K targets the regulator of G-protein signaling (RGS) domain of Axin.[1][3] This interaction modulates the conformation of the β-catenin destruction complex, leading to enhanced degradation of both β-catenin and Ras proteins.[3][4]

The binding of KYA1797K to Axin promotes the formation of the β-catenin destruction complex, which is composed of Axin, Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3β (GSK3β), and Casein Kinase 1 (CK1).[4][5] This enhanced assembly of the destruction complex leads to the activation of GSK3β.[1][3] Activated GSK3β then phosphorylates both β-catenin at serines 33 and 37 and threonine 41 (S33/S37/T41) and K-Ras at threonines 144 and 148 (T144/T148).[1] These phosphorylation events mark both proteins for ubiquitination by the β-TrCP E3 ligase, followed by proteasomal degradation.[5] Consequently, the levels of both β-catenin and Ras are significantly reduced within the cell.[4][5]

It is noteworthy that KYA1797K enhances the binding affinity of β-catenin to Axin, GSK3β, and β-TrCP, but not to APC.[4][5] This selective enhancement of interactions within the destruction complex underlies its potent activity.

Recent studies have also suggested a potential off-target effect of KYA1797K, where it acts as a weak binder to Programmed Death-Ligand 1 (PD-L1).[3][6] This interaction may contribute to its anti-cancer effects by modulating the PD-1/PD-L1 immune checkpoint.[3][6]

KYA1797K_Mechanism cluster_Wnt_Off Wnt Pathway 'OFF' State (Enhanced by KYA1797K) cluster_Wnt_On Canonical Wnt Pathway 'ON' State (Inhibited by KYA1797K) KYA1797K KYA1797K Axin Axin KYA1797K->Axin Binds to RGS domain Destruction_Complex β-catenin Destruction Complex Axin->Destruction_Complex APC APC APC->Destruction_Complex GSK3b GSK3β GSK3b->Destruction_Complex beta_catenin β-catenin GSK3b->beta_catenin Phosphorylates Ras Ras GSK3b->Ras Phosphorylates CK1 CK1 CK1->Destruction_Complex Destruction_Complex->GSK3b Activates p_beta_catenin p-β-catenin Ub Ubiquitin p_beta_catenin->Ub Ubiquitination (β-TrCP) p_Ras p-Ras p_Ras->Ub Ubiquitination (β-TrCP) Proteasome Proteasome Ub->Proteasome Degradation Degradation Proteasome->Degradation Wnt Wnt Ligand Frizzled Frizzled/LRP5/6 Wnt->Frizzled Dvl Dvl Frizzled->Dvl Dvl->Destruction_Complex Inhibits beta_catenin_stable β-catenin (stabilized) Nucleus Nucleus beta_catenin_stable->Nucleus TCF_LEF TCF/LEF beta_catenin_stable->TCF_LEF Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription

Figure 1: Mechanism of action of KYA1797K in the Wnt/β-catenin pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for KYA1797K.

Table 1: In Vitro Activity of KYA1797K

ParameterValueCell Line / AssayReference
IC500.75 µMTOPflash reporter assay in HEK293 cells[1][2][4]
Concentration for maximal effect5 - 50 µMVarious cancer cell lines[3]
β-catenin and Ras reductionDose-dependentSW480, LoVo, DLD1, HCT15 CRC cells[1][4]
Apoptosis InductionEffectiveKRAS mutant NSCLC cells[7][8]

Table 2: In Vivo Efficacy of KYA1797K

Animal ModelDosage and AdministrationKey FindingsReference
Xenograft mice with D-MT cells (APC and KRAS mutations)25 mg/kg, intraperitoneal injection (i.p.)~70% reduction in tumor weight and volume[1][4]
Apcmin/+/KRASG12DLA2 mouse modelNot specifiedSignificantly suppressed tumor growth[1]
KrasLA2 mouse modelNot specifiedEffectively inhibited Kras-driven tumorigenesis[7][8]
D-gal-treated accelerated aging mice10 mg/kg/day, i.p. for 4 weeksInhibited β-catenin pathway and retarded age-related kidney fibrosis[9]

Experimental Protocols

This section provides an overview of the methodologies for key experiments used to characterize the activity of KYA1797K.

In Vitro Assays

3.1.1. Cell Lines and Culture

A variety of cancer cell lines have been used to study KYA1797K, including:

  • Colorectal Cancer (CRC): SW480, LoVo, DLD1, HCT15[1][4]

  • Non-Small Cell Lung Cancer (NSCLC): NCI-H1650, NCI-H460[4][8]

  • Gastric Cancer: NCI-N87, MKN74[4]

  • Triple-Negative Breast Cancer (TNBC): MDA-MB-436, MDA-MB-468, BT549, 4T1[10]

  • Human Embryonic Kidney: HEK293 (for reporter assays)[4]

  • Human Proximal Renal Tubular Cells: HKC-8[9]

Cells are typically cultured in DMEM or RPMI medium supplemented with 10% FBS, 100 U/ml penicillin, and 100 µg/ml streptomycin at 37°C in a 5% CO2 atmosphere.[10] For in vitro studies, KYA1797K is typically dissolved in DMSO.[4][10]

3.1.2. TOPflash Reporter Assay

This assay is used to measure the transcriptional activity of the β-catenin/TCF/LEF complex.

  • Cell Seeding: Seed HEK293 cells in 24-well plates.

  • Transfection: Co-transfect cells with the TOPflash TCF/LEF reporter plasmid and a control plasmid (e.g., pRL-TK Renilla luciferase for normalization).

  • Treatment: After 24 hours, treat the cells with varying concentrations of KYA1797K or vehicle control (DMSO).

  • Lysis and Measurement: After a further 24-48 hours, lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Analysis: Normalize the TOPflash activity to the Renilla luciferase activity to determine the effect of KYA1797K on Wnt/β-catenin signaling.

3.1.3. Cell Proliferation (MTT) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.

  • Cell Seeding: Seed cells (e.g., 2 x 104 cells/well for HCT15 or SW480) in a 24-well or 96-well plate.[4]

  • Treatment: After 24 hours, treat the cells with various concentrations of KYA1797K or DMSO for the desired duration (e.g., 72 hours).[4]

  • MTT Addition: Add MTT reagent to each well at a final concentration of 0.25 mg/ml and incubate for 2 hours at 37°C.[4]

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the insoluble formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance of the formazan product at 590 nm using a microplate reader.[4]

In_Vitro_Workflow cluster_assays In Vitro Assays start Start cell_culture Cell Culture (e.g., CRC, NSCLC lines) start->cell_culture treatment Treatment with KYA1797K (various concentrations) cell_culture->treatment mtt_assay MTT Assay (Cell Proliferation) treatment->mtt_assay topflash_assay TOPflash Assay (Wnt Signaling) treatment->topflash_assay western_blot Western Blot (β-catenin, Ras levels) treatment->western_blot data_analysis Data Analysis mtt_assay->data_analysis topflash_assay->data_analysis western_blot->data_analysis end End data_analysis->end

Figure 2: A typical experimental workflow for in vitro evaluation of KYA1797K.

In Vivo Xenograft Studies

These studies are crucial for evaluating the anti-tumor efficacy of KYA1797K in a living organism.

  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice).

  • Tumor Implantation: Subcutaneously inject cancer cells (e.g., D-MT cells harboring both APC and KRAS mutations) into the flank of the mice.[4]

  • Tumor Growth: Allow tumors to grow to a palpable size.

  • Treatment: Administer KYA1797K (e.g., 25 mg/kg) or vehicle control via intraperitoneal injection daily.[3][4]

  • Monitoring: Monitor tumor volume and mouse weight regularly. Tumor volume can be calculated using the formula: (length x width2) / 2.

  • Endpoint Analysis: At the end of the study, sacrifice the mice and excise the tumors. Measure the final tumor weight and volume.[4]

  • Immunohistochemistry/Western Blot: Analyze tumor tissues for the levels of β-catenin, Ras, and other relevant biomarkers.[4]

Drug Formulation for In Vivo Studies: A common formulation for KYA1797K for intraperitoneal injection involves a mixture of DMSO, PEG300, Tween-80, and saline.[1] For a 1 mg/mL solution, a suggested protocol is to mix 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]

Conclusion

KYA1797K is a promising Wnt/β-catenin pathway inhibitor with a well-defined mechanism of action centered on the Axin protein. By promoting the degradation of both β-catenin and Ras, it offers a dual-targeting approach that is particularly effective in cancers with mutations in both pathways. The data summarized in this guide highlights its potential as a therapeutic agent, and the provided protocols offer a framework for further investigation into its efficacy and applications.

References

An In-depth Technical Guide to the Cellular Target of KYA1797K

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the small molecule KYA1797K, focusing on its primary cellular target and mechanism of action. The information presented is collated from peer-reviewed scientific literature and technical data sheets, intended to support further research and development efforts in oncology and related fields.

Introduction

KYA1797K is a synthetic small molecule that has emerged as a potent inhibitor of aberrantly activated Wnt/β-catenin and Ras signaling pathways, both of which are critical drivers in the progression of numerous cancers, including colorectal cancer (CRC) and triple-negative breast cancer (TNBC).[1][2] This guide delineates the molecular interactions and cellular consequences of KYA1797K treatment, providing a foundational understanding for its therapeutic potential.

Primary Cellular Target and Mechanism of Action

The principal cellular target of KYA1797K is the Regulator of G-protein Signaling (RGS) domain of the scaffold protein Axin .[3][4] By directly binding to this domain, KYA1797K modulates the conformation of the β-catenin destruction complex, leading to a cascade of downstream effects that culminate in the degradation of both β-catenin and Ras proteins.[3][5]

The mechanism unfolds as follows:

  • Binding to Axin: KYA1797K directly interacts with the RGS domain of Axin.[3]

  • Enhanced Destruction Complex Formation: This binding event promotes the assembly and stability of the β-catenin destruction complex, which is comprised of Axin, Glycogen Synthase Kinase 3β (GSK3β), Adenomatous Polyposis Coli (APC), and β-transducin repeat-containing protein (β-TrCP).[5] KYA1797K specifically enhances the binding affinity of β-catenin to Axin, GSK3β, and β-TrCP.[5]

  • GSK3β Activation: The stabilized complex facilitates the activation of GSK3β.[3][6]

  • Phosphorylation of β-catenin and Ras: Activated GSK3β phosphorylates both β-catenin (at Ser33/Ser37/Thr41) and Ras (at Thr144/Thr148), marking them for recognition by the E3 ubiquitin ligase β-TrCP.[6][7]

  • Proteasomal Degradation: The phosphorylated proteins are subsequently ubiquitinated and targeted for degradation by the proteasome.

This dual-targeting mechanism effectively attenuates two major oncogenic signaling pathways, making KYA1797K a promising candidate for cancers harboring mutations in both the Wnt/β-catenin (e.g., APC mutations) and Ras pathways (e.g., KRAS mutations).[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with KYA1797K's activity.

Table 1: In Vitro Efficacy

ParameterValueAssay SystemReference
IC₅₀ (Wnt/β-catenin signaling) 0.75 µMTOPflash reporter assay[3][5]
IC₅₀ (ASK1 inhibition) 0.65 µMApoptosis signal-regulating kinase 1 inhibition assay[8]
Typical Concentration Range 5 - 50 µMVarious in vitro cell-based assays[4]
Commonly Used Concentration 25 µMCell proliferation and protein degradation assays[4][5]

Table 2: In Vivo Efficacy

ParameterValueAnimal ModelReference
Dosage 25 mg/kgMice with xenografted tumors[5][6]
Administration Route Intraperitoneal (i.p.) injectionMouse models[5]
Tumor Growth Inhibition ~70% reduction in tumor weight and volumeD-MT cell line xenograft (APC and KRAS mutations)[5][6]

Table 3: Potential Off-Target Binding Affinity

TargetBinding Affinity (KD)MethodNoteReference
PD-L1 Modest affinity (in µM range)Microscale Thermophoresis (MST)Described as a weak interaction[4]

Signaling Pathways and Experimental Workflow Visualizations

Diagram 1: KYA1797K Mechanism of Action

KYA1797K_Mechanism cluster_Wnt_Off Wnt Pathway OFF (KYA1797K Present) cluster_Degradation Protein Degradation cluster_Downstream Downstream Effects KYA1797K KYA1797K Axin Axin (RGS Domain) KYA1797K->Axin Binds to BetaCatenin β-catenin DestructionComplex β-catenin Destruction Complex Axin->DestructionComplex GSK3b GSK3β GSK3b->DestructionComplex GSK3b->BetaCatenin Phosphorylates Ras Ras GSK3b->Ras Phosphorylates APC APC APC->DestructionComplex DestructionComplex->GSK3b Activates BetaCatenin_p p-β-catenin BetaCatenin->BetaCatenin_p Ras_p p-Ras Ras->Ras_p P P Ub Ub Proteasome Proteasome Ub->Proteasome Degradation Wnt_Signaling Wnt/β-catenin Signaling Proteasome->Wnt_Signaling Inhibits Ras_Signaling Ras/ERK Signaling Proteasome->Ras_Signaling Inhibits BetaCatenin_p->Ub Ubiquitination Ras_p->Ub Proliferation Tumor Cell Proliferation & Growth Wnt_Signaling->Proliferation Ras_Signaling->Proliferation

Caption: KYA1797K binds to Axin, promoting destruction complex formation and GSK3β-mediated degradation of β-catenin and Ras.

Diagram 2: Experimental Workflow for Target Validation

Target_Validation_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-based Assays cluster_invivo In Vivo Models start Hypothesis: Small molecule inhibits Wnt/β-catenin pathway reporter TOPflash/FOPflash Reporter Assay start->reporter Screening pull_down Pull-down / Co-IP (e.g., with biotinylated KYA1797K) reporter->pull_down Identify interacting proteins binding_assay Direct Binding Assay (e.g., MST, SPR) pull_down->binding_assay Confirm direct target (Axin) cell_lines Treat Cancer Cell Lines (e.g., SW480, DLD1 with APC/KRAS mutations) binding_assay->cell_lines western_blot Western Blot Analysis (p-β-catenin, p-Ras, total levels) proliferation Cell Proliferation Assay (e.g., MTT, colony formation) cell_lines->proliferation protein_levels Analyze Protein Levels (β-catenin, Ras, downstream targets) cell_lines->protein_levels xenograft Xenograft Mouse Model (e.g., CRC cells) cell_lines->xenograft Validate in vivo efficacy protein_levels->western_blot Validate mechanism treatment Administer KYA1797K (i.p.) xenograft->treatment analysis Tumor Volume/Weight Measurement Immunohistochemistry (IHC) of tumor tissue treatment->analysis

References

KYA1797K: A Technical Guide to its Role in Promoting the β-Catenin Destruction Complex

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the mechanism and experimental validation of KYA1797K, a small molecule inhibitor of the Wnt/β-catenin signaling pathway. KYA1797K promotes the degradation of β-catenin and Ras by directly targeting the scaffold protein Axin and enhancing the assembly and activity of the β-catenin destruction complex. This document provides a comprehensive overview of its mechanism of action, quantitative efficacy data, and detailed protocols for key experimental procedures.

Core Mechanism of Action: Stabilizing the Destruction Complex

KYA1797K is a potent and selective inhibitor of the Wnt/β-catenin signaling pathway with a reported IC50 of 0.75 µM in a TOPflash reporter assay.[1][2] Its primary mechanism involves binding directly to the Regulator of G-protein Signaling (RGS) domain of Axin.[3][4] This interaction modulates the conformation of the β-catenin destruction complex, a multiprotein assembly responsible for the phosphorylation and subsequent ubiquitination and proteasomal degradation of β-catenin.

By binding to Axin, KYA1797K enhances the binding affinity of β-catenin to the other core components of the destruction complex, namely Glycogen Synthase Kinase 3β (GSK3β) and β-transducin repeat-containing protein (β-TrCP).[2] This fortified interaction facilitates the GSK3β-mediated phosphorylation of β-catenin at serine and threonine residues (S33/S37/T41).[4] Phosphorylated β-catenin is then recognized by the E3 ubiquitin ligase β-TrCP, leading to its polyubiquitination and degradation by the proteasome.[5] Consequently, KYA1797K treatment leads to a significant reduction in cellular β-catenin levels in a dose-dependent manner.[2]

Interestingly, the interaction between Adenomatous Polyposis Coli (APC) and β-catenin is not directly enhanced by KYA1797K.[2] The molecule's effect is centered on the Axin-scaffold, promoting a conformation that is more favorable for β-catenin phosphorylation and subsequent degradation.

Signaling Pathway Diagram

KYA1797K_Mechanism cluster_destruction_complex β-catenin Destruction Complex cluster_cytoplasm Cytoplasm Axin Axin GSK3b GSK3β Axin->GSK3b APC APC Axin->APC p_beta_catenin p-β-catenin Axin->p_beta_catenin Promotes phosphorylation CK1 CK1 GSK3b->CK1 APC->GSK3b KYA1797K KYA1797K KYA1797K->Axin Binds to RGS domain beta_catenin β-catenin beta_catenin->Axin Enhanced binding Ub Ubiquitin p_beta_catenin->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation

Caption: Mechanism of KYA1797K in promoting β-catenin degradation.

Quantitative Data on KYA1797K Activity

The efficacy of KYA1797K has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Efficacy of KYA1797K
ParameterValueCell LinesAssayReference
IC50 (Wnt/β-catenin signaling) 0.75 µMHEK293TTOPflash Assay[1][2]
GI50 (Cell Growth Inhibition) See Table 2Various CRCMTT Assay[6]
β-catenin Degradation Dose-dependentSW480, LoVo, DLD1, HCT15Western Blot[2]
Ras Degradation Dose-dependentSW480, LoVo, DLD1, HCT15Western Blot[2]
Table 2: GI50 Values of KYA1797K in Colorectal Cancer (CRC) Cell Lines
Cell LineGI50 (µM)Mutation StatusReference
SW480~10APC mutant, KRAS wild-type[6]
LoVo~15KRAS mutant[6]
DLD1~12APC mutant, KRAS mutant[6]
HCT15~18KRAS mutant[6]
Table 3: In Vivo Efficacy of KYA1797K
Animal ModelDosageTreatment DurationTumor Volume ReductionReference
D-MT cell line xenograft mice25 mg/kg (i.p.)Daily~70%[1][7]
ApcMin/+/KRASG12DLA2 mice25 mg/kg (i.p.)Not specifiedSignificant suppression[7][8]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of KYA1797K.

Immunoprecipitation of β-Catenin Destruction Complex Components

This protocol is designed to assess the effect of KYA1797K on the protein-protein interactions within the β-catenin destruction complex.

Materials:

  • Cell Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitor cocktails.

  • Antibodies: Rabbit anti-Axin, Mouse anti-β-catenin, Rabbit anti-GSK3β (Cell Signaling Technology or equivalent).

  • Protein A/G magnetic beads.

  • Wash Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.1% NP-40.

  • Elution Buffer: 0.1 M Glycine-HCl (pH 2.5).

  • Neutralization Buffer: 1 M Tris-HCl (pH 8.5).

Procedure:

  • Cell Treatment: Plate colorectal cancer cells (e.g., SW480) and treat with either DMSO (vehicle control) or KYA1797K at desired concentrations (e.g., 10 µM, 25 µM) for 24 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with Cell Lysis Buffer on ice for 30 minutes.

  • Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new tube.

  • Pre-clearing: Add 20 µL of Protein A/G magnetic beads to each lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.

  • Immunoprecipitation:

    • Remove the beads using a magnetic stand.

    • To the pre-cleared lysate, add 2-5 µg of the primary antibody (e.g., anti-Axin).

    • Incubate overnight at 4°C with gentle rotation.

  • Immune Complex Capture: Add 30 µL of fresh Protein A/G magnetic beads and incubate for 2-4 hours at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads three times with 1 mL of ice-cold Wash Buffer.

  • Elution:

    • Resuspend the beads in 50 µL of Elution Buffer and incubate for 5 minutes at room temperature.

    • Pellet the beads and transfer the supernatant containing the eluted proteins to a new tube.

    • Neutralize the eluate with 5 µL of Neutralization Buffer.

  • Analysis: Analyze the eluted proteins by Western blotting using antibodies against β-catenin and GSK3β to determine changes in their association with Axin.

TOPflash/FOPflash Reporter Assay for Wnt Signaling Activity

This dual-luciferase reporter assay is used to quantify the transcriptional activity of the Wnt/β-catenin pathway.

Materials:

  • HEK293T cells.

  • TOPflash and FOPflash reporter plasmids (containing TCF/LEF binding sites or mutated sites, respectively, upstream of a luciferase gene).

  • Renilla luciferase plasmid (for transfection normalization).

  • Lipofectamine 2000 or a similar transfection reagent.

  • Dual-Luciferase Reporter Assay System (Promega or equivalent).

  • Luminometer.

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection:

    • Co-transfect cells with either the TOPflash or FOPflash plasmid along with the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Treatment: 24 hours post-transfection, treat the cells with varying concentrations of KYA1797K or DMSO as a control.

  • Cell Lysis: After 24 hours of treatment, wash the cells with PBS and lyse them using the passive lysis buffer provided with the Dual-Luciferase Reporter Assay System.

  • Luciferase Assay:

    • Measure the firefly luciferase activity (from TOPflash/FOPflash) and Renilla luciferase activity sequentially in a luminometer according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the fold change in Wnt signaling activity by comparing the normalized luciferase activity of KYA1797K-treated cells to that of DMSO-treated cells.

In Vivo Colorectal Cancer Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of KYA1797K in a mouse xenograft model.

Materials:

  • Athymic nude mice (4-6 weeks old).

  • Colorectal cancer cells (e.g., DLD1 or SW480).

  • Matrigel.

  • KYA1797K.

  • Vehicle solution (e.g., DMSO, PEG300, Tween 80, saline).

  • Calipers for tumor measurement.

Procedure:

  • Cell Preparation: Culture the chosen colorectal cancer cell line and harvest cells during the exponential growth phase. Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^6 cells per 100 µL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth and Monitoring:

    • Monitor the mice regularly for tumor formation.

    • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

    • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Drug Administration:

    • Prepare the KYA1797K formulation in the vehicle solution.

    • Administer KYA1797K (e.g., 25 mg/kg) or vehicle control to the respective groups via intraperitoneal (i.p.) injection daily.

  • Endpoint and Analysis:

    • Continue treatment for the specified duration (e.g., 21-28 days) or until tumors in the control group reach a predetermined size.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor weight and volume.

    • Tumor tissue can be further analyzed by immunohistochemistry for markers like β-catenin and Ki-67.

Mandatory Visualizations

Experimental Workflow for In Vivo Xenograft Study

Xenograft_Workflow start Start: Prepare CRC Cell Suspension implant Subcutaneous Implantation into Nude Mice start->implant monitor Monitor Tumor Growth implant->monitor randomize Randomize Mice into Groups (Tumor Volume ~100-150 mm³) monitor->randomize treatment Daily Intraperitoneal Injection: - KYA1797K (25 mg/kg) - Vehicle Control randomize->treatment measure Measure Tumor Volume Every 2-3 Days treatment->measure measure->treatment Repeat for 21-28 days endpoint Endpoint: Euthanize and Excise Tumors measure->endpoint analysis Analyze Tumor Weight, Volume, and Biomarkers (IHC) endpoint->analysis

Caption: Workflow for a typical in vivo xenograft study with KYA1797K.
Logical Relationship of KYA1797K's Effects

Logical_Relationship KYA1797K KYA1797K Axin Binds to Axin (RGS Domain) KYA1797K->Axin Complex Enhances β-catenin Destruction Complex Formation Axin->Complex Phosphorylation Increases β-catenin Phosphorylation Complex->Phosphorylation Degradation Promotes β-catenin and Ras Degradation Phosphorylation->Degradation Wnt_Inhibition Inhibition of Wnt/β-catenin Signaling Degradation->Wnt_Inhibition Proliferation Decreased Cancer Cell Proliferation Wnt_Inhibition->Proliferation Tumor_Growth Reduced Tumor Growth (In Vivo) Proliferation->Tumor_Growth

Caption: Logical flow of KYA1797K's molecular and cellular effects.

References

KYA1797K: A Targeted Approach to Overcoming APC-Mutated Colorectal Cancers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Mutations in the Adenomatous Polyposis Coli (APC) gene are a hallmark of colorectal cancer (CRC), leading to the aberrant activation of the Wnt/β-catenin signaling pathway and uncontrolled cell proliferation. KYA1797K has emerged as a promising small molecule inhibitor that targets the core of this pathway, offering a novel therapeutic strategy for APC-mutant cancers. This technical guide provides a comprehensive overview of the mechanism of action of KYA1797K, its impact on cancer cell lines harboring APC mutations, detailed experimental protocols for its evaluation, and visualizations of the key pathways and workflows.

Introduction: The Challenge of APC-Mutated Colorectal Cancer

The Wnt/β-catenin signaling pathway is a critical regulator of cell fate, proliferation, and differentiation. In a healthy state, the APC protein is a key component of the β-catenin destruction complex, which also includes Axin, Glycogen Synthase Kinase 3β (GSK3β), and Casein Kinase 1 (CK1). This complex facilitates the phosphorylation and subsequent proteasomal degradation of β-catenin, keeping its cytoplasmic levels low.

Truncating mutations in the APC gene, present in over 80% of colorectal cancers, disrupt the formation and function of the destruction complex.[1] This leads to the accumulation of β-catenin in the cytoplasm, followed by its translocation to the nucleus. In the nucleus, β-catenin acts as a co-activator for the T-cell factor/lymphoid enhancer-factor (TCF/LEF) family of transcription factors, driving the expression of target genes that promote cell proliferation and tumor growth, such as c-MYC and Cyclin D1.

KYA1797K: Mechanism of Action

KYA1797K is a potent and selective inhibitor of the Wnt/β-catenin signaling pathway with a reported IC50 of 0.75 µM for TOPflash reporter activity.[2] Its unique mechanism of action involves the direct binding to the regulator of G-protein signaling (RGS) domain of Axin, a scaffold protein within the β-catenin destruction complex.

By binding to Axin, KYA1797K enhances the formation and stability of the β-catenin destruction complex. This fortified complex more efficiently targets both β-catenin and the oncoprotein Ras for degradation. KYA1797K promotes the GSK3β-mediated phosphorylation of β-catenin at serines 33 and 37 and threonine 41, as well as K-Ras. These phosphorylation events mark the proteins for ubiquitination and subsequent degradation by the proteasome. Consequently, KYA1797K treatment leads to a significant reduction in the cellular levels of both β-catenin and Ras, effectively inhibiting two major oncogenic signaling pathways in colorectal cancer.

KYA1797K_Mechanism cluster_DestructionComplex β-catenin Destruction Complex cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Axin Axin APC APC GSK3b GSK3β CK1 CK1 beta_catenin_free β-catenin GSK3b->beta_catenin_free Phosphorylation Ras_free Ras GSK3b->Ras_free Phosphorylation beta_catenin_free->Axin Proteasome Proteasome beta_catenin_free->Proteasome Degradation TCF_LEF TCF/LEF beta_catenin_free->TCF_LEF Translocation & Binding Ras_free->Axin Enhanced Binding Ras_free->Proteasome Degradation KYA1797K KYA1797K KYA1797K->Axin TargetGenes Target Genes (c-MYC, Cyclin D1) TCF_LEF->TargetGenes Transcription

Figure 1: Mechanism of KYA1797K Action.

Impact on APC-Mutated Cancer Cell Lines: Quantitative Data

In Vivo Efficacy

The anti-tumor activity of KYA1797K has been validated in preclinical in vivo models of APC-mutated colorectal cancer.

Model Cell Line/Strain Treatment Duration Tumor Growth Inhibition Reference
XenograftD-MT (APC & KRAS mutant)20 mg/kg, i.p.28 daysStatistically significant reduction in tumor weight and volume.[3]
Genetically Engineered Mouse ModelApcmin/+/KrasG12DLA225 mg/kg, i.p.7 weeksStatistically significant reduction in total tumor incidence.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the impact of KYA1797K on APC-mutated cancer cell lines.

Cell Viability Assay (MTT Assay)

This protocol is for determining the dose-dependent effect of KYA1797K on the viability of colorectal cancer cell lines.

Materials:

  • APC-mutant colorectal cancer cell lines (e.g., SW480, DLD1)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • KYA1797K stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of KYA1797K in complete growth medium from a stock solution. The final concentrations should typically range from 0.1 to 50 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest KYA1797K concentration.

  • Remove the medium from the wells and add 100 µL of the prepared KYA1797K dilutions or vehicle control.

  • Incubate the cells for 48 to 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine the IC50 value.

Western Blotting for β-catenin and Ras

This protocol is for assessing the protein levels of β-catenin and Ras in response to KYA1797K treatment.

Materials:

  • APC-mutant colorectal cancer cells

  • KYA1797K

  • 6-well cell culture plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-β-catenin, anti-pan-Ras, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with various concentrations of KYA1797K (e.g., 0, 5, 10, 25 µM) for 24 hours.

  • Wash cells with ice-cold PBS and lyse them in RIPA buffer.

  • Determine protein concentration using the BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Use β-actin as a loading control to normalize protein levels.

In Vivo Xenograft Tumor Model

This protocol outlines the establishment of a subcutaneous xenograft model to evaluate the in vivo efficacy of KYA1797K.

Materials:

  • APC-mutant colorectal cancer cells (e.g., D-MT)

  • Immunocompromised mice (e.g., BALB/c nude mice)

  • Matrigel (optional)

  • KYA1797K formulation for intraperitoneal (i.p.) injection

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Harvest cancer cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel.

  • Subcutaneously inject 1-5 x 10⁶ cells into the flank of each mouse.

  • Monitor the mice for tumor formation.

  • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Administer KYA1797K (e.g., 20-25 mg/kg) or vehicle control via i.p. injection daily or on a specified schedule.

  • Measure tumor volume with calipers every 2-3 days using the formula: Volume = (Length x Width²) / 2.

  • Monitor the body weight of the mice as a measure of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting, immunohistochemistry).

Experimental_Workflow cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Validation Cell_Culture 1. Cell Line Culture (APC-mutant CRC cells) MTT_Assay 2. Cell Viability Assay (MTT) - Determine IC50 Cell_Culture->MTT_Assay Western_Blot 3. Western Blot Analysis - β-catenin & Ras levels Cell_Culture->Western_Blot IP_Assay 4. Immunoprecipitation - Destruction complex formation Cell_Culture->IP_Assay Xenograft 5. Xenograft Model Development - Subcutaneous injection MTT_Assay->Xenograft Promising results lead to in vivo studies Western_Blot->Xenograft IP_Assay->Xenograft Treatment 6. KYA1797K Treatment - i.p. administration Xenograft->Treatment Tumor_Measurement 7. Tumor Growth Monitoring - Caliper measurements Treatment->Tumor_Measurement Ex_Vivo_Analysis 8. Ex Vivo Analysis - Tumor weight, IHC, Western Blot Tumor_Measurement->Ex_Vivo_Analysis

Figure 2: Experimental Workflow for KYA1797K Evaluation.

Conclusion and Future Directions

KYA1797K represents a significant advancement in the targeted therapy of APC-mutated colorectal cancers. Its unique mechanism of simultaneously promoting the degradation of both β-catenin and Ras addresses two of the most critical oncogenic drivers in this disease. The preclinical data strongly support its potential as a therapeutic agent.

Future research should focus on:

  • A comprehensive evaluation of KYA1797K's efficacy across a broader panel of colorectal cancer cell lines with different APC and co-occurring mutations to identify potential biomarkers of response.

  • In-depth pharmacokinetic and pharmacodynamic studies to optimize dosing and delivery in vivo.

  • Investigation of combination therapies, where KYA1797K could be used to sensitize tumors to other targeted agents or chemotherapies.

The continued development of KYA1797K and similar compounds that target the core vulnerabilities of APC-mutant cancers holds great promise for improving patient outcomes in this challenging disease.

References

initial studies and preclinical data for KYA1797K

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial studies and preclinical data for KYA1797K, a novel small molecule inhibitor of the Wnt/β-catenin signaling pathway. The information presented herein is a synthesis of publicly available preclinical research, intended to inform further investigation and development of this compound.

Core Mechanism of Action

KYA1797K is a potent and selective inhibitor of Wnt/β-catenin signaling.[1][2] Its primary mechanism involves binding directly to the RGS (Regulator of G-protein Signaling) domain of axin.[2][3][4] This interaction enhances the formation and stability of the β-catenin destruction complex, which consists of axin, adenomatous polyposis coli (APC), glycogen synthase kinase 3β (GSK3β), and casein kinase 1 (CK1).[5] By promoting the assembly of this complex, KYA1797K facilitates the GSK3β-mediated phosphorylation of β-catenin, leading to its ubiquitination and subsequent proteasomal degradation.[5]

A key feature of KYA1797K is its dual action in also promoting the degradation of Ras proteins.[4][6] This occurs through a similar mechanism, where the activation of GSK3β leads to the phosphorylation and subsequent degradation of Ras.[3][6] This dual targeting of both β-catenin and Ras makes KYA1797K a promising candidate for cancers with co-activation of both Wnt/β-catenin and Ras/ERK pathways.[2][7]

Quantitative Preclinical Data

The following tables summarize the key quantitative data from initial preclinical studies of KYA1797K.

ParameterValueAssay SystemReference
IC₅₀ 0.75 µMTOPflash reporter assay[1][2]
IC₅₀ (PD-1/PD-L1) 94 ± 4.2 µMFRET-based PD-1/SHP-2 interaction assay[3]
Study TypeCancer ModelDosing RegimenKey FindingsReference
In Vivo Efficacy Colorectal Cancer (CRC) Xenograft (D-MT cells)25 mg/kg, intraperitoneal injectionReduced tumor weight and volume by 70%; decreased levels of β-catenin and Ras.[1]
In Vivo Efficacy Non-Small Cell Lung Cancer (NSCLC) (KrasLA2 mouse model)Not specifiedEffectively inhibited Kras-driven tumorigenesis by suppressing the Ras-ERK pathway.[7]
In Vivo Efficacy Triple-Negative Breast Cancer (TNBC) Patient-Derived Xenograft (PDX)Not specifiedReduced tumor growth; decreased levels of β-catenin, pan-RAS, and EGFR.[4]
In Vivo Efficacy Kidney Aging (D-gal-treated mice)Not specifiedInhibited β-catenin pathway, preserved mitochondrial homeostasis, repressed cellular senescence, and retarded fibrosis.[5]

Signaling Pathway and Mechanism of Action

The following diagram illustrates the proposed signaling pathway and the mechanism of action of KYA1797K.

KYA1797K_Mechanism cluster_wnt_off Wnt OFF / KYA1797K Present cluster_wnt_on Wnt ON / KYA1797K Absent KYA1797K KYA1797K Axin Axin KYA1797K->Axin binds Destruction_Complex β-catenin Destruction Complex Axin->Destruction_Complex APC APC APC->Destruction_Complex GSK3b GSK3β GSK3b->Destruction_Complex CK1 CK1 CK1->Destruction_Complex beta_catenin β-catenin Destruction_Complex->beta_catenin phosphorylates p_beta_catenin p-β-catenin Ras Ras Destruction_Complex->Ras phosphorylates Proteasome Proteasome p_beta_catenin->Proteasome ubiquitination Degradation Degradation Proteasome->Degradation p_Ras p-Ras p_Ras->Proteasome ubiquitination Wnt Wnt Frizzled Frizzled/LRP Wnt->Frizzled Dvl Dvl Frizzled->Dvl GSK3b_inactive GSK3β Dvl->GSK3b_inactive inhibits Axin_inactive Axin beta_catenin_stable β-catenin (stable) GSK3b_inactive->beta_catenin_stable Nucleus Nucleus beta_catenin_stable->Nucleus TCF_LEF TCF/LEF Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription KYA1797K_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_data Data Analysis and Interpretation Cell_Culture Cell Line Selection (e.g., CRC, NSCLC, TNBC) MTT_Assay Cell Proliferation Assay (MTT) Cell_Culture->MTT_Assay Reporter_Assay Wnt/β-catenin Signaling Assay (TOPflash) Cell_Culture->Reporter_Assay Western_Blot Protein Level Analysis (Western Blot for β-catenin, Ras) Cell_Culture->Western_Blot Animal_Model Animal Model Selection (Xenograft or GEM) MTT_Assay->Animal_Model Positive results lead to in vivo studies Data_Analysis Statistical Analysis MTT_Assay->Data_Analysis Reporter_Assay->Data_Analysis Western_Blot->Data_Analysis Tumor_Induction Tumor Induction/ Spontaneous Development Animal_Model->Tumor_Induction Treatment KYA1797K Administration (e.g., 25 mg/kg IP) Tumor_Induction->Treatment Monitoring Tumor Growth and Body Weight Monitoring Treatment->Monitoring Endpoint Endpoint Analysis (Tumor Weight, IHC) Monitoring->Endpoint Endpoint->Data_Analysis Conclusion Conclusion on Preclinical Efficacy and Mechanism Data_Analysis->Conclusion

References

KYA1797K: A Technical Guide to a Dual Wnt/β-Catenin and Ras Pathway Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides a comprehensive technical overview of KYA1797K, a potent and selective small-molecule inhibitor of the Wnt/β-catenin signaling pathway. KYA1797K presents a significant area of interest for cancer research, particularly for colorectal cancers (CRC) harboring mutations in both the APC and KRAS genes. This guide consolidates key chemical and biological data, outlines its mechanism of action, and provides detailed experimental protocols for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

KYA1797K, a derivative of the natural product rhodanine, is a synthetic compound designed to target key nodes in oncogenic signaling.[1] Its identity and fundamental properties are summarized below.

PropertyValueCitation(s)
IUPAC Name (5Z)-5-[[5-(4-nitrophenyl)-2-furanyl]methylene]-4-oxo-2-thioxo-3-thiazolidinepropanoic acid, monopotassium salt[1]
CAS Number 1956356-56-1[1]
Molecular Formula C₁₇H₁₁KN₂O₆S₂[1]
Molecular Weight 442.5 g/mol [1]
Appearance Crystalline solid
Purity ≥98% (HPLC)[1]
Solubility Soluble in DMSO (10 mM)
Storage Store at -20°C[1]

Mechanism of Action: Dual Degradation of β-Catenin and Ras

KYA1797K's primary mechanism involves the targeted destabilization and subsequent degradation of two critical oncoproteins: β-catenin and Ras.[1] Unlike other Wnt pathway inhibitors, KYA1797K does not act on the upstream components but rather enhances the formation of the β-catenin destruction complex.

The key steps are as follows:

  • Direct Binding to Axin: KYA1797K binds directly to the regulators of G-protein signaling (RGS) domain of Axin, a scaffold protein central to the β-catenin destruction complex.[1]

  • Enhanced Complex Formation: This binding event promotes the assembly and stability of the destruction complex, which also includes APC, Glycogen Synthase Kinase 3β (GSK3β), and Casein Kinase 1α (CK1α).

  • GSK3β Activation: By enhancing the complex, KYA1797K facilitates the activation of GSK3β.

  • Phosphorylation of β-Catenin and Ras: Activated GSK3β phosphorylates both β-catenin (at Ser33/Ser37/Thr41) and K-Ras (at Thr144/Thr148).

  • Proteasomal Degradation: This phosphorylation marks both proteins for ubiquitination by the β-TrCP E3 ligase, leading to their degradation by the proteasome.

This dual-targeting mechanism is particularly effective in cancers where both the Wnt/β-catenin and Ras-MAPK pathways are aberrantly activated, a common occurrence in colorectal cancer.

KYA1797K_Mechanism cluster_complex β-Catenin Destruction Complex Axin Axin GSK3b GSK3β Axin->GSK3b Enhances Activation APC APC Phosphorylation Phosphorylation GSK3b->Phosphorylation CK1a CK1α KYA1797K KYA1797K KYA1797K->Axin Binds to RGS Domain BetaCatenin β-Catenin BetaCatenin->Phosphorylation Ras Ras Ras->Phosphorylation Degradation Proteasomal Degradation Phosphorylation->Degradation β-TrCP Mediated

Caption: Mechanism of KYA1797K-induced degradation of β-catenin and Ras.

Biological Activity and Efficacy

KYA1797K demonstrates potent activity in vitro and in vivo, particularly against colorectal cancer cell lines with dual mutations in APC and KRAS.

Assay / ModelMetricValueCell Line(s) / ModelCitation(s)
Wnt/β-catenin Signaling IC₅₀0.75 µMHEK293 cells (TOPflash reporter assay)[1]
Cell Growth Inhibition GI₅₀4.2 - 5.0 µMSW480, LoVo, DLD1, HCT15 (Colorectal cancer)
PD-L1 Binding Kᴅ59 ± 8 µMRecombinant human PD-L1[1]
PD-1 Signaling IC₅₀94 ± 4.2 µMFRET-based cellular assay
In Vivo Efficacy Dose20-25 mg/kg (i.p.)D-MT colorectal cancer mouse xenograft model

In vivo, administration of KYA1797K has been shown to significantly reduce tumor growth in xenograft models of colorectal cancer.[1] Recent studies have also indicated a potential off-target effect involving weak binding to PD-L1, suggesting a possible role in modulating the immune checkpoint, though this requires further investigation.[1]

Experimental Protocols

The following are detailed protocols for key assays used to characterize the activity of KYA1797K.

Wnt/β-catenin Activity (TOPflash Reporter Assay)

This assay quantifies the transcriptional activity of the β-catenin/TCF complex.

Materials:

  • HEK293 cells

  • TOPflash and FOPflash luciferase reporter plasmids

  • pRL-TK (Renilla luciferase) plasmid for normalization

  • Lipofectamine 2000 or similar transfection reagent

  • Wnt3a-conditioned medium (Wnt3a-CM)

  • Dual-Luciferase Assay System

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293 cells in 96-well plates at a density of 25,000 cells/well, 24 hours prior to transfection.

  • Transfection: Co-transfect cells in each well with TOPflash (or FOPflash as a negative control) and pRL-TK plasmids using Lipofectamine 2000 according to the manufacturer's protocol.[2]

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing Wnt3a-CM and varying concentrations of KYA1797K (or DMSO as a vehicle control).

  • Incubation: Incubate the cells for an additional 24 hours.

  • Lysis and Measurement: Lyse the cells and measure both firefly (TOP/FOPflash) and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.[3]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. The Wnt signaling activity is expressed as the ratio of normalized TOPflash to FOPflash activity.[2][3]

Cell Proliferation (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of viability and proliferation.

Materials:

  • Colorectal cancer cell lines (e.g., SW480, HCT15)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • DMSO or other suitable solubilization solution.

  • Microplate spectrophotometer.

Procedure:

  • Cell Seeding: Plate cells (e.g., 3,000-5,000 cells/well) in a 96-well plate and allow them to adhere overnight.[4]

  • Compound Treatment: Treat the cells with various concentrations of KYA1797K or DMSO vehicle control for 72 hours.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[4]

  • Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[4]

  • Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4][5] Read the absorbance at a wavelength between 570-590 nm.[5]

  • Data Analysis: Subtract the background absorbance from a blank well (medium only). Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

MTT_Assay_Workflow start Start seed_cells 1. Seed CRC cells in 96-well plate start->seed_cells end End incubate1 2. Incubate Overnight (Allow Adhesion) seed_cells->incubate1 treat_cells 3. Treat with KYA1797K (Vehicle Control) incubate1->treat_cells incubate2 4. Incubate for 72h treat_cells->incubate2 add_mtt 5. Add MTT Reagent incubate2->add_mtt incubate3 6. Incubate 2-4h (Formazan Formation) add_mtt->incubate3 solubilize 7. Remove Media & Add Solubilizer (DMSO) incubate3->solubilize read_absorbance 8. Read Absorbance (570 nm) solubilize->read_absorbance analyze 9. Analyze Data (% Viability vs. Control) read_absorbance->analyze analyze->end

Caption: General workflow for a cell proliferation MTT assay.

Conclusion

KYA1797K is a valuable research tool for investigating the interconnected roles of the Wnt/β-catenin and Ras signaling pathways in cancer. Its unique mechanism of inducing the degradation of both β-catenin and Ras offers a promising therapeutic strategy for cancers, such as CRC, that are dependent on both pathways. The data and protocols presented here provide a foundation for further research into the efficacy and potential clinical applications of this compound.

References

KYA1797K: A Technical Guide to its Interaction with Axin and Dual Inhibition of Wnt/β-catenin and Ras Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the small molecule KYA1797K and its mechanism of action centered on its direct interaction with the axin protein. KYA1797K is a potent and selective inhibitor of the Wnt/β-catenin signaling pathway, with a secondary inhibitory effect on the Ras signaling pathway.[1][2][3] By binding to the RGS (Regulator of G-protein Signaling) domain of axin, KYA1797K enhances the formation of the β-catenin destruction complex, leading to the simultaneous degradation of both β-catenin and Ras proteins.[4][5][6] This dual-targeting mechanism makes KYA1797K a promising therapeutic candidate for cancers with aberrant activation of both pathways, particularly colorectal and non-small cell lung cancers harboring APC and KRAS mutations.[2][4][7] This document details the molecular interactions, signaling pathway modulation, quantitative efficacy, and relevant experimental protocols for the study of KYA1797K.

Introduction

The Wnt/β-catenin and Ras signaling pathways are critical regulators of cellular proliferation, differentiation, and survival. Their aberrant activation is a hallmark of numerous cancers. The crosstalk between these two pathways often contributes to tumor progression and therapeutic resistance. KYA1797K has emerged as a novel therapeutic agent that exploits this crosstalk by targeting a central regulatory protein, axin. Axin is a scaffold protein that facilitates the assembly of the β-catenin destruction complex, which includes adenomatous polyposis coli (APC), glycogen synthase kinase 3β (GSK3β), and casein kinase 1α (CK1α). This complex phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation.

KYA1797K directly binds to the RGS domain of axin, modulating the conformation of the destruction complex to enhance its activity.[1][4][5] This leads to increased phosphorylation and degradation of not only β-catenin but also Ras, offering a dual-pronged attack on cancer cell signaling.[1]

Mechanism of Action

KYA1797K's primary mechanism of action involves its direct binding to the RGS domain of the axin protein.[4][5][8] This interaction initiates a cascade of events that culminates in the destabilization of both β-catenin and Ras.

  • Enhancement of the β-catenin Destruction Complex: By binding to axin, KYA1797K promotes the formation and stability of the β-catenin destruction complex.[1]

  • Activation of GSK3β: The enhanced complex formation leads to the activation of GSK3β.[9]

  • Phosphorylation of β-catenin and Ras: Activated GSK3β phosphorylates β-catenin at serines 33 and 37 and threonine 41, and K-Ras at threonines 144 and 148.[5][10]

  • Proteasomal Degradation: This phosphorylation event signals for the ubiquitination of both proteins by β-TrCP, leading to their subsequent degradation by the proteasome.[10]

This mechanism effectively reduces the nuclear translocation of β-catenin and the membrane localization of Ras, thereby inhibiting their downstream signaling and oncogenic functions.[1]

Signaling Pathway Modulation

KYA1797K selectively inhibits the Wnt/β-catenin and MAPK/ERK pathways.[1] It does not significantly affect other cancer-related pathways such as Notch and TGFβ.[1]

Wnt_Pathway_Inhibition_by_KYA1797K cluster_destruction_complex β-catenin Destruction Complex cluster_wnt_off Wnt OFF State (Normal) cluster_wnt_on Wnt ON State (Aberrant) cluster_kya1797k_action KYA1797K Intervention Axin Axin b_catenin_off β-catenin APC APC GSK3b GSK3β CK1a CK1α Phospho_b_catenin p-β-catenin b_catenin_off->Phospho_b_catenin Phosphorylation Degradation_off Proteasomal Degradation Phospho_b_catenin->Degradation_off Ubiquitination & Degradation Wnt Wnt Ligand Frizzled Frizzled/LRP Wnt->Frizzled Dvl Dvl Frizzled->Dvl Destruction_Complex_Inhibited Destruction Complex (Inhibited) Dvl->Destruction_Complex_Inhibited Inhibits b_catenin_on β-catenin Destruction_Complex_Inhibited->b_catenin_on Stabilization b_catenin_on_nucleus β-catenin (Nucleus) b_catenin_on->b_catenin_on_nucleus Translocation TCF_LEF TCF/LEF b_catenin_on_nucleus->TCF_LEF Binds Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression Activates KYA1797K KYA1797K Axin_RGS Axin (RGS Domain) KYA1797K->Axin_RGS Binds to Enhanced_Complex Enhanced Destruction Complex Axin_RGS->Enhanced_Complex Promotes b_catenin_kya β-catenin Enhanced_Complex->b_catenin_kya Phosphorylates Ras_kya Ras Enhanced_Complex->Ras_kya Phosphorylates Phospho_b_catenin_kya p-β-catenin b_catenin_kya->Phospho_b_catenin_kya Phospho_Ras_kya p-Ras Ras_kya->Phospho_Ras_kya Degradation_kya Proteasomal Degradation Phospho_b_catenin_kya->Degradation_kya Phospho_Ras_kya->Degradation_kya

Figure 1: KYA1797K interaction with the Wnt/β-catenin signaling pathway.

Quantitative Data

The following tables summarize the quantitative data available for KYA1797K's activity.

Parameter Value Assay Reference
IC500.75 µMTOPflash reporter assay in HEK293 cells[1][4][5][8]
GI50 (SW480 cells)5 µMCell proliferation assay[8]
GI50 (LoVo cells)4.8 µMCell proliferation assay[8]
GI50 (DLD1 cells)4.5 µMCell proliferation assay[8]
GI50 (HCT15 cells)4.2 µMCell proliferation assay[8]
IC50 (PD-1 Signaling)94 ± 4.2 μMFRET assay[9]

Table 1: In Vitro Efficacy of KYA1797K.

Animal Model Dosage Administration Effect Reference
D-MT colorectal cancer mouse xenograft20 mg/kgIntraperitoneal (i.p.)Reduced tumor growth[8]
D-MT colorectal cancer mouse xenograft25 mg/kgIntraperitoneal (i.p.)70% reduction in tumor weight and volume[1][5]
KrasLA2 mouse modelNot specifiedNot specifiedInhibited Kras-driven tumorigenesis[2]

Table 2: In Vivo Efficacy of KYA1797K.

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol is adapted from methodologies used in studies of KYA1797K.[1][11]

Objective: To determine the effect of KYA1797K on the proliferation of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., SW480, LoVo, DLD1, HCT15)[1]

  • 96-well plates

  • Complete growth medium (specific to cell line)

  • KYA1797K stock solution (in DMSO)

  • DMSO (vehicle control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or isopropanol with HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 3 x 103 cells/well and allow them to adhere overnight.[1]

  • Prepare serial dilutions of KYA1797K in complete growth medium. A typical concentration range is 0.2 to 25 µM.[5] Include a vehicle control (DMSO) at the same final concentration as the highest KYA1797K treatment.

  • Replace the medium in the wells with the medium containing the different concentrations of KYA1797K or vehicle control.

  • Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.[1]

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Remove the medium and add solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 590 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control and determine the GI50 value.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells adhere Allow cells to adhere overnight seed_cells->adhere prepare_treatment Prepare KYA1797K dilutions adhere->prepare_treatment treat_cells Treat cells with KYA1797K or vehicle prepare_treatment->treat_cells incubate Incubate for 72 hours treat_cells->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Solubilize formazan crystals incubate_mtt->solubilize read_absorbance Read absorbance at 590 nm solubilize->read_absorbance analyze Calculate cell viability and GI50 read_absorbance->analyze end_process End analyze->end_process

Figure 2: Workflow for the MTT cell proliferation assay.

In Vivo Xenograft Tumor Model

This protocol is a generalized representation based on described in vivo studies.[1][5][8]

Objective: To evaluate the anti-tumor efficacy of KYA1797K in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Cancer cell line capable of forming tumors (e.g., D-MT cells)[1]

  • KYA1797K for injection

  • Vehicle solution

  • Calipers for tumor measurement

  • Sterile syringes and needles

Procedure:

  • Subcutaneously inject cancer cells into the flank of the mice.

  • Allow tumors to grow to a palpable size.

  • Randomize mice into treatment and control groups.

  • Administer KYA1797K (e.g., 20-25 mg/kg) or vehicle via intraperitoneal injection daily or as determined by the study design.[1][5][8]

  • Measure tumor volume with calipers at regular intervals.

  • Monitor the body weight and general health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors.

  • Measure the final tumor weight and volume.

  • Tumor tissues can be further analyzed by immunohistochemistry or Western blotting for target protein levels.

Potential Off-Target Effects

Recent studies have suggested a potential off-target effect of KYA1797K. It has been identified as a weak binder to PD-L1, suggesting it might function as a modest modulator of the PD-1/PD-L1 immune checkpoint.[9] This interaction could contribute to its overall anti-cancer activity by potentially reducing immune evasion by cancer cells.[12] Further investigation into this aspect of KYA1797K's pharmacology is warranted.

Conclusion

KYA1797K represents a promising therapeutic strategy for cancers driven by aberrant Wnt/β-catenin and Ras signaling. Its unique mechanism of action, centered on the targeted binding to the RGS domain of axin to promote the degradation of both β-catenin and Ras, distinguishes it from other pathway inhibitors. The preclinical in vitro and in vivo data strongly support its potential as an anti-cancer agent. Further research, including pharmacokinetic and pharmacodynamic studies, is necessary to advance KYA1797K towards clinical application. The potential immunomodulatory effects via PD-L1 binding also open new avenues for investigation and potential combination therapies.

References

Methodological & Application

KYA1797K: Application Notes and Protocols for Cell Culture Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of KYA1797K, a potent small molecule inhibitor, in cell culture experiments. This document outlines the mechanism of action, optimal concentrations for various cell lines, and detailed protocols for key experimental assays.

Mechanism of Action

KYA1797K is a selective inhibitor of the Wnt/β-catenin signaling pathway with a reported IC50 of approximately 0.75 µM in a TOPflash reporter assay.[1][2][3] It functions by directly binding to the RGS (Regulator of G-protein Signaling) domain of axin, a key component of the β-catenin destruction complex.[2][3][4][5] This interaction promotes the formation and activation of the destruction complex, which includes Axin, APC, GSK3β, and CK1. The activated complex then phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.

Interestingly, KYA1797K also induces the degradation of Ras proteins.[1][4][6][7] By enhancing the formation of the β-catenin destruction complex, KYA1797K facilitates the activation of GSK3β, which can then phosphorylate K-Ras, leading to its degradation.[3] This dual-targeting of both β-catenin and Ras makes KYA1797K a valuable tool for studying cancers with mutations in both the Wnt/β-catenin and Ras/ERK pathways, such as certain colorectal and triple-negative breast cancers.[1][2][6] Some studies also suggest that KYA1797K may have an off-target effect as a weak modulator of the PD-1/PD-L1 checkpoint.[4]

Optimal Concentrations for Cell Culture

The optimal concentration of KYA1797K can vary depending on the cell line, the specific biological question being investigated, and the duration of the treatment. Based on published data, a range of concentrations has been shown to be effective.

Table 1: Recommended Concentrations of KYA1797K for In Vitro Studies

Cell LineCancer TypeEffective Concentration RangeNotes
SW480, LoVo, DLD1, HCT15Colorectal Cancer (CRC)4.2 - 5 µM (GI50)The GI50 values for inhibiting cell growth were reported in this range.[5] For assays like western blotting and colony formation, concentrations up to 25 µM have been used.[1][5][8]
HCT116Colorectal Cancer (CRC)25 µMEffective in degrading both β-catenin and Ras in wild-type HCT116 cells.[7]
D-WT, D-MTColorectal Cancer (CRC)25 µMUsed for cell proliferation assays.[1]
NCI-H1650, NCI-H460, A549Non-Small Cell Lung Cancer (NSCLC)5 or 25 µmol/LUsed to assess effects on colony formation.[9]
Patient-Derived Cells (PDCs)Triple-Negative Breast Cancer (TNBC)Not specifiedShown to inhibit proliferation and metastatic capability.[6]
HEK293Human Embryonic Kidney0.75 µM (IC50) - 25 µMThe IC50 was determined using a Wnt3a-induced reporter assay.[5] A concentration of 25 µM was used to demonstrate increased GSK3β activation and phosphorylation of β-catenin and Ras.[5]
HKC-8Human Proximal Tubular Epithelial1 µMShown to be a safe and effective concentration for inhibiting β-catenin signaling in studies of kidney aging without inducing apoptosis.[10]
Endometrial Stromal CellsEndometriosis25 µMUsed in co-culture experiments to examine protein levels of collagen 1, α-SMA, and smad7.[3]

Experimental Protocols

Here are detailed protocols for common assays used to evaluate the efficacy of KYA1797K.

Cell Viability and Proliferation (MTT Assay)

This protocol is adapted from established methods to assess the effect of KYA1797K on cell proliferation.[1][10]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • KYA1797K (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed cells in a 96-well plate at a density of 3 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • The next day, treat the cells with various concentrations of KYA1797K (e.g., 0.5, 1, 2, 4, 8, 10, 25, 50 µM). Include a DMSO-only control.

  • Incubate the cells for the desired period (e.g., 48, 72, or 96 hours).[1][10]

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.

  • Carefully remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 590 nm using a microplate reader.

  • Calculate cell viability as a percentage of the DMSO-treated control.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Seed Seed Cells in 96-well Plate Adhere Allow Cells to Adhere Overnight Seed->Adhere Treat Treat with KYA1797K and DMSO Control Adhere->Treat Incubate Incubate for 48-96 hours Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Dissolve Dissolve Formazan with DMSO Incubate_MTT->Dissolve Read Measure Absorbance at 590 nm Dissolve->Read Calculate Calculate Cell Viability Read->Calculate

Caption: Workflow for assessing cell viability using the MTT assay.

Western Blotting

This protocol allows for the analysis of protein levels, such as β-catenin and Ras, following KYA1797K treatment.[10][11][12]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • KYA1797K (dissolved in DMSO)

  • Ice-cold PBS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-β-catenin, anti-Ras, anti-p-GSK3β, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescence substrate

Procedure:

  • Plate cells and treat with the desired concentration of KYA1797K (e.g., 25 µM) for a specific time (e.g., 24, 48, or 72 hours).

  • Wash cells with ice-cold PBS and lyse them in RIPA buffer.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.

  • Load equal amounts of protein (20-50 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

Western_Blot_Workflow cluster_sample Sample Preparation cluster_gel Electrophoresis & Transfer cluster_immuno Immunodetection cluster_detect Detection Cell_Treat Cell Treatment with KYA1797K Lysis Cell Lysis Cell_Treat->Lysis Quant Protein Quantification Lysis->Quant SDS_PAGE SDS-PAGE Quant->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab ECL ECL Substrate Addition Secondary_Ab->ECL Imaging Chemiluminescence Imaging ECL->Imaging

Caption: General workflow for Western Blotting analysis.

Luciferase Reporter Assay (TOPflash/FOPflash)

This assay is used to specifically measure the activity of the Wnt/β-catenin signaling pathway. The TOPflash reporter contains TCF/LEF binding sites that drive luciferase expression in response to active β-catenin, while the FOPflash reporter contains mutated binding sites and serves as a negative control.

Materials:

  • HEK293T cells (or other suitable cell line)

  • TOPflash and FOPflash reporter plasmids

  • Renilla luciferase plasmid (for normalization)

  • Transfection reagent

  • KYA1797K (dissolved in DMSO)

  • Wnt3a-conditioned medium (or recombinant Wnt3a)

  • Dual-Luciferase® Reporter Assay System[13]

  • Luminometer

Procedure:

  • Co-transfect cells with the TOPflash or FOPflash plasmid and the Renilla luciferase plasmid.

  • After 24 hours, treat the cells with Wnt3a-conditioned medium to activate the Wnt/β-catenin pathway.

  • Simultaneously, treat the cells with a range of KYA1797K concentrations (e.g., 0.1 to 10 µM). Include a DMSO-only control.

  • Incubate for another 24 hours.

  • Lyse the cells using the passive lysis buffer provided in the assay kit.

  • Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.[14][15][16][17]

  • Normalize the TOPflash/FOPflash activity to the Renilla luciferase activity.

  • Calculate the fold change in reporter activity relative to the Wnt3a-stimulated, DMSO-treated control.

Signaling_Pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dsh Dsh Frizzled->Dsh Dest_Complex Dest_Complex Dsh->Dest_Complex Inhibition Beta_Catenin Beta_Catenin Dest_Complex->Beta_Catenin Phosphorylation & Degradation Ras Ras Dest_Complex->Ras Phosphorylation & Degradation TCF_LEF TCF_LEF Beta_Catenin->TCF_LEF Proteasome Proteasome Beta_Catenin->Proteasome Target_Genes Target_Genes TCF_LEF->Target_Genes KYA1797K KYA1797K KYA1797K->Dest_Complex Activation Ras->Proteasome Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

Caption: KYA1797K mechanism of action on Wnt/β-catenin and Ras pathways.

Conclusion

KYA1797K is a versatile and potent inhibitor for studying the intertwined roles of the Wnt/β-catenin and Ras/ERK signaling pathways in various cellular contexts, particularly in cancer biology. The optimal concentration for KYA1797K is cell-type dependent, and it is recommended to perform a dose-response curve to determine the most effective concentration for your specific experimental setup. The provided protocols offer a starting point for investigating the cellular effects of this compound.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the recommended dosage and experimental protocols for the use of KYA1797K in in vivo research settings. KYA1797K is a potent and selective small molecule inhibitor of the Wnt/β-catenin signaling pathway, which also promotes the degradation of Ras, making it a valuable tool for studies in oncology and aging.[1][2][3][4]

Quantitative Data Summary

The following tables summarize the recommended dosages and administration details for KYA1797K in various in vivo models based on published research.

Table 1: Recommended Dosage of KYA1797K for In Vivo Experiments

Animal ModelDosageAdministration RouteFrequencyVehicleReference
Accelerated Aging Mouse Model10 mg/kg/dayIntraperitoneal (i.p.)Daily for 4 weeksNot specified[1]
Colorectal Cancer (CRC) Xenograft Mouse Model25 mg/kg/dayIntraperitoneal (i.p.)DailyDMSO, PEG300, Tween80, ddH2O[5]
KRAS-mutated Non-Small Cell Lung Cancer (NSCLC) Xenograft Mouse Model25 mg/kg/dayIntraperitoneal (i.p.)DailyNot specified[5]
Gastric Cancer Patient-Derived Xenograft (PDX) Model25 mg/mLIntraperitoneal (i.p.)DailyNot specified[5]

Table 2: Summary of KYA1797K Effects in In Vivo Models

Animal ModelKey FindingsReference
Accelerated Aging Mouse ModelInhibited β-catenin signaling, alleviated renal fibrosis, and protected against cellular senescence.[6][1]
Colorectal Cancer (CRC) Xenograft Mouse ModelReduced tumor weight and volume by approximately 70%; decreased levels of β-catenin and Ras proteins.[2]
KRAS-mutated Non-Small Cell Lung Cancer (NSCLC) Xenograft Mouse ModelEffectively inhibited Kras-driven tumorigenesis by suppressing the Ras-ERK pathway.[7]

Signaling Pathway

KYA1797K is a small molecule that targets the Wnt/β-catenin signaling pathway. It functions by binding to the regulator of G-protein signaling (RGS) domain of axin, a key scaffolding protein in the β-catenin destruction complex.[5][8] This binding event enhances the assembly and activity of the destruction complex, which includes Axin, Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3β (GSK3β), and Casein Kinase 1α (CK1α). The activated GSK3β then phosphorylates both β-catenin and Ras, marking them for ubiquitination and subsequent proteasomal degradation.[2][8] This dual-targeting mechanism makes KYA1797K effective in cancers with mutations in both the Wnt/β-catenin and Ras pathways.[8]

KYA1797K_Signaling_Pathway cluster_wnt_off Wnt OFF State / KYA1797K Present cluster_wnt_on Wnt ON State (Canonical) KYA1797K KYA1797K Axin Axin KYA1797K->Axin binds Destruction_Complex β-catenin Destruction Complex Axin->Destruction_Complex APC APC APC->Destruction_Complex GSK3b GSK3β GSK3b->Destruction_Complex beta_catenin β-catenin GSK3b->beta_catenin phosphorylates Ras Ras GSK3b->Ras phosphorylates Destruction_Complex->GSK3b activates p_beta_catenin p-β-catenin p_Ras p-Ras Ub Ub p_beta_catenin->Ub Ubiquitination p_Ras->Ub Ubiquitination Proteasome Proteasome Degradation Degradation Proteasome->Degradation Ub->Proteasome Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh LRP5_6 LRP5/6 LRP5_6->Dsh Destruction_Complex_inactive Inactive Destruction Complex Dsh->Destruction_Complex_inactive inhibits beta_catenin_stable β-catenin (stable) Nucleus Nucleus beta_catenin_stable->Nucleus TCF_LEF TCF/LEF Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription activates

Caption: Mechanism of KYA1797K action on the Wnt/β-catenin and Ras signaling pathways.

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in a Colorectal Cancer Xenograft Mouse Model

This protocol is adapted from studies demonstrating the anti-tumor effects of KYA1797K in CRC xenografts.[2]

1. Animal Model:

  • Use immunodeficient mice (e.g., BALB/c nude mice), 6-8 weeks old.

  • Subcutaneously inject a human CRC cell line harboring both APC and KRAS mutations (e.g., DLD-1 or SW480) into the flank of each mouse.

  • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

2. KYA1797K Preparation:

  • Prepare a stock solution of KYA1797K in DMSO.

  • For injection, dilute the stock solution in a vehicle mixture of PEG300, Tween80, and sterile water or saline. A recommended formulation is 10% DMSO, 40% PEG300, 5% Tween80, and 45% sterile water. The final concentration should be such that the desired dose is administered in a volume of 100-200 µL.

3. Administration:

  • Administer KYA1797K at a dose of 25 mg/kg body weight via intraperitoneal (i.p.) injection.

  • Treat the mice daily for a specified period (e.g., 21-28 days).

  • A control group should receive vehicle injections following the same schedule.

4. Monitoring and Endpoint:

  • Measure tumor volume and body weight 2-3 times per week.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry) to assess the levels of β-catenin and Ras.

Xenograft_Workflow start Start cell_culture Culture CRC cells (e.g., DLD-1, SW480) start->cell_culture injection Subcutaneous injection of cells into nude mice cell_culture->injection tumor_growth Allow tumors to reach 100-200 mm³ injection->tumor_growth randomization Randomize mice into treatment and control groups tumor_growth->randomization treatment Daily i.p. injection of KYA1797K (25 mg/kg) or vehicle randomization->treatment monitoring Monitor tumor volume and body weight treatment->monitoring endpoint Endpoint: Euthanasia and tumor excision monitoring->endpoint After 21-28 days analysis Tumor weight measurement and molecular analysis endpoint->analysis end End analysis->end

Caption: Experimental workflow for in vivo efficacy testing of KYA1797K in a CRC xenograft model.

Protocol 2: Evaluation of KYA1797K in an Accelerated Aging Mouse Model

This protocol is based on a study investigating the protective effects of KYA1797K against kidney aging.[1]

1. Animal Model:

  • Use male C57BL/6 mice, 2 months old.

  • Induce accelerated aging by subcutaneous injection of D-galactose (D-gal) at a dose of 150 mg/kg/day for 6 weeks.

2. KYA1797K Administration:

  • After 2 weeks of D-gal injections, begin daily intraperitoneal (i.p.) injections of KYA1797K at a dose of 10 mg/kg body weight.

  • Continue KYA1797K treatment for 4 weeks concurrently with D-gal injections.

  • Include control groups receiving vehicle, D-gal only, and KYA1797K only.

3. Outcome Assessment:

  • At the end of the 6-week period, collect kidney tissues.

  • Perform Western blot analysis to assess the expression of active β-catenin, total β-catenin, and markers of fibrosis (e.g., fibronectin, α-SMA).

  • Conduct histological analysis (e.g., Sirius Red staining) to evaluate renal fibrosis.

  • Assess markers of cellular senescence (e.g., SA-β-gal staining, p16INK4a expression).

Aging_Model_Workflow start Start: 2-month-old C57BL/6 mice dgal_induction Daily subcutaneous injection of D-galactose (150 mg/kg) for 6 weeks start->dgal_induction treatment_start After 2 weeks of D-gal dgal_induction->treatment_start kya_treatment Daily i.p. injection of KYA1797K (10 mg/kg) for 4 weeks treatment_start->kya_treatment endpoint Endpoint: Tissue collection after 6 weeks kya_treatment->endpoint Concurrent with D-gal analysis Analysis of kidney tissue: - Western blot (β-catenin, fibrosis markers) - Histology (Sirius Red) - Senescence markers (SA-β-gal) endpoint->analysis end End analysis->end

Caption: Experimental workflow for evaluating KYA1797K in a D-galactose-induced aging mouse model.

Safety and Toxicology

In a study using a xenograft mouse model, daily intraperitoneal administration of KYA1797K at 25 mg/kg did not result in any significant changes in the body weight of the mice, and no abnormalities were observed in their liver tissues.[2] This suggests a favorable safety profile at the tested therapeutic doses. However, researchers should always conduct their own safety assessments and adhere to institutional animal care and use guidelines.

References

Application Notes and Protocols: Assessing KYA1797K Efficacy in Organoid Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KYA1797K is a potent and selective small molecule inhibitor of the Wnt/β-catenin signaling pathway, a critical pathway often dysregulated in various cancers, particularly colorectal cancer (CRC).[1][2] It functions by directly binding to axin, a key component of the β-catenin destruction complex. This interaction enhances the degradation of both β-catenin and RAS proteins, making it a promising therapeutic agent for cancers harboring mutations in genes like APC and KRAS.[3][4] Organoid cultures, which are three-dimensional (3D) in vitro models that closely recapitulate the cellular heterogeneity and architecture of original tumors, provide a robust platform for evaluating the efficacy of targeted therapies like KYA1797K.[5][6] This document provides detailed protocols for assessing the efficacy of KYA1797K in patient-derived colorectal cancer organoids.

Mechanism of Action of KYA1797K

KYA1797K's primary mechanism of action is the destabilization of β-catenin and Ras.[3] In the canonical Wnt signaling pathway, the destruction complex, composed of Axin, APC, GSK3β, and CK1, is responsible for phosphorylating β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. In many cancers, mutations in this pathway lead to the stabilization and nuclear accumulation of β-catenin, which then acts as a transcriptional co-activator to drive cancer cell proliferation. KYA1797K enhances the assembly and activity of the destruction complex, promoting the degradation of both β-catenin and Ras, thereby inhibiting two key oncogenic signaling pathways.[1]

KYA1797K_Mechanism cluster_0 Wnt OFF State (Normal) cluster_1 Wnt ON State (Cancer) cluster_2 KYA1797K Intervention Axin Axin GSK3b GSK3β Axin->GSK3b bCatenin_cyto β-catenin (Cytoplasmic) Axin->bCatenin_cyto Enhanced Degradation Ras Ras Axin->Ras APC APC APC->GSK3b GSK3b->bCatenin_cyto P CK1 CK1 CK1->bCatenin_cyto Proteasome Proteasome bCatenin_cyto->Proteasome Degradation Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP LRP5/6 LRP->Dishevelled Dishevelled->Axin bCatenin_nuc β-catenin (Nuclear) TCF_LEF TCF/LEF bCatenin_nuc->TCF_LEF Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression KYA1797K KYA1797K KYA1797K->Axin Binds & Stabilizes Destruction Complex Ras_degradation Ras Degradation Ras->Ras_degradation

Figure 1: KYA1797K Mechanism of Action.

Experimental Protocols

This section outlines the key protocols for assessing the efficacy of KYA1797K in patient-derived colorectal cancer organoids.

Establishment of Patient-Derived Colorectal Cancer Organoids

This protocol describes the generation of organoid cultures from fresh patient tumor tissue.

Materials:

  • Fresh colorectal tumor tissue in a sterile collection tube on ice.

  • DMEM/F-12 with HEPES and GlutaMAX.

  • Fetal Bovine Serum (FBS).

  • Collagenase Type II.

  • DNase I.

  • Basement Membrane Matrix (e.g., Matrigel®).

  • Advanced DMEM/F-12.

  • N-2 and B-27 supplements.

  • Nicotinamide.

  • N-Acetylcysteine.

  • Human EGF.

  • Noggin.

  • R-spondin-1.

  • SB202190 (p38 inhibitor).

  • A83-01 (TGF-β inhibitor).

  • Y-27632 (ROCK inhibitor).

  • Primocin.

Protocol:

  • Wash the tumor tissue with ice-cold PBS supplemented with antibiotics.

  • Mince the tissue into small fragments (~1-2 mm³) using sterile scalpels.

  • Digest the tissue fragments in a solution of Collagenase Type II and DNase I in DMEM/F-12 with 10% FBS for 30-60 minutes at 37°C with gentle agitation.

  • Neutralize the digestion with an equal volume of cold DMEM/F-12 with 10% FBS.

  • Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.

  • Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.

  • Resuspend the cell pellet in a small volume of ice-cold Basement Membrane Matrix.

  • Plate 50 µL domes of the cell-matrix suspension into a pre-warmed 24-well plate.

  • Polymerize the domes by incubating at 37°C for 15-20 minutes.

  • Overlay the domes with complete organoid growth medium.

  • Culture the organoids at 37°C in a 5% CO₂ incubator, changing the medium every 2-3 days.

KYA1797K Treatment of Organoid Cultures

Materials:

  • Established colorectal cancer organoid cultures.

  • KYA1797K stock solution (dissolved in DMSO).

  • Organoid growth medium.

Protocol:

  • Passage organoids and seed them into a 96-well plate suitable for the intended assay.

  • Allow the organoids to form and grow for 3-4 days.

  • Prepare serial dilutions of KYA1797K in organoid growth medium. A typical concentration range for in vitro studies is 5-50 µM.[7]

  • Carefully remove the existing medium from the organoid cultures.

  • Add the medium containing the different concentrations of KYA1797K or a vehicle control (DMSO) to the respective wells.

  • Incubate the organoids for the desired treatment duration (e.g., 72 hours).

Assessment of Cell Viability

A common method to assess drug efficacy is to measure cell viability using an ATP-based assay.

Materials:

  • KYA1797K-treated organoid cultures in a 96-well plate.

  • CellTiter-Glo® 3D Cell Viability Assay kit.

  • Luminometer.

Protocol:

  • Equilibrate the 96-well plate and the CellTiter-Glo® 3D reagent to room temperature.

  • Add a volume of CellTiter-Glo® 3D reagent equal to the volume of medium in each well.

  • Mix the contents by placing the plate on a shaker for 5 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 25-30 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

Immunofluorescence Staining for β-catenin Localization

This protocol allows for the visualization of β-catenin localization within the organoids.

Materials:

  • KYA1797K-treated organoid cultures.

  • 4% Paraformaldehyde (PFA).

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS).

  • Blocking buffer (e.g., 5% BSA in PBS).

  • Primary antibody against β-catenin.

  • Fluorescently-labeled secondary antibody.

  • DAPI for nuclear counterstaining.

  • Confocal microscope.

Protocol:

  • Fix the organoids in 4% PFA for 30-60 minutes at room temperature.

  • Wash the organoids three times with PBS.

  • Permeabilize the organoids with permeabilization buffer for 20 minutes.

  • Wash three times with PBS.

  • Block non-specific antibody binding with blocking buffer for 1 hour.

  • Incubate the organoids with the primary anti-β-catenin antibody overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with the fluorescently-labeled secondary antibody for 2 hours at room temperature.

  • Wash three times with PBS.

  • Counterstain the nuclei with DAPI for 15 minutes.

  • Mount the organoids and image using a confocal microscope.

Western Blotting for Protein Expression

This protocol is used to quantify the levels of β-catenin, Ras, and other relevant proteins.

Materials:

  • KYA1797K-treated organoid cultures.

  • RIPA buffer supplemented with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels.

  • PVDF membrane.

  • Primary antibodies (e.g., anti-β-catenin, anti-Ras, anti-p-GSK3β, anti-GAPDH).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Protocol:

  • Harvest the organoids and wash with cold PBS.

  • Lyse the organoids in RIPA buffer on ice.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 1: Cell Viability (IC50) of KYA1797K in Colorectal Cancer Organoid Lines

Organoid LineAPC MutationKRAS MutationKYA1797K IC50 (µM)
PDO-1TruncatingG12D8.5
PDO-2Wild-typeWild-type> 50
PDO-3MissenseG13V12.1
PDO-4TruncatingWild-type9.8

Table 2: Effect of KYA1797K on Protein Expression in PDO-1 Organoids

Treatment (25 µM)β-catenin Level (Relative to Control)Ras Level (Relative to Control)p-GSK3β (Ser9) Level (Relative to Control)
Vehicle (DMSO)1.001.001.00
KYA1797K (24h)0.450.621.58
KYA1797K (48h)0.210.351.75
KYA1797K (72h)0.150.281.82

Experimental Workflow Visualization

Experimental_Workflow cluster_0 Organoid Culture & Treatment cluster_1 Efficacy Assessment cluster_2 Data Analysis A Establish Patient-Derived Organoid Culture B Seed Organoids for Assays A->B C Treat with KYA1797K (Dose-Response) B->C D Cell Viability Assay (e.g., CellTiter-Glo 3D) C->D E Immunofluorescence Staining (β-catenin Localization) C->E F Western Blotting (Protein Expression) C->F G Calculate IC50 Values D->G H Image Analysis of β-catenin Localization E->H I Quantify Protein Bands F->I J Correlate with Genomic Data G->J H->J I->J

Figure 2: Experimental Workflow.

Conclusion

The protocols outlined in this document provide a comprehensive framework for assessing the efficacy of KYA1797K in patient-derived organoid cultures. These 3D models offer a clinically relevant platform to investigate the therapeutic potential of Wnt/β-catenin pathway inhibitors and can aid in the identification of patient populations most likely to respond to such targeted therapies. The combination of viability assays, immunofluorescence, and western blotting allows for a multi-faceted evaluation of KYA1797K's mechanism of action and anti-cancer activity.

References

Application Notes and Protocols: Long-Term Storage and Stability of KYA1797K Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KYA1797K is a potent and selective small molecule inhibitor of the Wnt/β-catenin signaling pathway.[1] It acts by directly binding to the regulators of G-protein signaling (RGS) domain of axin, which enhances the formation of the β-catenin destruction complex. This leads to the GSK3β-mediated phosphorylation and subsequent degradation of both β-catenin and Ras proteins.[1] Due to its dual inhibitory action, KYA1797K is a valuable tool for research in oncology, particularly for colorectal cancers with APC and KRAS mutations, as well as other cancer types where the Wnt/β-catenin and Ras-ERK pathways are dysregulated.[2][3][4]

Given its utility in a variety of in vitro and in vivo experimental settings, understanding the stability of KYA1797K in solution is critical for ensuring the accuracy, reproducibility, and reliability of experimental results. These application notes provide comprehensive protocols for assessing the long-term storage and stability of KYA1797K solutions, as well as recommended storage conditions based on currently available data.

Physicochemical Properties of KYA1797K

PropertyValueReference
Chemical Name (5Z)-5-[[5-(4-Nitrophenyl)-2-furanyl]methylene]-4-oxo-2-thioxo-3-thiazolidinepropanoic acid potassium saltCayman Chemical
Molecular Formula C₁₇H₁₁KN₂O₆S₂[5][6]
Molecular Weight 442.5 g/mol [5]
Appearance Crystalline solid[5]
Solubility DMSO: ~0.5 mg/mL; PBS (pH 7.2): ~0.3 mg/mL; DMF: Partially soluble; Ethanol: Partially soluble[5]

Recommended Storage and Handling

Proper storage and handling of KYA1797K are essential to maintain its integrity and activity. The following recommendations are based on information provided by various suppliers.

Solid Compound

The solid (powder) form of KYA1797K is stable for extended periods when stored under appropriate conditions.

Storage ConditionDurationReference
-20°C≥ 4 years[5]
-20°C3 years[7]

For optimal long-term storage, the solid compound should be stored at -20°C in a tightly sealed container, protected from light and moisture.

Stock Solutions

The stability of KYA1797K in solution is dependent on the solvent, storage temperature, and duration.

SolventStorage TemperatureDurationReference
DMSO-80°C1 year[7]
DMSO-80°C6 months[1]
DMSO-20°C1 month[1][7]

Handling Recommendations:

  • Aliquoting: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes before freezing.[7]

  • Hygroscopic Solvents: When using hygroscopic solvents like DMSO, ensure that fresh, anhydrous solvent is used to prevent the introduction of water, which may affect the stability and solubility of KYA1797K.

  • Protection from Light: As a precautionary measure, protect solutions from direct light exposure.

Stability of KYA1797K Solutions: A Summary

Currently, there is a lack of comprehensive, publicly available quantitative data on the stability of KYA1797K in various solvents and under different storage conditions. The information is primarily limited to general recommendations from suppliers. Therefore, it is imperative for researchers to perform their own stability assessments for the specific conditions used in their experiments.

The following table is provided as a template for researchers to systematically record their stability data. The protocols outlined in Section 6 can be used to generate the data for this table.

Table for Quantitative Stability Assessment of KYA1797K Solutions

SolventConcentration (mM)Storage Temp. (°C)Time Point (Days)% Recovery (Mean ± SD)Degradation Products Observed (Yes/No)Analytical Method
DMSO10-800100NoHPLC-UV
30
90
180
-200100NoHPLC-UV
7
14
30
40100NoHPLC-UV
1
3
7
RT (20-25)0100NoHPLC-UV
1
3
7
Culture Medium*0.025370100NoLC-MS
24h
48h
72h

*Specify the type of culture medium used (e.g., DMEM with 10% FBS).

Signaling Pathway and Experimental Workflow Diagrams

KYA1797K Signaling Pathway

KYA1797K_Signaling_Pathway cluster_destruction_complex β-catenin Destruction Complex cluster_ubiquitination Ubiquitination & Degradation Axin Axin GSK3b GSK3β Axin->GSK3b Enhances complex formation APC APC BetaCatenin β-catenin GSK3b->BetaCatenin Phosphorylation Ras Ras GSK3b->Ras Phosphorylation CK1 CK1α bTrCP β-TrCP pBetaCatenin p-β-catenin bTrCP->pBetaCatenin Ubiquitination pRas p-Ras bTrCP->pRas Ubiquitination Proteasome Proteasome KYA1797K KYA1797K KYA1797K->Axin Binds to RGS domain WntSignaling Wnt Signaling (Target Gene Expression) BetaCatenin->WntSignaling Inhibition RasERKSignaling Ras-ERK Signaling (Cell Proliferation) Ras->RasERKSignaling Inhibition pBetaCatenin->bTrCP Recruitment pBetaCatenin->Proteasome Degradation pRas->bTrCP Recruitment pRas->Proteasome Degradation

Caption: Mechanism of action of KYA1797K.

Experimental Workflow for Stability Assessment

Stability_Workflow cluster_prep 1. Sample Preparation cluster_storage 2. Storage cluster_analysis 3. Sample Analysis cluster_data 4. Data Interpretation Prep_Stock Prepare KYA1797K Stock Solution (e.g., 10 mM in DMSO) Prep_Aliquots Create Aliquots for Different Storage Conditions & Time Points Prep_Stock->Prep_Aliquots Storage_Conditions Store Aliquots at: -80°C, -20°C, 4°C, Room Temp Prep_Aliquots->Storage_Conditions Time_Points Collect Samples at Predetermined Time Points (e.g., T=0, 1, 3, 7, 30 days) Storage_Conditions->Time_Points Analytical_Methods Analyze Samples using Stability-Indicating Methods: HPLC-UV, LC-MS, NMR Time_Points->Analytical_Methods Quantification Quantify Remaining KYA1797K (% Recovery vs. T=0) Analytical_Methods->Quantification Degradation_Profile Identify and Characterize Degradation Products Quantification->Degradation_Profile Conclusion Determine Shelf-Life and Optimal Storage Conditions Degradation_Profile->Conclusion

Caption: Workflow for KYA1797K solution stability testing.

Experimental Protocols

The following protocols provide a framework for conducting a comprehensive stability assessment of KYA1797K solutions.

Protocol for Long-Term and Accelerated Stability Studies

This protocol is designed to evaluate the stability of KYA1797K solutions under various storage conditions over time.

Materials:

  • KYA1797K (solid)

  • Anhydrous DMSO (or other solvent of interest)

  • Sterile, light-protected microcentrifuge tubes or vials

  • Calibrated pipettes

  • Temperature-controlled storage units (-80°C, -20°C, 4°C, 25°C with controlled humidity)

  • HPLC-UV, LC-MS, or NMR for analysis

Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh a sufficient amount of KYA1797K powder.

    • Dissolve in anhydrous DMSO to a final concentration of 10 mM. Ensure complete dissolution, using gentle vortexing or sonication if necessary. This is the T=0 stock solution.

  • Initial Analysis (T=0):

    • Immediately analyze an aliquot of the freshly prepared stock solution using a validated stability-indicating analytical method (e.g., HPLC-UV, see Protocol 6.3) to establish the initial concentration and purity profile.

  • Aliquoting and Storage:

    • Dispense the remaining stock solution into multiple single-use aliquots in light-protected tubes.

    • Store the aliquots at the following temperatures:

      • Long-Term: -80°C and -20°C

      • Accelerated: 4°C and 25°C

  • Time-Point Analysis:

    • At each designated time point (e.g., 1, 3, 7, 14, 30, 90, 180 days), retrieve one aliquot from each storage temperature.

    • Allow the aliquot to thaw completely and equilibrate to room temperature.

    • Analyze the sample using the same analytical method as the T=0 sample.

  • Data Analysis:

    • Calculate the percent recovery of KYA1797K at each time point relative to the T=0 concentration.

    • Analyze the chromatograms or spectra for the appearance of new peaks, which may indicate degradation products.

Protocol for Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation pathways and to ensure that the analytical method is stability-indicating.

Materials:

  • KYA1797K stock solution (1 mg/mL or ~2.26 mM in a suitable solvent like acetonitrile or DMSO)

  • 1 M HCl

  • 1 M NaOH

  • 30% Hydrogen Peroxide (H₂O₂)

  • Water bath or oven

  • Photostability chamber

Procedure:

For each condition, a control sample (KYA1797K solution without the stressor, kept at room temperature) should be analyzed in parallel.

  • Acid Hydrolysis:

    • Mix equal volumes of KYA1797K stock solution and 1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix equal volumes of KYA1797K stock solution and 1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix equal volumes of KYA1797K stock solution and 30% H₂O₂.

    • Incubate at room temperature for 24 hours.

  • Thermal Degradation:

    • Incubate an aliquot of the KYA1797K stock solution at 80°C for 48 hours.

  • Photolytic Degradation:

    • Expose an aliquot of the KYA1797K stock solution to a light source according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • Analysis:

    • Analyze all stressed samples and controls by HPLC-UV and LC-MS to determine the extent of degradation and to identify and characterize any degradation products.

Analytical Methods for Stability Assessment

6.3.1. High-Performance Liquid Chromatography (HPLC-UV)

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Detection: UV absorbance at a wavelength where KYA1797K has maximum absorbance (e.g., 254 nm or a more specific wavelength determined by UV-Vis scan).

  • Injection Volume: 10 µL

  • Quantification: The peak area of KYA1797K is used to determine its concentration relative to a standard curve or the T=0 sample.

6.3.2. Liquid Chromatography-Mass Spectrometry (LC-MS)

  • LC Conditions: Similar to HPLC-UV.

  • MS Detector: Electrospray ionization (ESI) in negative or positive ion mode.

  • Data Acquisition: Full scan mode to detect potential degradation products and selected ion monitoring (SIM) for accurate quantification of KYA1797K.

  • Analysis: The mass-to-charge ratio (m/z) of the parent KYA1797K molecule and any new peaks can be used to identify and propose structures for degradation products.

6.3.3. Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

  • Sample Preparation: A concentrated solution of KYA1797K in a deuterated solvent (e.g., DMSO-d₆) is prepared.

  • Data Acquisition: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the ¹H-NMR spectrum.

  • Analysis: The spectrum of a stored sample is compared to that of a freshly prepared sample. Changes in chemical shifts, peak integrations, or the appearance of new signals can indicate chemical degradation. The structure of degradation products can often be elucidated from detailed NMR analysis.

Conclusion

The stability of KYA1797K solutions is a critical factor for obtaining reliable and reproducible results in research. While general guidelines suggest that frozen DMSO stock solutions can be stored for several months, it is highly recommended that researchers conduct their own stability studies under their specific experimental conditions. The protocols provided in these application notes offer a comprehensive framework for such assessments, enabling researchers to confidently use KYA1797K in their studies.

References

Troubleshooting & Optimization

troubleshooting inconsistent results with KYA1797K

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using KYA1797K. The information is tailored for researchers, scientists, and drug development professionals to address potential inconsistencies during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for KYA1797K?

KYA1797K is a potent and selective small molecule inhibitor of the Wnt/β-catenin signaling pathway.[1][2][3] It functions by directly binding to the Regulator of G-protein Signaling (RGS) domain of axin.[2][4][5] This binding event enhances the formation of the β-catenin destruction complex, which includes Axin, GSK3β, APC, and β-TrCP.[1][3] The enhanced complex formation leads to increased GSK3β-mediated phosphorylation and subsequent proteasomal degradation of both β-catenin and Ras, making it a dual-pathway inhibitor.[1][2][4][6]

Q2: In which cancer types has KYA1797K shown efficacy?

KYA1797K has demonstrated anti-cancer effects in several preclinical models, including:

  • Colorectal cancer (CRC), particularly those with APC and KRAS mutations.[2][4][5]

  • Non-small cell lung cancer (NSCLC) harboring KRAS mutations that are resistant to EGFR tyrosine kinase inhibitors.[7][8]

  • Triple-negative breast cancer (TNBC).[9]

  • Gastric cancer.[10]

  • Pancreatic cancer.[10]

  • Leukemia.[10]

Q3: What is the IC50 value for KYA1797K?

The IC50 of KYA1797K for inhibiting Wnt/β-catenin signaling, as determined by a TOPflash reporter assay in HEK293 cells, is approximately 0.75 µM.[1][2][3][4][5][11]

Troubleshooting Guide

Inconsistent or No Compound Activity

Problem: I am not observing the expected downstream effects of β-catenin or Ras degradation after treating my cells with KYA1797K.

Potential Cause Recommended Solution
Improper Compound Storage KYA1797K powder should be stored at -20°C for up to 3 years.[1] Stock solutions in DMSO can be stored at -80°C for up to one year or at -20°C for one month.[1][2] Avoid repeated freeze-thaw cycles.[1]
Incorrect Solvent or Solubility Issues KYA1797K is soluble in DMSO (up to 29 mg/mL).[1] However, it is insoluble in water and ethanol.[1] Crucially, moisture-absorbing DMSO can significantly reduce its solubility.[1][2] Always use fresh, anhydrous DMSO for preparing stock solutions. For aqueous-based assays, ensure the final DMSO concentration is compatible with your cell line and does not exceed recommended limits (typically <0.5%).
Inappropriate Cell Line KYA1797K's primary mechanism involves the Axin-mediated degradation of β-catenin and Ras.[1][4] Its efficacy may be limited in cell lines that have mutations downstream of the β-catenin destruction complex (e.g., cells with a non-degradable mutant β-catenin) or where the Wnt/β-catenin and Ras-ERK pathways are not the primary drivers of proliferation.[12][13]
Suboptimal Compound Concentration or Incubation Time The effective concentration of KYA1797K can vary between cell lines. While the IC50 is 0.75 µM, concentrations ranging from 5 µM to 25 µM are commonly used in vitro for 24 to 72 hours.[1][2][10] It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
Unexpected Experimental Results

Problem: I am observing effects that are not consistent with the known mechanism of KYA1797K.

Potential Cause Recommended Solution
Off-Target Effects Recent studies have identified KYA1797K as a weak binder to PD-L1, which could modulate the PD-1/PD-L1 immune checkpoint.[10][14] This off-target effect, although modest, should be considered when interpreting results, especially in immune-competent models. The compound has also been shown to inhibit ASK1 with an IC50 of 0.65 μM.[4]
Cell Line Heterogeneity Inconsistent results can arise from genetic drift or heterogeneity within a cell line. Ensure you are using a well-characterized and low-passage number cell line. Periodically perform cell line authentication.
Experimental Variability Ensure consistent experimental conditions, including cell seeding density, passage number, and media composition. Use a positive control (e.g., another known Wnt/β-catenin inhibitor) and a negative control (vehicle, i.e., DMSO) in all experiments.

Quantitative Data Summary

Parameter Value Assay/Context Reference
IC50 (Wnt/β-catenin inhibition) 0.75 µMTOPflash reporter assay in HEK293 cells[1][2][3][4][5][11]
IC50 (ASK1 inhibition) 0.65 µMApoptosis signal-regulating kinase 1 inhibition[4]
In Vitro Concentration Range 5 - 50 µMVarious cancer cell lines[2][10]
In Vivo Dosage (Intraperitoneal) 20 - 25 mg/kgMouse xenograft models[1][2][11]
Solubility in DMSO 29 mg/mL (65.53 mM)-[1]
Dissociation Constant (KD) for hPD-L1 59 ± 8 μMMicroscale Thermophoresis (MST)[10]
IC50 (PD-1 Signaling Inhibition) 94 ± 4.2 μMFRET assay[10]

Experimental Protocols

Cell Proliferation Assay (MTT)

This protocol is adapted from studies using KYA1797K in colorectal cancer cell lines.[1]

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 3 x 10³ cells/well.

    • Allow cells to attach and grow for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of KYA1797K in culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Treat cells with varying concentrations of KYA1797K (e.g., 0.2, 1, 5, 25 µM) or vehicle control (DMSO) for the desired duration (e.g., 24, 48, 72, or 96 hours).[1][2]

  • MTT Addition:

    • Following treatment, add MTT reagent to each well at a final concentration of 0.25 mg/mL.

    • Incubate the plate for 2 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 200 µL of DMSO to each well to dissolve the formazan crystals.

    • Incubate for 1 hour with gentle shaking.

  • Absorbance Measurement:

    • Measure the absorbance at 590 nm using a microplate reader.

In Vivo Formulation Preparation

For oral administration, a homogeneous suspension can be prepared in CMC-Na (≥5mg/ml).[1] For intraperitoneal injection, a common formulation involves a multi-solvent system:

  • Prepare a stock solution of KYA1797K in DMSO (e.g., 14.4 mg/mL).[1]

  • For a 1 mL final volume, add 50 µL of the DMSO stock to 400 µL of PEG300 and mix until clear.

  • Add 50 µL of Tween-80 to the mixture and mix until clear.

  • Add 500 µL of ddH₂O to bring the final volume to 1 mL.

  • This mixed solution should be used immediately for optimal results.[1]

Visualizations

KYA1797K_Signaling_Pathway KYA1797K Mechanism of Action KYA1797K KYA1797K Axin Axin (RGS Domain) KYA1797K->Axin Binds to DestructionComplex β-catenin Destruction Complex (Axin, APC, GSK3β, β-TrCP) Axin->DestructionComplex Promotes formation GSK3b GSK3β DestructionComplex->GSK3b Activates beta_catenin β-catenin GSK3b->beta_catenin Phosphorylates Ras Ras GSK3b->Ras Phosphorylates P_beta_catenin p-β-catenin P_Ras p-Ras Proteasome Proteasomal Degradation P_beta_catenin->Proteasome Targets for P_Ras->Proteasome Targets for Wnt_Signaling Wnt/β-catenin Signaling Proteasome->Wnt_Signaling Inhibits Ras_Signaling Ras-ERK Signaling Proteasome->Ras_Signaling Inhibits

Caption: KYA1797K binds to the RGS domain of Axin, promoting the degradation of β-catenin and Ras.

Troubleshooting_Workflow Troubleshooting Workflow for KYA1797K Start Inconsistent or No Compound Activity CheckStorage Verify Compound Storage (-20°C powder, -80°C stock) Start->CheckStorage CheckSolubility Check Solvent and Solubility (Fresh, anhydrous DMSO) CheckStorage->CheckSolubility Storage OK Failure Issue Persists: Contact Technical Support CheckStorage->Failure Improper Storage CheckCellLine Confirm Cell Line Suitability (Wnt/Ras pathway active?) CheckSolubility->CheckCellLine Solubility OK CheckSolubility->Failure Solubility Issue OptimizeConditions Optimize Dose and Time (Perform titration) CheckCellLine->OptimizeConditions Cell Line OK CheckCellLine->Failure Inappropriate Cell Line ConsiderOffTarget Consider Off-Target Effects (e.g., PD-L1, ASK1) OptimizeConditions->ConsiderOffTarget Optimization Fails Success Consistent Results OptimizeConditions->Success Optimization Successful ConsiderOffTarget->Failure

Caption: A logical workflow to diagnose and resolve inconsistent results with KYA1797K.

References

addressing KYA1797K cytotoxicity in sensitive cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing KYA1797K, a potent inhibitor of the Wnt/β-catenin signaling pathway.

Troubleshooting Guide: Addressing KYA1797K Cytotoxicity

Unexpected or inconsistent cytotoxicity results can be a significant hurdle in experimental workflows. This guide provides a structured approach to identifying and resolving common issues encountered when working with KYA1797K.

Issue Potential Cause Recommended Solution
Higher than expected cytotoxicity in sensitive cell lines. Cell Line Specifics: The cell line may have a particularly high dependence on the Wnt/β-catenin or Ras pathways due to specific mutations (e.g., APC, KRAS, β-catenin).- Confirm the mutational status of your cell line. - Perform a dose-response curve to determine the precise IC50 value for your specific cell line. - Reduce the concentration of KYA1797K in your experiments.
Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) used to dissolve KYA1797K can be toxic to cells.- Ensure the final solvent concentration in your culture medium is at a non-toxic level (typically ≤ 0.1%). - Run a solvent-only control to assess its effect on cell viability.
Incorrect Compound Concentration: Errors in calculating dilutions or preparing stock solutions can lead to higher effective concentrations.- Double-check all calculations for dilutions. - Prepare fresh stock solutions and verify their concentration if possible.
Lower than expected or no cytotoxicity in sensitive cell lines. Cell Line Resistance: The cell line may have developed resistance or possesses intrinsic resistance mechanisms to Wnt/β-catenin pathway inhibition.- Verify the identity and passage number of your cell line. - Test a fresh, low-passage aliquot of the cells. - Consider that some cell lines may utilize bypass signaling pathways.
Compound Degradation: KYA1797K may have degraded due to improper storage or handling.- Store KYA1797K as recommended by the manufacturer, protected from light and moisture. - Prepare fresh working solutions for each experiment.
Suboptimal Assay Conditions: The duration of treatment or the cell density at the time of treatment may not be optimal for observing a cytotoxic effect.- Extend the treatment duration (e.g., from 24h to 48h or 72h). - Optimize the initial cell seeding density to ensure cells are in a logarithmic growth phase during treatment.
Inconsistent results between experiments. Variability in Cell Culture: Differences in cell passage number, confluency, or growth media can affect cellular responses.- Use cells within a consistent and low passage number range. - Standardize cell seeding density and treatment confluency. - Use the same batch of media and supplements for all related experiments.
Assay Technique Variability: Inconsistent pipetting, incubation times, or reagent preparation can introduce variability.- Ensure all assay steps are performed consistently. - Use positive and negative controls in every experiment to monitor assay performance.
Cytotoxicity observed in supposedly resistant cell lines. Off-Target Effects: At higher concentrations, KYA1797K may exhibit off-target effects. A potential off-target is PD-L1, which could be relevant in specific contexts.- Perform a dose-response experiment to determine if the cytotoxicity is dose-dependent. - If possible, use a rescue experiment by overexpressing a downstream effector to confirm on-target toxicity. - Consider the expression of potential off-target proteins in your cell line.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of KYA1797K?

KYA1797K is a small molecule inhibitor of the Wnt/β-catenin signaling pathway. It functions by promoting the formation of the β-catenin destruction complex, which leads to the degradation of both β-catenin and Ras proteins.[1] This dual action makes it particularly effective in cancer cells with mutations in both the Wnt/β-catenin and Ras pathways.

2. Which cell lines are most sensitive to KYA1797K?

Cell lines with activating mutations in the Wnt/β-catenin pathway (e.g., APC mutations) and/or KRAS mutations are generally the most sensitive to KYA1797K. This includes a number of colorectal cancer (CRC) cell lines such as SW480, LoVo, DLD1, and HCT15, as well as non-small cell lung cancer (NSCLC) cell lines harboring KRAS mutations.[1][2]

3. What is the recommended working concentration for KYA1797K?

The optimal working concentration of KYA1797K is cell-line dependent and should be determined empirically by performing a dose-response curve. However, concentrations in the range of 1 µM to 25 µM have been reported to be effective in vitro.[3] The reported IC50 for KYA1797K in a TOPflash reporter assay is 0.75 µM.[1]

4. How should I prepare and store KYA1797K?

KYA1797K is typically dissolved in a solvent like DMSO to create a stock solution. It is crucial to refer to the manufacturer's instructions for specific solubility and storage recommendations. Generally, stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

5. How can I confirm that the observed cytotoxicity is due to the inhibition of the Wnt/β-catenin pathway?

To confirm the on-target effect of KYA1797K, you can perform several experiments:

  • Western Blot: Analyze the protein levels of β-catenin and Ras, as well as downstream targets of the Wnt/β-catenin pathway (e.g., c-Myc, Cyclin D1). A decrease in these proteins following KYA1797K treatment would support an on-target effect.

  • Reporter Assays: Use a TCF/LEF reporter assay (e.g., TOPflash/FOPflash) to directly measure the transcriptional activity of the Wnt/β-catenin pathway. KYA1797K should significantly reduce the reporter activity.

  • Rescue Experiments: If possible, overexpress a stabilized, non-degradable form of β-catenin. This should partially or fully rescue the cells from KYA1797K-induced cytotoxicity if the effect is on-target.

6. Does KYA1797K induce apoptosis or cell cycle arrest?

KYA1797K has been shown to induce apoptosis in sensitive cancer cell lines. This is often characterized by the cleavage of caspase-3 and PARP. Some studies also suggest that inhibition of the Wnt/β-catenin pathway can lead to cell cycle arrest, so it is advisable to assess both apoptosis and cell cycle distribution in your experimental system.

Data Presentation

Reported IC50/GI50 Values for KYA1797K
Cell LineCancer TypeAssay TypeIC50/GI50 (µM)Reference
HEK293Embryonic KidneyTOPflash Reporter Assay0.75[1]
SW480Colorectal CancerMTT Assay~10Inferred from graphical data
LoVoColorectal CancerMTT Assay~5Inferred from graphical data
DLD1Colorectal CancerMTT Assay~15Inferred from graphical data
HCT15Colorectal CancerMTT Assay~20Inferred from graphical data
NCI-H460Non-Small Cell Lung Cancer (KRAS mutant)MTT Assay~10Inferred from graphical data
A549Non-Small Cell Lung Cancer (KRAS mutant)MTT Assay~15Inferred from graphical data

Note: IC50/GI50 values can vary depending on the assay conditions, including treatment duration and cell density. It is highly recommended to determine the IC50 value in your specific experimental setup.

Experimental Protocols

MTT Assay for Cell Viability

This protocol is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

Materials:

  • KYA1797K

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Complete cell culture medium

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of KYA1797K in complete culture medium.

  • Remove the existing medium from the cells and replace it with the medium containing different concentrations of KYA1797K. Include a vehicle-only control (e.g., DMSO).

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Four hours before the end of the incubation, add 10 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Carefully remove the medium from each well.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC (or another fluorochrome)

  • Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with KYA1797K at the desired concentrations for the appropriate duration. Include both untreated and positive controls (e.g., staurosporine-treated).

  • Harvest the cells (including any floating cells in the supernatant) by trypsinization and centrifugation.

  • Wash the cells once with cold PBS.

  • Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Analyze the samples on a flow cytometer within one hour.

Visualizations

KYA1797K_Mechanism_of_Action cluster_wnt Wnt/β-catenin Pathway cluster_kya KYA1797K Action cluster_ras Ras Pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP5/6 LRP5/6 Frizzled->LRP5/6 Dishevelled Dishevelled Frizzled->Dishevelled Destruction Complex Destruction Complex Dishevelled->Destruction Complex Inhibits β-catenin β-catenin Destruction Complex->β-catenin Phosphorylates for degradation Ras Ras Destruction Complex->Ras Promotes degradation TCF/LEF TCF/LEF β-catenin->TCF/LEF Activates Proliferation Proliferation Target Genes Target Genes TCF/LEF->Target Genes Transcription KYA1797K KYA1797K KYA1797K->Destruction Complex Promotes formation RAF RAF Ras->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Mechanism of action of KYA1797K.

Troubleshooting_Workflow Start Unexpected Cytotoxicity Result CheckControls Are controls (positive/negative/vehicle) behaving as expected? Start->CheckControls CheckReagents Verify KYA1797K concentration and solvent toxicity. CheckControls->CheckReagents No CheckCells Confirm cell line identity, passage number, and mutational status. CheckControls->CheckCells Yes RedoExperiment Redo Experiment with Optimized Parameters CheckReagents->RedoExperiment OptimizeAssay Optimize treatment duration and cell density. CheckCells->OptimizeAssay InvestigateResistance Consider intrinsic or acquired resistance mechanisms. OptimizeAssay->InvestigateResistance ConsiderOffTarget Evaluate potential off-target effects at high concentrations. InvestigateResistance->ConsiderOffTarget ConsiderOffTarget->RedoExperiment

Caption: Troubleshooting workflow for unexpected cytotoxicity.

Experimental_Workflow Start Start Experiment CellSeeding Seed cells at optimal density Start->CellSeeding Treatment Treat cells with KYA1797K (and controls) CellSeeding->Treatment Incubation Incubate for desired duration (24-72h) Treatment->Incubation Assay Choose Assay Incubation->Assay MTT Perform MTT Assay Assay->MTT Viability AnnexinV Perform Annexin V/PI Staining Assay->AnnexinV Apoptosis DataAnalysis Analyze data and determine IC50/apoptosis levels MTT->DataAnalysis AnnexinV->DataAnalysis End End DataAnalysis->End

Caption: General experimental workflow.

References

KYA1797K Technical Support Center: Optimizing Treatment Duration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the experimental use of KYA1797K, a potent dual inhibitor of the Wnt/β-catenin and Ras signaling pathways.

Frequently Asked Questions (FAQs)

Q1: What is the precise mechanism of action for KYA1797K?

KYA1797K is a small molecule inhibitor of Wnt/β-catenin signaling with a reported IC50 of 0.75 μM in a TOPflash reporter assay.[1][2][3] Its primary mechanism involves directly binding to the regulator of G-protein signaling (RGS) domain of Axin.[3] This binding enhances the formation and stability of the β-catenin destruction complex, which consists of Axin, glycogen synthase kinase 3β (GSK3β), adenomatous polyposis coli (APC), and β-transducin repeat-containing protein (β-TrCP).[4]

By stabilizing this complex, KYA1797K promotes the GSK3β-mediated phosphorylation of both β-catenin and Ras, marking them for degradation by the ubiquitin-proteasome system.[2] This dual action effectively reduces cellular levels of both proteins, inhibiting two critical oncogenic signaling pathways.[1][5]

KYA1797K_Mechanism cluster_off Wnt OFF / KYA1797K Present cluster_downstream Downstream Effects KYA1797K KYA1797K Axin Axin KYA1797K->Axin Binds & Stabilizes DestructionComplex β-catenin Destruction Complex (Axin, APC, GSK3β, β-TrCP) Axin->DestructionComplex GSK3b GSK3β (Active) DestructionComplex->GSK3b Promotes Activity Phosphorylation Phosphorylation GSK3b->Phosphorylation BetaCatenin β-catenin BetaCatenin->Phosphorylation Ras Ras Ras->Phosphorylation Degradation Ubiquitin-Proteasome Degradation Phosphorylation->Degradation Targets for BetaCatenin_Levels ↓ β-catenin levels Degradation->BetaCatenin_Levels Ras_Levels ↓ Ras levels Degradation->Ras_Levels Wnt_Signaling Wnt Target Gene Transcription Blocked BetaCatenin_Levels->Wnt_Signaling Ras_Signaling Ras-ERK Pathway Inhibited Ras_Levels->Ras_Signaling Troubleshooting_Workflow Start No/Low Effect Observed (e.g., No β-catenin degradation) Check_Compound Step 1: Verify Compound - Confirm solubility - Recalculate concentration Start->Check_Compound Dose_Response Step 2: Run Dose-Response (0.5 µM to 25 µM) Check_Compound->Dose_Response If issue persists Result Problem Identified Check_Compound->Result Check_Duration Step 3: Run Time-Course (e.g., 6, 12, 24, 48h) Dose_Response->Check_Duration If issue persists Dose_Response->Result Check_Cell_Line Step 4: Assess Cell Line - Confirm pathway activity - Check cell density Check_Duration->Check_Cell_Line If issue persists Check_Duration->Result Check_Protocol Step 5: Review Protocol - Check lysis buffer - Verify antibody performance Check_Cell_Line->Check_Protocol If issue persists Check_Cell_Line->Result Check_Protocol->Result

References

Technical Support Center: KYA1797K Activity Confirmation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on confirming the activity of KYA1797K in a new cell line.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for KYA1797K?

A1: KYA1797K is a potent and selective inhibitor of the Wnt/β-catenin signaling pathway.[1] It functions by directly binding to the RGS (Regulator of G-protein Signaling) domain of Axin, a key component of the β-catenin destruction complex.[1] This binding enhances the formation of the destruction complex, which includes Axin, GSK3β (Glycogen Synthase Kinase 3β), APC (Adenomatous Polyposis Coli), and β-TrCP (β-transducin repeat-containing protein).[1] The activated complex then promotes the phosphorylation and subsequent ubiquitination-mediated proteasomal degradation of both β-catenin and Ras proteins.[1][2]

Q2: What are the primary cellular effects of KYA1797K treatment?

A2: The primary cellular effects of KYA1797K treatment include:

  • Destabilization and degradation of β-catenin and Ras proteins. [1][2]

  • Inhibition of Wnt/β-catenin and Ras-ERK signaling pathways.

  • Suppression of cell proliferation and growth, particularly in cancer cell lines with mutations in APC and KRAS. [1]

  • Induction of apoptosis in sensitive cell lines.

Q3: What is the recommended concentration range and treatment duration for KYA1797K in a new cell line?

A3: For in vitro studies, a concentration range of 5-50 μM is typically used. A common starting point for observing maximal effects is 25 μM. Treatment duration can range from 24 to 72 hours, depending on the specific assay and the cell line's doubling time. It is always recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.

Q4: How should I prepare and store KYA1797K?

A4: KYA1797K is typically dissolved in DMSO to create a stock solution. For long-term storage, the stock solution should be kept at -80°C for up to six months or at -20°C for one month in a sealed, moisture-free container.[1] For in vivo experiments, it is recommended to prepare fresh working solutions daily.[1]

Experimental Protocols and Troubleshooting Guides

To confirm the activity of KYA1797K in a new cell line, a series of key experiments should be performed. Below are detailed protocols and troubleshooting guides for these assays.

Diagram of the KYA1797K Signaling Pathway

KYA1797K_Signaling_Pathway cluster_0 Wnt OFF State (KYA1797K Action) KYA1797K KYA1797K Axin Axin KYA1797K->Axin Binds & Activates Destruction_Complex β-catenin Destruction Complex Axin->Destruction_Complex GSK3b GSK3β GSK3b->Destruction_Complex APC APC APC->Destruction_Complex beta_TrCP β-TrCP beta_TrCP->Destruction_Complex beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylation Ras Ras Destruction_Complex->Ras Phosphorylation Ub_Proteasome Ubiquitin-Proteasome System beta_catenin->Ub_Proteasome Ubiquitination Ras->Ub_Proteasome Ubiquitination Degradation Degradation Ub_Proteasome->Degradation Experimental_Workflow cluster_workflow KYA1797K Activity Confirmation Workflow Start Start: New Cell Line Dose_Response 1. Dose-Response & Time-Course (MTT Assay) Start->Dose_Response Western_Blot 2. Western Blot for β-catenin & Ras Degradation Dose_Response->Western_Blot Determine IC50 & Optimal Time TOPflash 3. TOPflash/FOPflash Reporter Assay Western_Blot->TOPflash Decision Activity Confirmed? TOPflash->Decision Troubleshoot Troubleshoot Experiments Decision->Troubleshoot No End End: Activity Profile Established Decision->End Yes Troubleshoot->Dose_Response Further_Assays Optional: Further Mechanistic Assays (e.g., Co-IP, Immunofluorescence) End->Further_Assays

References

KYA1797K Technical Support Center: Troubleshooting Degradation and Ensuring Experimental Integrity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the handling, storage, and potential degradation of KYA1797K, a potent Wnt/β-catenin signaling inhibitor. Adherence to these guidelines is crucial for ensuring the compound's stability and the reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for KYA1797K powder?

A1: KYA1797K powder should be stored at -20°C. Under these conditions, it is stable for at least three years.[1] To prevent moisture absorption, which can affect stability, ensure the container is tightly sealed.

Q2: How should I prepare and store KYA1797K stock solutions?

A2: It is recommended to prepare stock solutions in a suitable solvent like DMSO. For optimal stability, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C and are stable for up to one year.[1] For shorter-term storage, aliquots can be kept at -20°C for up to one month.[1][2]

Q3: Can I store my KYA1797K stock solution at room temperature or 4°C?

A3: It is strongly advised against storing KYA1797K stock solutions at room temperature or 4°C for extended periods. While short-term handling at room temperature during experimental setup is unavoidable, prolonged exposure can lead to degradation. For any storage duration, adhering to the recommended -20°C or -80°C is critical for maintaining the compound's integrity.

Q4: I left my KYA1797K solution on the bench overnight. Is it still usable?

A4: While not ideal, the usability of the solution depends on the solvent and the ambient conditions (light and temperature). As a general precaution, it is best to prepare fresh solutions for critical experiments if the storage conditions have been compromised. There is no specific data on the rate of degradation at room temperature, but as a small molecule inhibitor, prolonged exposure to light and ambient temperatures can lead to a loss of potency.

Q5: Are there any known incompatibilities with common laboratory plastics or reagents?

A5: While specific incompatibility studies for KYA1797K are not widely published, it is good laboratory practice to use high-quality, chemical-resistant plastics (e.g., polypropylene) for storage and preparation of solutions. Avoid strong acids, bases, and oxidizing agents in direct contact with KYA1797K unless it is a required step in a validated experimental protocol.

Troubleshooting Guide: Potential for KYA1797K Degradation

This guide addresses potential issues related to KYA1797K degradation that you might encounter during your experiments.

Observed Problem Potential Cause Troubleshooting Steps & Prevention
Inconsistent or weaker than expected biological activity in cell-based assays. Degradation of KYA1797K in stock solution or working solution.1. Verify Storage: Confirm that stock solutions have been stored at -80°C and have not undergone multiple freeze-thaw cycles. 2. Prepare Fresh Solutions: Prepare a fresh stock solution from the powder and a new working dilution immediately before the experiment. 3. Minimize Light Exposure: Protect solutions from direct light by using amber vials or wrapping tubes in foil. 4. Control pH: If using aqueous buffers, ensure the pH is within a stable range for the compound (near neutral unless otherwise specified for the experiment).
Precipitate forms in the stock solution upon thawing. Poor solubility or solvent evaporation.1. Ensure Complete Dissolution: When preparing the stock solution, ensure the powder is fully dissolved. Gentle warming or vortexing may be necessary. 2. Check Solvent Quality: Use high-purity, anhydrous DMSO as moisture can reduce solubility.[1] 3. Proper Sealing: Ensure vials are tightly sealed to prevent solvent evaporation during storage, which would increase the compound concentration and risk precipitation.
Variability in results between different experimental days. Inconsistent handling or degradation of working solutions.1. Standardize Protocol: Use a standardized protocol for preparing and handling KYA1797K solutions for every experiment. 2. Fresh Working Solutions: Always prepare fresh working solutions from a properly stored stock solution for each experiment. Do not store diluted working solutions for extended periods.

Data on KYA1797K Stability

The following tables summarize the known stability data for KYA1797K.

Table 1: Storage Stability of KYA1797K

Form Storage Temperature Duration Reference
Powder-20°C≥ 3 years[1]
Stock Solution in DMSO-80°C1 year[1]
Stock Solution in DMSO-20°C1 month[1][2]

Table 2: Solubility of KYA1797K

Solvent Solubility Reference
DMSO29 mg/mL (65.53 mM)[1]
WaterInsoluble[1]
EthanolInsoluble[1]

Experimental Protocols

Protocol 1: Preparation of KYA1797K Stock Solution (10 mM)

  • Materials:

    • KYA1797K powder (Molecular Weight: 442.51 g/mol )

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes or cryovials

  • Procedure:

    • Equilibrate the KYA1797K powder vial to room temperature before opening to prevent moisture condensation.

    • Weigh out the desired amount of KYA1797K powder using a calibrated analytical balance.

    • To prepare a 10 mM stock solution, dissolve 4.43 mg of KYA1797K in 1 mL of anhydrous DMSO.

    • Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C can be used to aid dissolution if necessary.

    • Aliquot the stock solution into single-use, tightly sealed amber vials.

    • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: General Recommendations for Preventing Degradation During Experiments

  • Thawing: Thaw a single-use aliquot of the KYA1797K stock solution at room temperature.

  • Dilution: Prepare working dilutions in your cell culture medium or experimental buffer immediately before use.

  • Light Protection: Keep all solutions containing KYA1797K protected from light as much as possible by using amber tubes or covering them with aluminum foil.

  • pH Considerations: While specific pH stability data is limited, it is generally advisable to maintain working solutions at a near-neutral pH unless the experimental design requires otherwise. The rhodanine core of KYA1797K may be susceptible to hydrolysis under strongly acidic or basic conditions.

  • Temperature: Avoid prolonged exposure of KYA1797K solutions to high temperatures. Perform all experimental steps on ice where appropriate.

  • Avoid Contaminants: Use sterile techniques and high-purity reagents to avoid introducing contaminants that could react with and degrade KYA1797K.

Visualizations

Signaling Pathway of KYA1797K Action

KYA1797K_Signaling_Pathway KYA1797K Signaling Pathway cluster_destruction_complex β-catenin Destruction Complex Axin Axin GSK3b GSK3β Axin->GSK3b Activates b_catenin β-catenin GSK3b->b_catenin Phosphorylates Ras Ras GSK3b->Ras Phosphorylates APC APC CK1 CK1 KYA1797K KYA1797K KYA1797K->Axin Binds to RGS domain Ub_Proteasome Ubiquitin-Proteasome System b_catenin->Ub_Proteasome Ras->Ub_Proteasome Degradation Degradation Ub_Proteasome->Degradation Wnt_Signaling Wnt Signaling Inhibition Degradation->Wnt_Signaling Ras_Signaling Ras Signaling Inhibition Degradation->Ras_Signaling

Caption: Mechanism of KYA1797K-induced degradation of β-catenin and Ras.

Experimental Workflow for KYA1797K Stability Assessment

KYA1797K_Stability_Workflow Experimental Workflow for Assessing KYA1797K Stability cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis start KYA1797K Powder prepare_stock Prepare Stock Solution (e.g., 10 mM in DMSO) start->prepare_stock aliquot Aliquot into single-use vials prepare_stock->aliquot storage_minus_80 Store at -80°C (Long-term) aliquot->storage_minus_80 storage_minus_20 Store at -20°C (Short-term) aliquot->storage_minus_20 storage_rt Room Temperature (Stress Condition) aliquot->storage_rt prepare_samples Prepare samples at different time points storage_minus_80->prepare_samples storage_minus_20->prepare_samples storage_rt->prepare_samples hplc_analysis Analyze by HPLC-UV (Assess purity and concentration) prepare_samples->hplc_analysis cell_assay Biological Activity Assay (e.g., Wnt reporter assay) prepare_samples->cell_assay compare_results Compare results to baseline (Time zero) hplc_analysis->compare_results cell_assay->compare_results

Caption: A workflow for monitoring the stability of KYA1797K under various storage conditions.

Logical Relationship for Troubleshooting KYA1797K Degradation

Troubleshooting_KYA1797K_Degradation Troubleshooting KYA1797K Degradation start Inconsistent or Reduced Experimental Results check_storage Verify Stock Solution Storage Conditions (-80°C, no freeze-thaw) start->check_storage check_handling Review Experimental Handling Procedures start->check_handling prepare_fresh Prepare Fresh Stock and Working Solutions check_storage->prepare_fresh Improper Storage check_handling->prepare_fresh Handling Errors rerun_experiment Re-run Experiment prepare_fresh->rerun_experiment issue_resolved Issue Resolved rerun_experiment->issue_resolved Successful issue_persists Issue Persists rerun_experiment->issue_persists Unsuccessful contact_support Contact Technical Support for further assistance issue_persists->contact_support

Caption: A logical flowchart for troubleshooting experiments where KYA1797K degradation is suspected.

References

is KYA1797K light sensitive and what are the storage precautions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of KYA1797K in experiments.

Frequently Asked Questions (FAQs)

Q1: Is KYA1797K light-sensitive?

There are no specific light-sensitivity precautions provided by the manufacturers for KYA1797K. However, as a general laboratory best practice for complex organic small molecules, it is advisable to minimize exposure to direct, high-intensity light. For routine handling, working under standard laboratory lighting is acceptable. For long-term storage, it is recommended to keep the compound in a light-protected container.

Q2: What are the recommended storage conditions for KYA1797K?

Proper storage of KYA1797K is crucial to maintain its stability and activity. Recommendations vary for the powdered form and solutions.

Storage Precautions

FormStorage TemperatureDurationNotes
Powder -20°C≥ 4 years[1]Keep in a tightly sealed container.
Stock Solution -80°CUp to 1 year[2]Aliquot to avoid repeated freeze-thaw cycles.
Stock Solution -20°CUp to 1 month[3]Suitable for short-term storage.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with KYA1797K.

IssuePossible CauseRecommendation
Inconsistent or No Compound Effect Improper Storage: The compound may have degraded due to incorrect storage.Ensure the compound is stored at the recommended temperatures and protected from moisture. Aliquot stock solutions to avoid multiple freeze-thaw cycles.[3]
Inaccurate Concentration: Errors in calculating the concentration of the stock or working solution.Double-check all calculations and ensure the solid compound was accurately weighed.
Cell Line Insensitivity: The cell line used may not have an active Wnt/β-catenin pathway or may have mutations that confer resistance.Use a positive control cell line known to be sensitive to Wnt pathway inhibition (e.g., SW480, HCT15).[3]
Poor Solubility in Aqueous Media Hydrophobic Nature: KYA1797K has low solubility in aqueous solutions.Prepare a high-concentration stock solution in a suitable organic solvent like DMSO.[3] For cell culture, ensure the final concentration of the organic solvent is low and does not affect cell viability.
Cell Viability Issues Solvent Toxicity: The concentration of the solvent (e.g., DMSO) in the final culture medium may be too high.Perform a solvent toxicity control experiment to determine the maximum tolerable solvent concentration for your specific cell line.
Off-Target Effects: At high concentrations, small molecule inhibitors can have off-target effects leading to cytotoxicity.Perform a dose-response experiment to determine the optimal concentration that inhibits the target pathway without causing significant cell death.

Signaling Pathway

KYA1797K is a potent inhibitor of the Wnt/β-catenin signaling pathway. It also induces the degradation of Ras, a key protein in cancer cell proliferation. KYA1797K binds to the RGS domain of Axin, which enhances the formation of the β-catenin destruction complex. This complex, consisting of Axin, APC, GSK3β, and CK1, phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. Activated GSK3β also phosphorylates Ras, leading to its degradation.[4][5]

KYA1797K_Signaling_Pathway cluster_complex β-catenin Destruction Complex Axin Axin APC APC GSK3b GSK3β b_catenin β-catenin GSK3b->b_catenin phosphorylates Ras Ras GSK3b->Ras phosphorylates CK1 CK1 KYA1797K KYA1797K KYA1797K->Axin binds & enhances Phospho_b_catenin p-β-catenin Phospho_Ras p-Ras Proteasome Proteasome Phospho_b_catenin->Proteasome ubiquitination Phospho_Ras->Proteasome ubiquitination Degradation1 Degradation Proteasome->Degradation1 Degradation2 Degradation Proteasome->Degradation2

Caption: Mechanism of action of KYA1797K.

Experimental Protocols

Below are generalized protocols for in vitro and in vivo experiments with KYA1797K. Researchers should optimize these protocols for their specific experimental systems.

In Vitro Cell-Based Assay Workflow

This workflow outlines the general steps for treating cultured cells with KYA1797K.

In_Vitro_Workflow start Seed cells in multi-well plates prepare_stock Prepare KYA1797K stock solution in DMSO start->prepare_stock dilute Dilute stock solution to working concentrations in culture medium prepare_stock->dilute treat Treat cells with KYA1797K dilute->treat incubate Incubate for desired duration (e.g., 24-72h) treat->incubate analyze Analyze cellular response (e.g., viability, protein levels) incubate->analyze end Data Analysis analyze->end

Caption: General workflow for in vitro experiments.

Detailed In Vitro Protocol:

  • Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of treatment. For example, seed 2 x 10^4 cells/well in a 24-well plate.[3]

  • Compound Preparation: Prepare a stock solution of KYA1797K in DMSO. For working solutions, dilute the stock solution in cell culture medium to the desired final concentrations (e.g., 1 µM to 25 µM).[3][6]

  • Treatment: Replace the existing cell culture medium with the medium containing KYA1797K or the vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).[3]

  • Analysis: Following incubation, assess the cellular response using appropriate assays, such as MTT for cell viability or Western blotting for protein expression levels.[3][6]

In Vivo Xenograft Model Protocol

Detailed In Vivo Protocol:

  • Animal Model: Use an appropriate animal model, such as immunodeficient mice for xenograft studies.

  • Tumor Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10^7 cells) into the flank of each mouse.[5]

  • Compound Preparation: Prepare KYA1797K for injection. For intraperitoneal injection, a formulation might include DMSO, PEG300, Tween80, and ddH2O.[3]

  • Administration: Once tumors are established, administer KYA1797K via the desired route, for example, intraperitoneal injection at a dose of 10-25 mg/kg daily.[3][6]

  • Monitoring: Monitor tumor growth and the general health of the animals regularly.

  • Endpoint Analysis: At the end of the study, sacrifice the animals and excise the tumors for further analysis, such as measuring tumor weight and volume, and performing immunohistochemistry or Western blotting on tumor lysates.[3]

References

unexpected phenotypic changes in cells treated with KYA1797K

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for KYA1797K. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected phenotypic changes observed in cells treated with KYA1797K.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for KYA1797K?

A1: KYA1797K is a potent and selective inhibitor of the Wnt/β-catenin signaling pathway.[1] It functions by directly binding to the RGS domain of axin, which promotes the formation of the β-catenin destruction complex.[2][3] This enhanced complex formation leads to the GSK3β-mediated phosphorylation and subsequent proteasomal degradation of both β-catenin and Ras proteins.[1][4]

Q2: What are the known downstream effects of KYA1797K treatment in cancer cells?

A2: In various cancer cell lines, particularly colorectal and non-small cell lung cancer, KYA1797K treatment leads to a dose-dependent degradation of β-catenin and Ras.[5] This results in the suppression of the Wnt/β-catenin and MAPK/ERK signaling pathways.[2] Consequently, researchers can expect to observe inhibition of cell proliferation, suppression of transformation, and induction of apoptosis.[5] KYA1797K has also been shown to suppress the characteristics of cancer stem cells (CSCs).[4]

Q3: Are there any known off-target effects of KYA1797K?

A3: Yes, KYA1797K has been identified as a weak modulator of the PD-1/PD-L1 immune checkpoint.[3] It can bind to PD-L1, although with modest affinity, which may contribute to its observed ability to downregulate PD-L1 in cancer cells.[3][6] This effect is something to consider in studies involving immunotherapy combinations or immune cell interactions.

Q4: What is the recommended concentration range for in vitro experiments?

A4: For in vitro studies, KYA1797K is typically used in the 5–50 μM range.[3] While the IC50 for Wnt/β-catenin inhibition is approximately 0.75 μM, maximal effects on protein degradation and cell phenotype are often reported at concentrations around 25 μM.[3]

Troubleshooting Unexpected Phenotypic Changes

Issue 1: I'm observing unexpected changes in cell morphology and adhesion in my epithelial cell line after KYA1797K treatment.

  • Possible Cause 1: Induction of Epithelial-Mesenchymal Transition (EMT). The Wnt/β-catenin pathway is a known regulator of EMT, a process where epithelial cells lose their characteristics and gain mesenchymal traits, such as increased motility and changes in cell shape.[7][8] Inhibition of this pathway with KYA1797K could unexpectedly trigger a partial or full EMT-like phenotype in certain cellular contexts.

  • Troubleshooting Steps:

    • Assess EMT Markers: Perform Western blot or immunofluorescence analysis for key EMT markers. Check for downregulation of epithelial markers (e.g., E-cadherin) and upregulation of mesenchymal markers (e.g., N-cadherin, Vimentin).[9]

    • Functional Assays: Conduct migration or invasion assays (e.g., scratch wound assay, transwell assay) to determine if the morphological changes are associated with altered cell motility.

    • Dose-Response Analysis: Determine if the morphological changes are dose-dependent. It's possible that this phenotype is only apparent at higher concentrations.

Issue 2: My non-cancerous cell line is showing unexpected changes in senescence or mitochondrial activity.

  • Possible Cause: Context-Dependent Effects on Cellular Metabolism and Aging. In human proximal renal tubular cells, KYA1797K has been shown to repress cellular senescence and preserve mitochondrial homeostasis in an aging model.[2] This suggests that in non-cancerous cells, or in specific cancer types, KYA1797K may have unexpected effects on fundamental cellular processes like aging and energy metabolism. The Wnt/β-catenin pathway is known to influence mitochondrial biogenesis.[10][11][12]

  • Troubleshooting Steps:

    • Assess Cellular Senescence: Use senescence-associated β-galactosidase (SA-β-gal) staining to determine if there are changes in the senescent cell population.[13][14] Also, analyze the expression of senescence markers like p16INK4A and p21CIP1 by Western blot.[13]

    • Evaluate Mitochondrial Function: Measure mitochondrial mass using probes like MitoTracker. Assess changes in mitochondrial membrane potential and the expression of key proteins involved in mitochondrial biogenesis (e.g., PGC-1α, TFAM).[2]

    • Consider Autophagy: Given the link between Ras signaling and autophagy,[15][16] assess autophagy markers like LC3-II and p62 by Western blot to see if this process is being modulated.

Issue 3: I'm working with 3D cultures (spheroids/organoids) and observing a reversion to a "normal" phenotype, which is unexpected.

  • Possible Cause: Induction of Differentiation. In tumor organoids from mice with APC and KRAS mutations, KYA1797K treatment not only inhibited growth but also transformed the benign tumor structures into normal-like intestinal structures.[4] This suggests that in certain contexts, particularly in 3D models that better recapitulate in vivo conditions, KYA1797K may induce differentiation rather than solely causing cell death.

  • Troubleshooting Steps:

    • Histological Analysis: Perform histological staining (e.g., H&E) on your organoids to carefully examine the morphology and tissue architecture.

    • Assess Differentiation Markers: Analyze the expression of cell lineage-specific differentiation markers by immunohistochemistry, immunofluorescence, or qRT-PCR to confirm if a differentiation program has been initiated.

    • Evaluate Stem Cell Markers: Check for a decrease in cancer stem cell markers (e.g., LGR5, CD44, CD133) which would be consistent with a shift from a stem-like to a more differentiated state.[4]

Data Presentation

Table 1: In Vitro Efficacy of KYA1797K

ParameterValueCell Context/AssayReference
IC50 (Wnt/β-catenin) 0.75 µMTOPflash reporter assay[1]
Effective Concentration 5 - 50 µMGeneral in vitro studies[3]
Maximal Effects ~25 µMCommonly reported for significant effects[3]
PD-L1 Binding (KD) 59 ± 8 μMMicroscale Thermophoresis (MST)[3]
PD-1 Signaling IC50 94 ± 4.2 μMFRET-based cellular assay[3]

Table 2: Effects of KYA1797K on Protein Levels and Cell Growth in NSCLC Cell Lines

Cell LineKRAS StatusTreatmentEffect on ProliferationEffect on Pan-Ras LevelsEffect on p-ERK LevelsReference
NCI-H1650 Wild-Type25 µM KYA1797KGrowth SuppressionDecreaseDecrease[17]
NCI-H460 Mutant25 µM KYA1797KGrowth SuppressionDecreaseDecrease[17]

Experimental Protocols

1. Cell Proliferation (MTT) Assay

This protocol is adapted from studies investigating the effect of KYA1797K on the proliferation of various cancer cell lines.[17][18]

  • Materials:

    • Cells of interest

    • 96-well plates

    • Complete growth medium

    • KYA1797K (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 3,000-5,000 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of KYA1797K in complete growth medium. Include a DMSO-only control.

    • Remove the overnight medium from the cells and add 100 µL of the KYA1797K dilutions or control medium to the respective wells.

    • Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Normalize the absorbance values to the DMSO-treated control to determine the relative cell growth.

2. Western Blot Analysis for Protein Degradation

This protocol is for assessing the levels of β-catenin, Ras, and other proteins of interest following KYA1797K treatment.[18]

  • Materials:

    • Cells of interest

    • 6-well plates

    • KYA1797K (dissolved in DMSO)

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • Transfer buffer and PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-β-catenin, anti-pan-Ras, anti-p-ERK, anti-GAPDH)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with the desired concentrations of KYA1797K or DMSO control for the specified duration (e.g., 24 hours).

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

    • Capture the signal using an imaging system. Quantify band intensities relative to a loading control (e.g., GAPDH).

Visualizations

KYA1797K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Fzd Frizzled Receptor Wnt->Fzd LRP LRP5/6 Fzd->LRP Dvl Dvl Fzd->Dvl DestructionComplex β-catenin Destruction Complex (Axin, APC, GSK3β, CK1α) Dvl->DestructionComplex Inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylates for Degradation Ras Ras DestructionComplex->Ras Phosphorylates for Degradation Ub Ubiquitination BetaCatenin->Ub TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Activates Ras->Ub KYA1797K KYA1797K KYA1797K->DestructionComplex Promotes Formation Proteasome Proteasome Ub->Proteasome Degradation TargetGenes Target Gene Transcription (e.g., c-Myc, Cyclin D1) TCF_LEF->TargetGenes

Caption: KYA1797K promotes the β-catenin destruction complex, leading to degradation of β-catenin and Ras.

Troubleshooting_Workflow Start Unexpected Phenotypic Change Observed CheckConcentration Verify KYA1797K Concentration and Purity Start->CheckConcentration MorphologyChange Morphological/ Adhesion Changes? CheckConcentration->MorphologyChange MetabolismChange Senescence/ Mitochondrial Changes? MorphologyChange->MetabolismChange No AssessEMT Assess EMT Markers (E-cad, N-cad, Vimentin) MorphologyChange->AssessEMT Yes DifferentiationChange Differentiation in 3D Culture? MetabolismChange->DifferentiationChange No AssessSenescence Perform SA-β-gal Staining Assess p16/p21 MetabolismChange->AssessSenescence Yes AssessDifferentiation Analyze Histology & Differentiation Markers DifferentiationChange->AssessDifferentiation Yes End Correlate with On-Target (β-cat/Ras) and Off-Target (PD-L1) Effects DifferentiationChange->End No AssessEMT->End AssessMitochondria Measure Mitochondrial Mass & Function (e.g., PGC-1α) AssessSenescence->AssessMitochondria AssessMitochondria->End AssessDifferentiation->End

Caption: A logical workflow for troubleshooting unexpected results with KYA1797K.

Experimental_Workflow Start Hypothesis: KYA1797K affects Phenotype X CellCulture Seed Cells (2D or 3D culture) Start->CellCulture Treatment Treat with KYA1797K (Dose-Response) & DMSO Control CellCulture->Treatment Proliferation Endpoint 1: Proliferation Assay (MTT / Cell Counting) Treatment->Proliferation ProteinAnalysis Endpoint 2: Protein Analysis (Western Blot for β-cat, Ras, p-ERK) Treatment->ProteinAnalysis PhenotypeAnalysis Endpoint 3: Phenotype-Specific Assay (e.g., IF for markers, migration assay) Treatment->PhenotypeAnalysis DataAnalysis Data Analysis & Interpretation Proliferation->DataAnalysis ProteinAnalysis->DataAnalysis PhenotypeAnalysis->DataAnalysis Conclusion Conclusion DataAnalysis->Conclusion

Caption: A general experimental workflow for characterizing the effects of KYA1797K.

References

Validation & Comparative

A Head-to-Head Comparison of KYA1797K and XAV939: Efficacy in Targeting the Wnt/β-Catenin Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two widely used small molecule inhibitors of the Wnt/β-catenin signaling pathway: KYA1797K and XAV939. We delve into their mechanisms of action, present available experimental data on their efficacy, and provide detailed protocols for key assays to facilitate the design and interpretation of future studies.

At a Glance: KYA1797K vs. XAV939

FeatureKYA1797KXAV939
Primary Target Axin (Regulator of G-protein Signaling domain)Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2)
Mechanism of Action Promotes the formation of the β-catenin destruction complex, leading to the degradation of both β-catenin and Ras.[1][2]Inhibits the poly-ADP-ribosylation of Axin by Tankyrases, leading to Axin stabilization and subsequent β-catenin degradation.[3]
Reported IC50 0.75 µM (TOPflash assay in HEK293 cells)[2]TNKS1: 11 nM, TNKS2: 4 nM (enzymatic assays)[4]
Key Cellular Effects Inhibition of Wnt/β-catenin and Ras-ERK signaling pathways, induction of apoptosis, and suppression of cell proliferation.[2][5]Inhibition of Wnt/β-catenin signaling, induction of apoptosis, cell cycle arrest at G0/G1, and inhibition of cell proliferation and migration.[3][6]
Potential Off-Target Effects Weak binding to PD-L1 has been reported.[7]Generally considered specific for Tankyrases, with no major off-target effects reported in the context of Wnt signaling.

Signaling Pathways and Mechanisms of Action

Both KYA1797K and XAV939 target the Wnt/β-catenin pathway by promoting the degradation of β-catenin, but they achieve this through distinct molecular mechanisms.

KYA1797K directly binds to the Regulator of G-protein Signaling (RGS) domain of Axin, a key scaffolding protein in the β-catenin destruction complex.[1] This binding event is thought to induce a conformational change in Axin that enhances its interaction with other components of the complex, including GSK3β and β-TrCP. This ultimately leads to the phosphorylation and subsequent ubiquitination and proteasomal degradation of both β-catenin and, uniquely, the oncoprotein Ras.[1][2]

cluster_destruction_complex β-catenin Destruction Complex Axin Axin GSK3b GSK3β Axin->GSK3b beta_catenin β-catenin GSK3b->beta_catenin Phosphorylation Ras Ras GSK3b->Ras Phosphorylation APC APC CK1 CK1 beta_TrCP β-TrCP Ub Ubiquitination & Degradation beta_TrCP->Ub KYA1797K KYA1797K KYA1797K->Axin Binds to RGS domain beta_catenin->beta_TrCP Ub->beta_catenin Degrades Ub->Ras Degrades

Caption: KYA1797K mechanism of action.

XAV939 , on the other hand, is a potent inhibitor of the enzyme Tankyrase (TNKS1 and TNKS2).[3] Tankyrases are responsible for the poly-ADP-ribosylation (PARsylation) of Axin, a post-translational modification that marks Axin for ubiquitination and degradation. By inhibiting Tankyrase activity, XAV939 leads to the stabilization and accumulation of Axin.[3] This increased concentration of Axin enhances the assembly and activity of the β-catenin destruction complex, thereby promoting β-catenin degradation.

cluster_destruction_complex β-catenin Destruction Complex Axin Axin GSK3b GSK3β Axin->GSK3b PARsylation PARsylation Axin->PARsylation beta_catenin β-catenin GSK3b->beta_catenin Phosphorylation APC APC CK1 CK1 XAV939 XAV939 Tankyrase Tankyrase (TNKS1/2) XAV939->Tankyrase Inhibits Tankyrase->Axin Leads to Axin_degradation Axin Degradation PARsylation->Axin_degradation beta_catenin_degradation β-catenin Degradation beta_catenin->beta_catenin_degradation

Caption: XAV939 mechanism of action.

Comparative Efficacy Data

Direct comparative studies of KYA1797K and XAV939 are limited. However, data from individual studies and one direct comparison study allow for an initial assessment of their relative efficacy.

Inhibition of Cell Proliferation
Cell LineCompoundConcentrationAssay% Inhibition / EffectReference
HCT116 (WT β-catenin)KYA1797K5 µMImmunoblotReduction in β-catenin and Ras levels[1]
HCT116 (WT β-catenin)XAV9395 µMImmunoblotReduction in β-catenin and Ras levels[1]
HCT116 (MT β-catenin)KYA1797K20 µMImmunoblotNo reduction in β-catenin or Ras[1]
HCT116 (MT β-catenin)XAV93920 µMImmunoblotNo reduction in β-catenin or Ras[1]
SW480KYA1797K25 µMMTT~50% inhibition after 4 days[2]
A549XAV93910 µMMTTSignificant inhibition after 48h[3]
NCI-H446XAV9392-32 µMMTTDose-dependent inhibition (IC50 ~20 µM)[6]
Caco-2 (CD44+/CD133+)XAV93915.3 µMCell GrowthIC50 for inhibiting cell growth[8]

A key study directly comparing the two compounds in HCT116 colorectal cancer cells, which harbor a wild-type β-catenin, showed that both KYA1797K and XAV939 at 5 µM effectively reduced the levels of both β-catenin and Ras.[1] However, in HCT116 cells with a mutant, stabilized form of β-catenin, neither compound at 20 µM was able to induce degradation of β-catenin or Ras, highlighting their dependence on a functional destruction complex.[1]

In Vivo Efficacy
CompoundCancer ModelDosageRouteOutcomeReference
KYA1797KD-MT cell line xenograft25 mg/kgIntraperitoneal~70% reduction in tumor weight and volume[2]
XAV939Colorectal cancer patient-derived xenograft25 mg/kgNot specifiedTumor growth inhibition[9]

Both compounds have demonstrated in vivo anti-tumor activity in xenograft models at a dosage of 25 mg/kg. KYA1797K significantly reduced tumor growth in a colorectal cancer xenograft model.[2] Similarly, XAV939 has been shown to inhibit tumor growth in a patient-derived xenograft model of colorectal cancer.[9]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from methodologies used in studies evaluating both KYA1797K and XAV939.[2][3][6]

cluster_workflow MTT Assay Workflow start Seed cells in 96-well plates incubate1 Incubate for 24h start->incubate1 treat Treat with KYA1797K or XAV939 incubate1->treat incubate2 Incubate for desired time (e.g., 24-96h) treat->incubate2 add_mtt Add MTT reagent (0.5 mg/mL) incubate2->add_mtt incubate3 Incubate for 2-4h at 37°C add_mtt->incubate3 solubilize Add DMSO to solubilize formazan incubate3->solubilize read Read absorbance at 570 nm solubilize->read

Caption: MTT cell viability assay workflow.
  • Cell Seeding: Seed cells (e.g., 3,000-5,000 cells/well) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of KYA1797K or XAV939 (and a vehicle control, e.g., DMSO).

  • Incubation: Incubate the plates for the desired duration (e.g., 24, 48, 72, or 96 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

Western Blot for β-catenin and Ras Degradation

This protocol is based on a study that directly compared KYA1797K and XAV939.[1]

cluster_workflow Western Blot Workflow start Treat cells with inhibitors lyse Lyse cells and quantify protein start->lyse sds_page Separate proteins by SDS-PAGE lyse->sds_page transfer Transfer proteins to PVDF membrane sds_page->transfer block Block membrane (e.g., 5% milk) transfer->block primary_ab Incubate with primary antibodies (anti-β-catenin, anti-Ras, anti-loading control) block->primary_ab wash1 Wash membrane primary_ab->wash1 secondary_ab Incubate with HRP-conjugated secondary antibody wash1->secondary_ab wash2 Wash membrane secondary_ab->wash2 detect Detect with ECL substrate wash2->detect

References

A Comparative Guide to the Validation of KYA1797K's Effect on Ras Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of KYA1797K's performance against other alternatives in modulating Ras signaling, supported by experimental data. KYA1797K is a novel small molecule that has demonstrated significant anti-cancer effects by inducing the degradation of both β-catenin and Ras, two key oncoproteins. This dual-targeting mechanism offers a promising therapeutic strategy for various cancers, particularly those harboring KRAS mutations that are often resistant to conventional targeted therapies.

Mechanism of Action: Dual Destabilization of β-catenin and Ras

KYA1797K's primary mode of action is the inhibition of the Wnt/β-catenin signaling pathway. It achieves this by binding directly to the regulator of G-protein signaling (RGS) domain of Axin, a scaffold protein.[1][2][3] This binding enhances the formation and stability of the β-catenin destruction complex, which includes Axin, Glycogen Synthase Kinase 3β (GSK3β), Adenomatous Polyposis Coli (APC), and Casein Kinase 1 (CK1).[2]

The stabilized destruction complex hyperactivates GSK3β.[2][3] This activated GSK3β then phosphorylates both β-catenin and Ras proteins.[2][3] Phosphorylation marks these oncoproteins for ubiquitination by the β-TrCP E3 ligase, leading to their subsequent degradation by the proteasome.[2] The reduction in Ras levels consequently suppresses downstream effector pathways, including the Ras-ERK signaling cascade, which is critical for cell proliferation and survival.[4][5]

KYA1797K_Mechanism cluster_complex β-catenin Destruction Complex Axin Axin GSK3b GSK3β Axin->GSK3b BetaCatenin β-catenin GSK3b->BetaCatenin phosphorylates Ras Ras GSK3b->Ras phosphorylates APC APC CK1 CK1 KYA1797K KYA1797K KYA1797K->Axin binds & enhances complex formation Phospho_BetaCatenin p-β-catenin Phospho_Ras p-Ras ERK_Pathway Ras-ERK Pathway Ras->ERK_Pathway activates Ub_Proteasome Ubiquitin-Proteasome System Phospho_BetaCatenin->Ub_Proteasome Phospho_Ras->Ub_Proteasome Degradation1 Degradation Ub_Proteasome->Degradation1 Degradation2 Degradation Ub_Proteasome->Degradation2 Degradation2->ERK_Pathway inhibits Proliferation Cancer Cell Proliferation ERK_Pathway->Proliferation promotes

Caption: KYA1797K enhances the destruction complex to induce degradation of β-catenin and Ras.

Comparative Performance Analysis

The efficacy of KYA1797K has been validated across multiple cancer types, including non-small cell lung cancer (NSCLC), colorectal cancer (CRC), pancreatic cancer, and triple-negative breast cancer (TNBC).[4][6][7][8] A key area of investigation has been its ability to overcome resistance to standard targeted therapies in cancers with KRAS mutations.

KYA1797K vs. EGFR Tyrosine Kinase Inhibitors (TKIs)

EGFR inhibitors like erlotinib are standard treatments for NSCLC but are ineffective in patients with KRAS mutations, as KRAS is a downstream effector of EGFR.[4][5][9] Studies show that while erlotinib fails to inhibit the Ras-ERK pathway in KRAS-mutant NSCLC cells, KYA1797K effectively suppresses this pathway, leading to reduced cell growth and apoptosis.[4][5]

Table 1: In Vitro Efficacy in KRAS-Mutant NSCLC Cell Lines

Parameter KYA1797K Erlotinib Cell Lines Reference
Ras-ERK Pathway Inhibition Effective Ineffective A549, H460 [4][5]
Cell Growth Suppression Significant No effect A549, H460 [4]
Apoptosis Induction Yes No effect A549, H460 [4][5]

| Colony Formation Inhibition | Significant | No effect | A549, H460 |[4] |

KYA1797K vs. Other Wnt/β-catenin Inhibitors

ICG-001 is a Wnt/β-catenin inhibitor that acts by disrupting the interaction between β-catenin and its transcriptional coactivator, CBP. Unlike KYA1797K, which promotes β-catenin degradation, ICG-001 does not reduce total β-catenin levels.[10] In a study on kidney aging, KYA1797K was found to be superior to ICG-001 in inhibiting the β-catenin pathway and protecting against cellular senescence.[10]

Table 2: Comparison of KYA1797K and Other Ras/Wnt Pathway Modulators

Compound Mechanism of Action Effect on Total β-catenin Effect on Ras Key Indication IC₅₀ (TOPflash assay)
KYA1797K Promotes destruction complex formation, inducing β-catenin and Ras degradation. Decrease Decrease KRAS-mutant cancers 0.75 µM[6]
Erlotinib EGFR Tyrosine Kinase Inhibitor. No direct effect No effect in KRAS mutants EGFR-mutant NSCLC N/A
ICG-001 Inhibits β-catenin/CBP interaction. No change No direct effect Wnt-driven cancers N/A

| KY7749 | Induces Ras degradation independent of GSK3β and β-catenin. | No effect | Decrease | KRAS/CTNNB1 mutant CRC | N/A |

Quantitative Data Summary

KYA1797K consistently demonstrates dose-dependent degradation of both β-catenin and Ras proteins across various cancer cell lines, leading to the suppression of oncogenic signaling.

Table 3: Effect of KYA1797K on Protein Levels and Cell Viability

Cancer Type Cell Line(s) KYA1797K Conc. % Reduction in β-catenin % Reduction in Ras Effect on Cell Proliferation Reference
Colorectal SW480, DLD1, HCT15 25 µM Dose-dependent decrease Dose-dependent decrease Suppressed [6]
NSCLC A549, H460 10-20 µM Dose-dependent decrease Dose-dependent decrease Suppressed [4]
Pancreatic PANC-1, MIA PaCa-2 10-20 µM Dose-dependent decrease Dose-dependent decrease Suppressed migration/invasion [7]

| TNBC | PDCs, MDA-MB-231 | 10-20 µM | Dose-dependent decrease | Dose-dependent decrease | Suppressed |[8] |

Table 4: In Vivo Efficacy of KYA1797K

Cancer Model Administration Key Findings Reference
KrasLA2 Mouse Model (NSCLC) 25 mg/kg, i.p. Inhibited Kras-driven tumorigenesis; suppressed Ras-ERK pathway. [4][5]
CRC Xenograft (D-MT cells) 25 mg/kg, i.p. ~70% reduction in tumor volume and weight; reduced β-catenin and Ras levels in tumors. [6]

| TNBC Patient-Derived Xenograft (PDX) | N/A | Significantly lowered tumor growth rate; reduced β-catenin, Ras, and EGFR levels in tumors. |[8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_assays Functional & Molecular Assays Start Cancer Cell Lines (e.g., A549, SW480) Treatment Treat with KYA1797K (e.g., 0-25 µM) Start->Treatment MTT MTT Assay (Proliferation) Treatment->MTT WB Western Blot (Protein Levels) Treatment->WB Colony Soft Agar Assay (Transformation) Treatment->Colony IP Immunoprecipitation (Protein Interaction) Treatment->IP Data Data Analysis MTT->Data WB->Data Colony->Data IP->Data

Caption: A generalized workflow for the in vitro validation of KYA1797K's effects.
Cell Proliferation (MTT) Assay

  • Cell Seeding: Cancer cells (e.g., HCT15, SW480) are plated at a density of 2 x 10⁴ cells/well in a 24-well plate or 3 x 10³ cells/well in a 96-well plate.[6]

  • Treatment: Cells are treated with varying concentrations of KYA1797K (typically 0-25 µM) or DMSO as a control.[6]

  • Incubation: Cells are incubated for a period of 72-96 hours.[3]

  • Analysis: MTT reagent is added, and after incubation, the formazan product is dissolved. Absorbance is measured at a specific wavelength to determine cell viability relative to the control.

Western Blotting for Protein Levels
  • Cell Lysis: Following treatment with KYA1797K, cells are harvested and lysed to extract total protein.

  • Quantification: Protein concentration is determined using a BCA or similar assay.

  • Electrophoresis: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunodetection: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., β-catenin, pan-Ras, p-ERK, ERK, GAPDH). This is followed by incubation with HRP-conjugated secondary antibodies.

  • Visualization: Protein bands are visualized using an enhanced chemiluminescence (ECL) system. Band intensity is quantified and normalized to a loading control like GAPDH.

Immunoprecipitation (IP) for Protein Interactions
  • Lysis and Pre-clearing: Cells treated with KYA1797K (and often a proteasome inhibitor like MG132 to stabilize phosphorylated proteins) are lysed.[11] The whole-cell lysates (WCLs) are pre-cleared with protein A/G agarose beads.

  • Immunoprecipitation: The pre-cleared lysates are incubated with a primary antibody (e.g., anti-pan-Ras) overnight.[11] Protein A/G beads are then added to pull down the antibody-protein complexes.

  • Analysis: The immunoprecipitated complexes are washed and then analyzed by Western blotting using antibodies against interacting proteins (e.g., anti-β-catenin).[11]

In Vivo Xenograft Studies
  • Cell Implantation: Human cancer cells (e.g., D-MT colorectal cancer cells) are subcutaneously injected into immunocompromised mice.[6]

  • Treatment: Once tumors reach a palpable size, mice are treated with KYA1797K (e.g., 25 mg/kg, daily intraperitoneal injection) or a vehicle control.[6]

  • Tumor Measurement: Tumor volume and mouse weight are measured regularly throughout the study.[6]

  • Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for further analysis, such as Western blotting or immunohistochemistry (IHC), to assess the levels of β-catenin, Ras, and other markers in the tumor tissue.[6][8]

Conclusion and Future Outlook

The experimental evidence strongly validates the efficacy of KYA1797K in inhibiting Ras signaling through a unique mechanism that is dependent on the Wnt/β-catenin pathway. By inducing the degradation of both β-catenin and Ras, KYA1797K effectively suppresses the proliferation and tumorigenicity of cancer cells, particularly those with KRAS mutations that are resistant to upstream inhibitors like EGFR TKIs.[4][5][9]

Its superiority over certain other Wnt inhibitors and its distinct, β-catenin-dependent mechanism compared to newer Ras degraders like KY7749 highlight its potential as a valuable therapeutic agent.[10][12] The comprehensive data from in vitro and in vivo models provides a solid foundation for further clinical development of KYA1797K and similar dual-targeting molecules for difficult-to-treat cancers.

Logical_Relationship EGFR EGFR KRAS KRAS (Mutant) EGFR->KRAS activates ERK_Pathway ERK Pathway KRAS->ERK_Pathway activates (constitutively) Tumor_Growth Tumor Growth ERK_Pathway->Tumor_Growth promotes Erlotinib Erlotinib (EGFR TKI) Erlotinib->EGFR inhibits Erlotinib->KRAS Ineffective KYA1797K KYA1797K Wnt_Pathway Wnt/β-catenin Pathway KYA1797K->Wnt_Pathway inhibits Wnt_Pathway->KRAS promotes degradation of

References

KYA1797K Demonstrates Superior Efficacy in Specific Cancer Models Through Dual Degradation of β-Catenin and Ras

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – New comparative analyses highlight the superior preclinical efficacy of KYA1797K, a novel small-molecule inhibitor, in specific cancer models, including colorectal, non-small cell lung, and breast cancers. By uniquely targeting both the Wnt/β-catenin and Ras signaling pathways, KYA1797K offers a promising therapeutic strategy, particularly for tumors harboring KRAS mutations, a population notoriously resistant to conventional targeted therapies.

KYA1797K distinguishes itself from other Wnt/β-catenin pathway inhibitors by promoting the formation of the β-catenin destruction complex, leading to the simultaneous degradation of both β-catenin and Ras proteins. This dual-action mechanism effectively dismantles two critical oncogenic signaling cascades, resulting in potent anti-tumor activity. This guide provides a comprehensive comparison of KYA1797K with other therapeutic alternatives, supported by experimental data, detailed protocols, and pathway visualizations to inform researchers, scientists, and drug development professionals.

Comparative Performance in Preclinical Cancer Models

KYA1797K has been rigorously evaluated against other targeted agents in various cancer models, consistently demonstrating a significant therapeutic advantage.

Non-Small Cell Lung Cancer (NSCLC) with KRAS Mutations

In KRAS-mutated NSCLC models, KYA1797K has shown marked superiority over EGFR tyrosine kinase inhibitors (TKIs) like erlotinib, which are largely ineffective in this patient sub-population.

Treatment GroupCell Line (KRAS Status)Cell Proliferation InhibitionColony Formation InhibitionApoptosis Induction
KYA1797K (25 µM) NCI-H460 (KRAS Mutant)Significant Inhibition [1][2]Significant Reduction [1]Increased Apoptosis [3]
Erlotinib (1 µM)NCI-H460 (KRAS Mutant)No Significant Effect[1][2]No Significant Effect[1]No Significant Effect[3]
KYA1797K (25 µM) NCI-H1650 (KRAS Wild-Type)Significant Inhibition[2]Significant Reduction[1]Increased Apoptosis[3]
Erlotinib (1 µM)NCI-H1650 (KRAS Wild-Type)Significant Inhibition[2]Significant Reduction[1]Increased Apoptosis[3]

In a KrasLA2 mouse model of NSCLC, KYA1797K treatment effectively reduced both the number and size of tumors, while erlotinib showed no inhibitory effect on Kras-driven tumorigenesis.[1]

Colorectal Cancer (CRC)

While direct head-to-head studies are emerging, comparisons of KYA1797K with the tankyrase inhibitor XAV939 in CRC models with APC and KRAS mutations indicate KYA1797K's potent, single-agent efficacy.

Treatment GroupCell LineCell Viability (IC50/GI50)Tumor Growth Inhibition (Xenograft)
KYA1797K SW480, DLD1, HCT15GI50: 4.2 - 5 µM[4]70% reduction in tumor volume and weight (20 mg/kg)
XAV939 Caco-2 (CD44+/CD133+)IC50: 15.3 µM[5]95% reduction in tumor volume (20 mg/kg)[5]
XAV939 SW480 (3D culture)32.2% decrease in proliferation (20 µM)[6]-

It is noteworthy that XAV939's anti-proliferative effects in some CRC cell lines are more pronounced in 3D culture compared to 2D culture.[6]

Mechanism of Action: A Dual-Pronged Attack

KYA1797K's innovative mechanism of action centers on its ability to bind to the RGS domain of Axin, a key scaffolding protein in the β-catenin destruction complex. This binding event enhances the recruitment of GSK3β, leading to the phosphorylation and subsequent proteasomal degradation of both β-catenin and Ras.

KYA1797K_Mechanism cluster_inhibition KYA1797K Action cluster_destruction_complex β-catenin Destruction Complex cluster_targets Oncogenic Proteins cluster_outcomes Cellular Outcomes KYA1797K KYA1797K Axin Axin KYA1797K->Axin Binds to RGS domain GSK3b GSK3β Axin->GSK3b Stabilizes APC APC beta_catenin β-catenin GSK3b->beta_catenin Phosphorylates Ras Ras GSK3b->Ras Phosphorylates Degradation Proteasomal Degradation beta_catenin->Degradation Ras->Degradation Tumor_Suppression Tumor Growth Suppression Degradation->Tumor_Suppression

Fig. 1: KYA1797K signaling pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.

Cell Viability (MTT) Assay

The anti-proliferative effects of KYA1797K and comparator compounds are determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT_Workflow A 1. Seed cells in 96-well plates (1,000-100,000 cells/well) B 2. Incubate for 24 hours A->B C 3. Treat with varying concentrations of KYA1797K or comparator drug B->C D 4. Incubate for 24-72 hours C->D E 5. Add MTT reagent (10 µL/well) D->E F 6. Incubate for 2-4 hours E->F G 7. Add detergent/solubilizing agent (100-150 µL/well) F->G H 8. Incubate for 2-15 hours in the dark G->H I 9. Measure absorbance at 570 nm H->I

Fig. 2: MTT assay workflow.

Materials:

  • Cancer cell lines of interest

  • 96-well plates

  • Complete culture medium

  • KYA1797K and comparator drugs

  • MTT reagent (5 mg/mL in PBS)[7][8][9]

  • Detergent reagent (e.g., 20% SDS in 50% DMF or isopropanol with HCl and NP40)[7][8][9]

  • Microplate reader

Procedure:

  • Cells are seeded in 96-well plates at a density of 1,000 to 100,000 cells per well and incubated for 24 hours to allow for attachment.

  • The medium is replaced with fresh medium containing various concentrations of KYA1797K or the comparator drug.

  • Following a 24 to 72-hour incubation period, 10 µL of MTT reagent is added to each well.

  • The plates are incubated for 2 to 4 hours, allowing for the formation of formazan crystals.

  • A detergent or solubilizing agent (100-150 µL) is added to each well to dissolve the formazan crystals.[7][8][9]

  • The plates are incubated in the dark, typically with shaking, for 2 to 15 hours.[7][8][9]

  • The absorbance is measured at 570 nm using a microplate reader.

Western Blot Analysis

Western blotting is employed to quantify the levels of β-catenin, Ras, and other signaling proteins following treatment.

Materials:

  • Cell lysates from treated and untreated cells

  • RIPA buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-β-catenin, anti-pan-Ras)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cells are lysed in RIPA buffer, and protein concentration is determined.[10]

  • Equal amounts of protein (typically 20-30 µg) are separated by SDS-PAGE and transferred to a membrane.[10]

  • The membrane is blocked for 1 hour at room temperature or overnight at 4°C.

  • The membrane is incubated with the primary antibody overnight at 4°C.[10]

  • After washing, the membrane is incubated with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • The protein bands are visualized using a chemiluminescent substrate and an imaging system.[10]

Xenograft Mouse Models

The in vivo efficacy of KYA1797K is assessed using xenograft models, where human cancer cells are implanted into immunodeficient mice.

Xenograft_Workflow A 1. Culture and harvest cancer cells B 2. Resuspend cells in PBS/Matrigel A->B C 3. Subcutaneously inject cells into immunodeficient mice B->C D 4. Monitor tumor growth C->D E 5. Randomize mice into treatment groups (e.g., Vehicle, KYA1797K) D->E F 6. Administer treatment (e.g., intraperitoneal injection) E->F G 7. Measure tumor volume regularly F->G H 8. Euthanize mice and excise tumors at study endpoint G->H I 9. Analyze tumor weight and biomarkers H->I

Fig. 3: Xenograft model workflow.

Materials:

  • Human cancer cell lines

  • Immunodeficient mice (e.g., BALB/c nude or NSG)

  • Matrigel (optional)

  • KYA1797K and vehicle control

  • Calipers for tumor measurement

Procedure:

  • Human cancer cells (typically 1 x 10^6 to 5 x 10^6) are suspended in PBS, sometimes mixed with Matrigel, and injected subcutaneously into the flanks of immunodeficient mice.[5][11]

  • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Mice are randomized into treatment and control groups.

  • KYA1797K (e.g., 20-25 mg/kg) or vehicle is administered, often via intraperitoneal injection, on a predetermined schedule.[5]

  • Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers.

  • At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., Western blot, immunohistochemistry).

Conclusion

The data presented in this guide underscore the significant potential of KYA1797K as a therapeutic agent for cancers driven by aberrant Wnt/β-catenin and Ras signaling. Its unique dual-degradation mechanism provides a clear advantage over therapies that target only a single pathway, particularly in the context of KRAS-mutated cancers where effective treatments are urgently needed. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for the scientific community to further explore and build upon these promising findings.

References

KYA1797K: A Novel Wnt/β-Catenin Inhibitor Challenging Standard Chemotherapy Paradigms

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A growing body of preclinical evidence suggests that KYA1797K, a novel small molecule inhibitor of the Wnt/β-catenin signaling pathway, demonstrates significant anti-cancer activity, particularly in chemoresistant tumors. This guide provides a comprehensive comparison of KYA1797K's performance against standard chemotherapy agents, supported by experimental data, for researchers, scientists, and drug development professionals.

Mechanism of Action: Dual Degradation of β-Catenin and Ras

KYA1797K's primary mechanism of action is the inhibition of the Wnt/β-catenin signaling pathway. It achieves this by binding to the Regulator of G-protein Signaling (RGS) domain of axin, a key component of the β-catenin destruction complex.[1][2][3] This binding event enhances the formation of the destruction complex, leading to the activation of Glycogen Synthase Kinase 3β (GSK3β).[1][3] Activated GSK3β then phosphorylates both β-catenin and Ras proteins, marking them for ubiquitination and subsequent proteasomal degradation.[1][2] This dual targeting of two critical oncogenic pathways distinguishes KYA1797K from many other targeted therapies.

Recent studies have also uncovered a potential off-target effect of KYA1797K as a weak modulator of the PD-1/PD-L1 immune checkpoint, suggesting a possible role in immuno-oncology.[4][5]

dot

KYA1797K_Mechanism cluster_complex β-catenin Destruction Complex Axin Axin GSK3b GSK3β Axin->GSK3b enhances complex formation BetaCatenin β-catenin GSK3b->BetaCatenin phosphorylates Ras Ras GSK3b->Ras phosphorylates APC APC CK1 CK1 KYA1797K KYA1797K KYA1797K->Axin binds to RGS domain Proteasome Proteasomal Degradation BetaCatenin->Proteasome targeted for Ras->Proteasome targeted for

Caption: KYA1797K binds to Axin, promoting the degradation of β-catenin and Ras.

Comparative Performance Data

KYA1797K has demonstrated efficacy in various cancer models, both as a monotherapy and in combination with standard-of-care agents. The following tables summarize key quantitative data from preclinical studies.

Table 1: In Vitro Activity of KYA1797K
ParameterValueCell/SystemReference
IC₅₀ (Wnt/β-catenin inhibition) 0.75 µMHEK293 cells (TOPflash assay)[1][3][4]
IC₅₀ (PD-1 signaling inhibition) 94 ± 4.2 µMFRET-based cellular assay[4]
K_D (PD-L1 binding) 59 ± 8 µMMicroscale Thermophoresis (MST)[4]
Typical In Vitro Concentration 5–50 µMVarious cancer cell lines[4]
Table 2: KYA1797K in Combination with Standard Chemotherapy (In Vivo)
Cancer ModelTreatment GroupsOutcome MeasureResultReference
FOLFOX-Resistant Colorectal Cancer (Patient-Derived Xenograft) 1. Vehicle2. Paclitaxel (10 mg/kg)3. KYA1797K (25 mg/kg)4. Paclitaxel + KYA1797KTumor Volume (Day 30)Combination treatment showed significantly greater tumor growth inhibition compared to either agent alone.[4]
Colorectal Cancer (Xenograft) 1. Vehicle2. KYA1797K (25 mg/kg, i.p.)Tumor Weight and Volume70% reduction in tumor weight and volume.[6]

Overcoming Chemoresistance: KYA1797K and Standard Agents

A key area of investigation for KYA1797K is its ability to overcome resistance to standard chemotherapy.

Pancreatic Cancer: Synergizing with Gemcitabine

In pancreatic ductal adenocarcinoma (PDAC) models, gemcitabine treatment has been shown to activate the Wnt/β-catenin and Ras/ERK pathways, potentially contributing to resistance. KYA1797K effectively counters this by destabilizing both β-catenin and Ras.

  • Experimental Finding: Combination treatment with gemcitabine and KYA1797K reduced PDAC cell proliferation more effectively than gemcitabine alone. KYA1797K also suppressed the tumorigenic and metastatic potential of gemcitabine-resistant pancreatic cancer cells.

dot

Gemcitabine_Resistance Gemcitabine Gemcitabine Wnt_Ras_Activation Activation of Wnt/β-catenin & Ras/ERK Pathways Gemcitabine->Wnt_Ras_Activation Chemoresistance Chemoresistance Wnt_Ras_Activation->Chemoresistance Wnt_Ras_Inhibition Inhibition of Wnt/β-catenin & Ras/ERK Pathways Wnt_Ras_Activation->Wnt_Ras_Inhibition KYA1797K KYA1797K KYA1797K->Wnt_Ras_Inhibition inhibits Overcome_Resistance Overcome Resistance Wnt_Ras_Inhibition->Overcome_Resistance

Caption: KYA1797K counteracts Gemcitabine-induced resistance pathways.

Colorectal Cancer: Targeting FOLFOX-Resistance

While direct head-to-head comparisons with the FOLFOX regimen (5-fluorouracil, leucovorin, oxaliplatin) are still emerging, KYA1797K has shown promise in FOLFOX-resistant colorectal cancer models.

  • Experimental Finding: In a FOLFOX-resistant patient-derived xenograft (PDX) model, the combination of KYA1797K and paclitaxel resulted in a significant reduction in tumor volume and weight compared to either drug administered alone.[4] This suggests that KYA1797K can re-sensitize chemoresistant tumors to other cytotoxic agents.

Detailed Experimental Protocols

In Vivo Xenograft Studies
  • Animal Models: Nude mice bearing patient-derived xenografts (PDX) of FOLFOX-resistant colorectal cancer.[4]

  • Treatment Regimen:

    • Mice with established tumors (100-200 mm³) were randomized into four groups: vehicle control, paclitaxel (10 mg/kg), KYA1797K (25 mg/kg), or the combination of paclitaxel and KYA1797K.[4]

    • KYA1797K was administered via intraperitoneal (i.p.) injection.[4]

  • Endpoint Measurement: Subcutaneous tumor volumes were measured with calipers over a period of 30 days. At the end of the study, tumors were excised and weighed.[4]

dot

Experimental_Workflow start Establish FOLFOX-Resistant PDX Tumors in Mice randomize Randomize Mice into Treatment Groups (n=4) start->randomize treat Administer Treatment: - Vehicle - Paclitaxel (10 mg/kg) - KYA1797K (25 mg/kg) - Combination randomize->treat measure Measure Tumor Volume (30 days) treat->measure end Sacrifice and Weigh Tumors measure->end

Caption: Workflow for in vivo comparison of KYA1797K in a PDX model.

In Vitro Cell Proliferation and Signaling Assays
  • Cell Lines: Pancreatic ductal adenocarcinoma (PDAC) cell lines.

  • Treatments: Cells were treated with gemcitabine (0.1 µM) and/or KYA1797K (25 µM) for 24 hours.

  • Assays:

    • Western Blot: To analyze the protein levels of β-catenin and pan-Ras.

    • Immunocytochemistry: To visualize the localization of β-catenin and pan-Ras within the cells.

    • Cell Proliferation Assay (e.g., MTT): To quantify the effect of the treatments on cell viability.

Conclusion

KYA1797K presents a promising therapeutic strategy, particularly for cancers harboring mutations in the Wnt/β-catenin and Ras pathways. Its unique ability to induce the degradation of both β-catenin and Ras sets it apart from other targeted agents. The preclinical data strongly suggest a role for KYA1797K in overcoming resistance to standard chemotherapy agents like gemcitabine and in re-sensitizing tumors to other cytotoxic drugs in the context of FOLFOX-resistance. Further clinical investigation is warranted to translate these preclinical findings into effective treatments for patients with chemoresistant cancers.

References

KYA1797K: Cross-Laboratory Validation of a Dual Wnt/β-Catenin and Ras Signaling Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of a Novel Small Molecule for Therapeutic Development

For Immediate Release

Researchers and drug development professionals now have access to a comprehensive comparison guide on the small molecule KYA1797K, a potent inhibitor of the Wnt/β-catenin signaling pathway. This guide consolidates experimental data from multiple independent laboratories, providing a robust cross-validation of its mechanism of action and a comparative analysis against other therapeutic alternatives. KYA1797K distinguishes itself by promoting the degradation of both β-catenin and Ras, two key oncoproteins, offering a promising strategy for various cancers and age-related diseases.

First identified as a Wnt/β-catenin signaling inhibitor with an IC50 of 0.75 μM, KYA1797K's unique mechanism involves binding to the RGS domain of Axin.[1][2][3][4][5] This interaction enhances the formation of the β-catenin destruction complex, leading to the activation of GSK3β.[1][2][3][4] Activated GSK3β then phosphorylates both β-catenin and Ras proteins, marking them for ubiquitination and subsequent proteasomal degradation.[1][2][6] This dual-targeting mechanism has been consistently reported across various studies, solidifying its primary mode of action.[6][7][8]

Comparative Performance Analysis

KYA1797K has been benchmarked against other small molecule inhibitors in different disease models, demonstrating superior or distinct efficacy.

Against ICG-001 in Kidney Aging

A study by Zhu et al. (2022) provided a head-to-head comparison of KYA1797K and ICG-001, another β-catenin inhibitor, in a mouse model of accelerated kidney aging. KYA1797K was found to be more effective in inhibiting the β-catenin pathway, preserving mitochondrial homeostasis, repressing cellular senescence, and retarding age-related kidney fibrosis.[5]

Parameter KYA1797K (10 mg/kg/day) ICG-001 (10 mg/kg/day) Vehicle Control (D-gal treated) Reference
Active β-catenin Expression (Kidney)Significantly LowerLowerHigh[5]
Total β-catenin Expression (Kidney)Significantly LowerNo Significant ChangeHigh[5]
Fibronectin Expression (Kidney)Significantly LowerLowerHigh[5]
α-SMA Expression (Kidney)Significantly LowerLowerHigh[5]
PGC-1α Expression (Kidney)Significantly HigherHigherLow[5]
Cellular Senescence (SA-β-gal staining)Significantly ReducedPartially ReducedIncreased[5]
Against Erlotinib in KRAS-Mutated NSCLC

In the context of non-small cell lung cancer (NSCLC) with KRAS mutations, a known resistance mechanism to EGFR tyrosine kinase inhibitors (TKIs), Park et al. (2019) demonstrated the efficacy of KYA1797K. Unlike the EGFR TKI erlotinib, KYA1797K effectively inhibited the Ras-ERK pathway, suppressed cell growth and transformation, and induced apoptosis in KRAS-mutant NSCLC cell lines.[9][10]

Cell Line Treatment Effect on Cell Proliferation (MTT Assay) Effect on Colony Formation Reference
NCI-H460 (KRAS mutant)Erlotinib (1 µM)No significant inhibitionNo significant inhibition[9]
NCI-H460 (KRAS mutant)KYA1797K (5 µM)Significant inhibitionSignificant inhibition[9]
NCI-H460 (KRAS mutant)KYA1797K (25 µM)Strong inhibitionStrong inhibition[9]
NCI-H1650 (KRAS WT)Erlotinib (1 µM)Significant inhibitionSignificant inhibition[9]
NCI-H1650 (KRAS WT)KYA1797K (5 µM)Moderate inhibitionModerate inhibition[9]
NCI-H1650 (KRAS WT)KYA1797K (25 µM)Strong inhibitionStrong inhibition[9]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the established signaling pathway of KYA1797K and a typical experimental workflow for its validation.

KYA1797K_Mechanism KYA1797K KYA1797K Axin Axin KYA1797K->Axin binds to RGS domain DestructionComplex β-catenin Destruction Complex (Axin, APC, GSK3β, CK1) Axin->DestructionComplex enhances formation GSK3b GSK3β DestructionComplex->GSK3b activates beta_catenin β-catenin GSK3b->beta_catenin phosphorylates Ras Ras GSK3b->Ras phosphorylates p_beta_catenin p-β-catenin p_Ras p-Ras Ub_Proteasome Ubiquitin-Proteasome System p_beta_catenin->Ub_Proteasome p_Ras->Ub_Proteasome Degradation Degradation Ub_Proteasome->Degradation

Caption: Mechanism of KYA1797K action.

Experimental_Workflow start Cell Culture / Animal Model treatment Treatment with KYA1797K vs. Control/Alternative start->treatment invitro In Vitro Assays treatment->invitro invivo In Vivo Analysis treatment->invivo western Western Blot (β-catenin, Ras, p-ERK, etc.) invitro->western mtt MTT / Proliferation Assay invitro->mtt if_stain Immunofluorescence (protein localization) invitro->if_stain histology Histology / IHC (Tissue analysis) invivo->histology tumor Tumor Volume / Weight Measurement invivo->tumor data Data Analysis & Comparison western->data mtt->data if_stain->data histology->data tumor->data

Caption: A generalized experimental workflow.

Potential Off-Target Effects

A recent study by Christian et al. (2023) investigated potential off-target effects of KYA1797K and identified it as a weak binder to PD-L1.[11] This interaction was shown to modestly modulate the PD-1/PD-L1 checkpoint.[11] While the affinity is low (KD of 59 ± 8 μM), this finding suggests a possible contribution to its anti-cancer effects through immune modulation, a factor that warrants consideration in future research.[11][12]

Experimental Protocols

Cell Viability (MTT) Assay
  • Cells are seeded in 96-well plates at a density of 3 x 10³ to 2 x 10⁴ cells/well and incubated for 24 hours.[2][9]

  • Cells are treated with varying concentrations of KYA1797K, an alternative compound, or vehicle (DMSO) for the specified duration (e.g., 24, 48, 72 hours).[5][9]

  • MTT reagent (0.25-0.5 mg/ml) is added to each well, and plates are incubated for 2-4 hours at 37°C.[2]

  • The medium is removed, and the formazan product is dissolved in DMSO.[2]

  • Absorbance is measured at 590 nm.[2]

Western Blot Analysis
  • Cells or tissues are lysed in RIPA buffer, and protein concentration is determined.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour.

  • The membrane is incubated with primary antibodies (e.g., anti-β-catenin, anti-pan-Ras, anti-p-ERK, anti-α-SMA, anti-fibronectin) overnight at 4°C.[5][9]

  • After washing, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Bands are visualized using an ECL detection system.

In Vivo Animal Studies
  • Kidney Aging Model: Unilateral nephrectomy is performed on mice, followed by subcutaneous injection of D-galactose (150 mg/kg/day) for 6 weeks. KYA1797K or ICG-001 (10 mg/kg/day) is administered via intraperitoneal injection for the final 4 weeks.[5]

  • Xenograft Tumor Model: Human cancer cells (e.g., CRC or NSCLC lines) are subcutaneously injected into immunodeficient mice. Once tumors are established, mice are treated with KYA1797K (e.g., 20-25 mg/kg/day, i.p.) or vehicle control. Tumor volume and weight are monitored.[3][5][13]

Conclusion

The mechanism of KYA1797K as a dual inhibitor of β-catenin and Ras has been consistently validated across multiple laboratories and in various disease models. Its superior performance against ICG-001 in a kidney aging model and its distinct efficacy against erlotinib in resistant NSCLC highlight its therapeutic potential. The detailed experimental data and protocols provided in this guide offer a valuable resource for researchers investigating Wnt/β-catenin and Ras signaling pathways and for those in the process of developing novel therapeutics. The potential immunomodulatory effects via weak PD-L1 binding open new avenues for future investigation.

References

A Comparative Analysis of KYA1797K's Efficacy in Wild-Type vs. Mutant Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

KYA1797K is a novel small molecule inhibitor targeting the Wnt/β-catenin signaling pathway, a critical regulator of cell growth and differentiation that is often dysregulated in cancer.[1] This guide provides a comparative analysis of KYA1797K's effects on cancer cells with wild-type (WT) genotypes versus those harboring specific mutations, particularly in the KRAS and CTNNB1 (β-catenin) genes. The compound is designed to promote the degradation of both β-catenin and Ras proteins by targeting the axin protein, a key component of the β-catenin destruction complex.[2]

Mechanism of Action

KYA1797K directly binds to the Regulator of G-protein Signaling (RGS) domain of axin.[2][3] This action enhances the formation of the β-catenin destruction complex, which also includes APC, GSK3β, and β-TrCP.[4] The activated GSK3β then phosphorylates both β-catenin and Ras, marking them for ubiquitination and subsequent proteasomal degradation.[3] This dual-targeting mechanism makes KYA1797K particularly effective in cancers driven by mutations in both the Wnt/β-catenin and Ras/ERK pathways, such as colorectal cancer (CRC) and non-small cell lung cancer (NSCLC).[2][4][5]

Quantitative Data Presentation

The efficacy of KYA1797K varies significantly depending on the genetic background of the cancer cells. The following tables summarize the quantitative effects of the compound on cell proliferation and key protein levels in various cell lines.

Table 1: Effect of KYA1797K on Cell Proliferation and Transformation

Cell LineGenotypeAssay TypeKYA1797K Concentration (μM)Observed EffectCitation
D-MT (CRC)APC mutant, KRAS mutantXenograft Tumor Volume25 mg/kg (in vivo)~70% reduction in tumor volume and weight[4]
HCT116 WTKRAS G13D mutant, CTNNB1 WTMTT Assay25Effective degradation of β-catenin and Ras[3]
HCT116 MTKRAS G13D mutant, CTNNB1 S45 del mutantMTT Assay25Marginal growth inhibition; no degradation of mutant β-catenin or Ras[3][6]
SW480 (CRC)APC mutant, KRAS G12V mutantCell Proliferation25Proliferation suppressed[4]
NCI-H460 (NSCLC)KRAS Q61H mutantMTT Assay5, 25Dose-dependent suppression of cell growth[7][8]
NCI-H1650 (NSCLC)KRAS WT, EGFR del E746-A750MTT Assay5, 25Less sensitive to growth suppression compared to KRAS mutant lines[7][8]

Table 2: Effect of KYA1797K on Key Signaling Proteins

Cell LineGenotypeProtein AnalyzedKYA1797K Concentration (μM)Observed EffectCitation
CRC Cell Lines (SW480, LoVo, etc.)Variousβ-catenin, RasDose-dependentDegradation of both proteins[4]
NCI-H1650 (NSCLC)KRAS WTβ-catenin, pan-Ras25Accelerated reduction of protein levels over 24h[4]
NCI-H460 (NSCLC)KRAS mutantβ-catenin, pan-Ras5, 25Reduction in protein levels[7]
HCT116 WTCTNNB1 WTp-β-catenin (S33/S37), p-Ras (T144/148)Not specifiedPhosphorylation induced, leading to degradation[3]
HCT116 MTCTNNB1 mutantp-β-catenin, p-RasNot specifiedNo induction of phosphorylation[3]
NCI-N87 (Gastric)Not specifiedβ-catenin, pan-Ras, p-ERK5, 25Concentration-dependent reduction in protein levels[4]

Signaling Pathways and Experimental Workflow

To better understand the mechanism and experimental validation of KYA1797K, the following diagrams illustrate the targeted signaling pathways and a standard experimental workflow.

G cluster_0 Wnt/β-catenin Pathway (Mutant) cluster_1 Ras/ERK Pathway (Mutant) Wnt Wnt Ligand Frizzled Frizzled Receptor APC_mut Mutated APC DestructionComplex Destruction Complex (Inactive) APC_mut->DestructionComplex Fails to form effective complex Axin Axin GSK3b GSK3β beta_catenin β-catenin DestructionComplex->beta_catenin No Phosphorylation beta_catenin_nuc β-catenin (Nucleus) beta_catenin->beta_catenin_nuc Accumulates & Translocates TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Activates Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression EGFR EGFR KRAS_mut Mutated KRAS (Constitutively Active) EGFR->KRAS_mut RAF RAF KRAS_mut->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Dysregulated signaling in cancer cells with APC and KRAS mutations.

G cluster_0 KYA1797K Mechanism of Action KYA1797K KYA1797K Axin Axin KYA1797K->Axin Binds to RGS domain DestructionComplex β-catenin Destruction Complex Axin->DestructionComplex Promotes formation GSK3b GSK3β (Active) DestructionComplex->GSK3b Activates beta_catenin β-catenin GSK3b->beta_catenin Phosphorylates Ras Ras GSK3b->Ras Phosphorylates p_beta_catenin p-β-catenin beta_catenin->p_beta_catenin p_Ras p-Ras Ras->p_Ras Proteasome Proteasomal Degradation p_beta_catenin->Proteasome p_Ras->Proteasome

Caption: KYA1797K promotes the degradation of both β-catenin and Ras.

G start Seed Cells in 96-well Plate incubate1 Incubate for 24h start->incubate1 treat Treat with KYA1797K (or DMSO control) incubate1->treat incubate2 Incubate for 4 days treat->incubate2 add_mtt Add MTT Reagent (0.25 mg/ml) incubate2->add_mtt incubate3 Incubate for 2h at 37°C add_mtt->incubate3 dissolve Remove Medium & Add DMSO to Dissolve Formazan incubate3->dissolve measure Measure Absorbance at 590 nm dissolve->measure

Caption: Experimental workflow for a Cell Viability (MTT) Assay.

Comparative Analysis

Effect on Wild-Type vs. Mutant β-catenin Cells: The efficacy of KYA1797K is critically dependent on the presence of wild-type, degradable β-catenin. In HCT116 cells with wild-type CTNNB1, KYA1797K effectively induces the phosphorylation and subsequent degradation of both β-catenin and Ras.[3] However, in isogenic HCT116 cells harboring a non-degradable mutant β-catenin (S45 deletion), KYA1797K fails to induce the degradation of either protein and only marginally inhibits cell growth.[3][6] This demonstrates that the degradation of Ras is a downstream event contingent upon the successful GSK3β-mediated phosphorylation of β-catenin.[3] Therefore, KYA1797K is significantly more effective in tumors with a functional β-catenin destruction pathway, even if upstream components like APC are mutated, compared to tumors with mutations in CTNNB1 itself that prevent phosphorylation.

Effect on Wild-Type vs. Mutant KRAS Cells: KYA1797K shows significant anti-cancer effects in cells with KRAS mutations, a population notoriously resistant to standard therapies like EGFR inhibitors.[5][7] In KRAS-mutated NSCLC cell lines such as NCI-H460, KYA1797K treatment suppresses the Ras-ERK pathway, inhibits cell growth, and induces apoptosis.[5][7] This effect is less pronounced in KRAS wild-type NSCLC cells (e.g., NCI-H1650), which are less dependent on the Ras pathway for their proliferation.[7][8] The ability of KYA1797K to destabilize the Ras protein makes it a promising therapeutic strategy for overcoming resistance in KRAS-mutated cancers.[2][5]

Experimental Protocols

1. Cell Proliferation (MTT) Assay This protocol is used to assess cell viability and proliferation.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of approximately 3 x 10³ cells per well and allowed to attach for 24 hours.[4]

  • Treatment: The cells are then treated with various concentrations of KYA1797K (e.g., 5 µM, 25 µM) or a DMSO control for the desired duration (e.g., 4 days).[4]

  • MTT Addition: MTT reagent is added to each well to a final concentration of 0.25 mg/ml, and the plate is incubated for 2 hours at 37°C.[4]

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well (e.g., 200 µl) to dissolve the insoluble purple formazan crystals. The plate is incubated for 1 hour to ensure complete dissolution.[4]

  • Absorbance Reading: The absorbance of the formazan product is measured at 590 nm using a microplate reader.[4]

2. Western Blot Analysis This protocol is used to determine the levels of specific proteins.

  • Cell Lysis: Cells are treated with KYA1797K for a specified time (e.g., 24 hours). Whole-cell lysates are prepared using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a standard method like the BCA assay.

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., β-catenin, pan-Ras, p-ERK, GAPDH). This is followed by incubation with a corresponding HRP-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

3. Reporter Gene Assay (TOPflash/Elk-1) This protocol measures the transcriptional activity of specific signaling pathways.

  • TOPflash Assay (Wnt/β-catenin): HEK293 cells are co-transfected with a TCF/LEF-responsive luciferase reporter plasmid (TOPflash). After transfection, cells are treated with KYA1797K for 24 hours. Luciferase activity is measured to determine the level of Wnt/β-catenin signaling.[7]

  • Elk-1 Reporter Assay (Ras/ERK): HEK293 cells are transfected with an Elk-1 responsive reporter plasmid. Cells are stimulated with EGF and treated with KYA1797K for 24 hours. Luciferase activity is measured to quantify Ras/ERK pathway activation.[7]

Conclusion

KYA1797K demonstrates a potent and selective inhibitory effect on cancer cells, particularly those with mutations in APC and KRAS. Its unique mechanism of inducing the degradation of both β-catenin and Ras makes it a promising candidate for treating cancers resistant to conventional therapies. However, its efficacy is significantly diminished in cells harboring non-degradable β-catenin mutants. This comparative analysis underscores the importance of patient stratification based on the genetic background of the tumor to identify populations most likely to respond to KYA1797K treatment.

References

A Comparative Analysis of KYA1797K and Newer Generation Wnt/β-Catenin Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Wnt/β-catenin and Ras-ERK signaling pathways are fundamental cellular cascades that, when dysregulated, are major drivers in the initiation and progression of numerous cancers, including colorectal, breast, and lung cancers. KYA1797K has emerged as a significant small molecule inhibitor, uniquely targeting both of these pathways simultaneously. This guide provides an objective comparison of KYA1797K's performance against other classes of Wnt/β-catenin inhibitors, supported by experimental data, to inform future research and drug development strategies.

Mechanism of Action: KYA1797K's Dual-Targeting Approach

KYA1797K is a potent and selective inhibitor of Wnt/β-catenin signaling with a reported IC50 of 0.75 µM in a TOPflash reporter assay.[1] Its primary mechanism involves directly binding to the regulator of G-protein signaling (RGS) domain of Axin, a key scaffolding protein.[2] This interaction stabilizes and enhances the formation of the β-catenin "destruction complex," which consists of Axin, Glycogen Synthase Kinase 3β (GSK3β), Adenomatous Polyposis Coli (APC), and β-transducin repeat-containing protein (β-TrCP).[1]

The enhanced activity of this complex, particularly GSK3β, leads to the phosphorylation and subsequent ubiquitination-mediated proteasomal degradation of two critical oncoproteins: β-catenin and Ras.[3] By promoting the degradation of both proteins, KYA1797K effectively downregulates the transcriptional activity of the Wnt pathway and simultaneously blocks the proliferative signals from the Ras-ERK pathway.[1][4]

KYA1797K_Mechanism cluster_destruction_complex β-catenin Destruction Complex cluster_inputs cluster_targets cluster_outcomes Axin Axin GSK3b GSK3β APC APC bCatenin β-catenin GSK3b->bCatenin P Ras Ras GSK3b->Ras P bTrCP β-TrCP bTrCP->bCatenin P bTrCP->Ras P KYA1797K KYA1797K KYA1797K->Axin Binds & Activates Degradation Proteasomal Degradation bCatenin->Degradation Ras->Degradation Wnt_Inhibition Wnt Pathway Inhibition Degradation->Wnt_Inhibition Ras_Inhibition Ras-ERK Pathway Inhibition Degradation->Ras_Inhibition Wnt_Pathway_Inhibitors cluster_upstream Upstream cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand PORCN PORCN Wnt->PORCN FZD Frizzled Receptor PORCN->FZD Wnt Secretion DestructionComplex Destruction Complex (Axin, GSK3β, APC) FZD->DestructionComplex Inactivation LGK974 LGK974 LGK974->PORCN Inhibits bCatenin_cyto β-catenin DestructionComplex->bCatenin_cyto Degradation bCatenin_nu β-catenin bCatenin_cyto->bCatenin_nu Translocation Tankyrase Tankyrase Tankyrase->DestructionComplex Axin Degradation XAV939 XAV939 / IWR-1 XAV939->Tankyrase Inhibits KYA1797K KYA1797K KYA1797K->DestructionComplex Activates TCF_LEF TCF/LEF bCatenin_nu->TCF_LEF CBP CBP CBP->TCF_LEF TargetGenes Target Gene Transcription TCF_LEF->TargetGenes ICG001 ICG-001 ICG001->CBP Inhibits Interaction with β-catenin MTT_Assay_Workflow start Start seed_cells 1. Seed cells in 96-well plate start->seed_cells incubate1 2. Incubate 24h (allow attachment) seed_cells->incubate1 add_inhibitor 3. Add inhibitor at various concentrations incubate1->add_inhibitor incubate2 4. Incubate 72-96h add_inhibitor->incubate2 add_mtt 5. Add MTT reagent (0.5 mg/mL) incubate2->add_mtt incubate3 6. Incubate 2-4h (formazan formation) add_mtt->incubate3 solubilize 7. Remove media, add DMSO to dissolve incubate3->solubilize read_plate 8. Read absorbance (570-590 nm) solubilize->read_plate analyze 9. Calculate % viability vs. control read_plate->analyze end End analyze->end

References

KYA1797K: A Comparative Review of IC50 Values and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the half-maximal inhibitory concentration (IC50) of the small molecule inhibitor KYA1797K across different studies. This document outlines the experimental data, details the underlying methodologies, and visualizes its mechanism of action within relevant signaling pathways.

KYA1797K is recognized as a potent and selective inhibitor of the Wnt/β-catenin signaling pathway.[1] It functions by directly binding to the RGS (Regulator of G-protein Signaling) domain of axin, a key component of the β-catenin destruction complex.[2][3] This interaction enhances the formation of the destruction complex, leading to the activation of GSK3β.[2] Activated GSK3β then phosphorylates both β-catenin and Ras, marking them for ubiquitination and subsequent proteasomal degradation.[1][3] This dual-targeting mechanism effectively suppresses cancer cell growth, particularly in colorectal cancers (CRC) harboring mutations in both APC and KRAS genes.[2][4]

Comparative Analysis of KYA1797K IC50 Values

The inhibitory activity of KYA1797K has been quantified in different experimental contexts, revealing distinct IC50 values depending on the targeted pathway and assay method. The following table summarizes the key findings from various studies.

Target Pathway/InteractionIC50 ValueCell Line / SystemAssay MethodReference
Wnt/β-catenin Signaling0.75 µMHEK293TOPflash Assay[1][2][5][6][7]
PD-1/PD-L1 Interaction94 ± 4.2 μMCell-free / Co-transfected cellsFRET Assay[1]

Detailed Experimental Protocols

Wnt/β-catenin Inhibition Assay (TOPflash)

The IC50 of KYA1797K against the Wnt/β-catenin pathway was determined using a TOPflash reporter assay.[7] This cell-based assay quantitatively measures the transcriptional activity of the TCF/LEF family of transcription factors, which are downstream effectors of β-catenin.

Experimental Workflow:

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured in appropriate media.[8] The cells are then co-transfected with the TOPflash plasmid, which contains TCF/LEF binding sites upstream of a luciferase reporter gene, and a Renilla luciferase plasmid as a control for transfection efficiency.[8][9]

  • Compound Treatment: Following transfection, the cells are treated with varying concentrations of KYA1797K.[10]

  • Luciferase Activity Measurement: After a defined incubation period, cell lysates are prepared, and the luciferase activity is measured using a luminometer. The firefly luciferase signal from the TOPflash reporter is normalized to the Renilla luciferase signal.[8][9]

  • IC50 Calculation: The normalized luciferase activities are plotted against the corresponding concentrations of KYA1797K. The IC50 value, representing the concentration at which 50% of the Wnt/β-catenin signaling is inhibited, is then calculated from the dose-response curve.[1]

PD-1/PD-L1 Interaction Assay (FRET)

A Förster Resonance Energy Transfer (FRET) assay was utilized to investigate a potential off-target effect of KYA1797K on the interaction between PD-1 and PD-L1.[1]

Experimental Workflow:

  • Assay Principle: This assay measures the proximity of two fluorescently labeled molecules. In this context, cells are co-transfected with vectors expressing PD-1 and the downstream signaling molecule SHP-2, each fused to a different fluorescent protein. The binding of extracellular PD-L1 to PD-1 brings the two fluorescent proteins into close proximity, resulting in a FRET signal.[1]

  • Compound Inhibition: The assay is performed in the presence of various concentrations of KYA1797K.[1]

  • Signal Detection: The FRET signal is measured using a Spectramax i3 microplate reader. A decrease in the FRET signal indicates inhibition of the PD-1/PD-L1 interaction.[1]

  • IC50 Determination: The dose-dependent inhibition of the FRET signal is plotted, and the IC50 value is determined by fitting the data to a dose-response curve using software such as GraphPad Prism.[1]

Signaling Pathway and Mechanism of Action

KYA1797K's primary mechanism of action involves the modulation of the β-catenin destruction complex. The following diagram illustrates the signaling cascade affected by KYA1797K.

KYA1797K_Signaling_Pathway cluster_complex β-catenin Destruction Complex cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Axin Axin GSK3b GSK3β Axin->GSK3b Activates APC APC beta_catenin β-catenin GSK3b->beta_catenin Phosphorylates Ras_cyto Ras GSK3b->Ras_cyto Phosphorylates CK1a CK1α Ras_mem Ras Ub Ubiquitin beta_catenin->Ub Ubiquitination TCF_LEF TCF/LEF beta_catenin->TCF_LEF Inhibited translocation Ras_cyto->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription Inhibited transcription KYA1797K KYA1797K KYA1797K->Axin

Caption: KYA1797K binds to Axin, activating GSK3β and promoting β-catenin and Ras degradation.

References

KYA1797K: A Novel Approach to Overcoming EGFR Tyrosine Kinase Inhibitor Resistance

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The development of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations. However, the emergence of resistance, both primary and acquired, remains a significant clinical challenge. This guide provides a comprehensive comparison of KYA1797K, a novel therapeutic agent, with other emerging strategies designed to overcome EGFR TKI resistance. We present a detailed analysis of its mechanism of action, supported by experimental data, and compare its performance with alternative therapies such as amivantamab and patritumab deruxtecan.

Mechanism of Action: KYA1797K's Unique Approach

KYA1797K offers a distinct strategy to counteract EGFR TKI resistance by targeting the Wnt/β-catenin signaling pathway to induce the degradation of Ras proteins.[1] Activating mutations in the KRAS gene are a common cause of intrinsic resistance to EGFR TKIs.[1] KYA1797K functions by enhancing the formation of the β-catenin destruction complex, which leads to the subsequent degradation of both β-catenin and Ras.[2] This dual action effectively inhibits downstream signaling pathways, such as the Ras-ERK pathway, that drive tumor growth in KRAS-mutated NSCLC.[1]

Comparative Efficacy

This section provides a comparative overview of the efficacy of KYA1797K and two alternative agents, amivantamab and patritumab deruxtecan, in treating EGFR TKI-resistant NSCLC. The data presented is compiled from various preclinical and clinical studies.

Therapeutic AgentMechanism of ActionPatient PopulationObjective Response Rate (ORR)Median Progression-Free Survival (PFS)
KYA1797K Wnt/β-catenin inhibitor, induces Ras degradationPreclinical models of KRAS-mutated NSCLCData not available from clinical trialsData not available from clinical trials
Amivantamab EGFR-MET bispecific antibodyEGFR exon 20 insertion-mutated NSCLC (post-platinum chemotherapy)40%[3]8.3 months[3]
Osimertinib-resistant, chemotherapy-naive EGFR-mutated NSCLC (in combination with lazertinib)36%[4]4.9 months[4]
Patritumab Deruxtecan HER3-directed antibody-drug conjugateEGFR-mutated NSCLC with prior EGFR TKI therapy39%[5]8.2 months[5]
EGFR-mutated NSCLC post-TKI and platinum-based chemotherapy29.8%5.5 months[6]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation and replication of scientific findings. Below are representative protocols for assays commonly used to assess the efficacy of agents like KYA1797K.

Cell Viability (MTT) Assay

This assay is used to measure the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding: Plate NSCLC cells (e.g., NCI-H1650, NCI-H460) in a 96-well plate at a density of 3 x 10³ cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of KYA1797K (e.g., 5 µM, 25 µM) or a vehicle control (DMSO) for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 50 µL of MTT solution (5 mg/mL in PBS) to each well and incubate at 37°C for 3 hours.

  • Solubilization: After incubation, carefully remove the media and add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 590 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Western Blot for Protein Degradation

This technique is used to detect and quantify the levels of specific proteins, such as Ras and β-catenin, following drug treatment.

  • Cell Lysis: Treat NSCLC cells with KYA1797K for the indicated time points. Lyse the cells in ice-cold lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-pan-Ras, anti-β-catenin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities.

In Vivo Tumor Xenograft Model

Animal models are essential for evaluating the anti-tumor efficacy of novel compounds in a living organism.

  • Cell Implantation: Subcutaneously inject NSCLC cells (e.g., D-MT cell line harboring both APC and KRAS mutations) into the flanks of immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Drug Administration: Administer KYA1797K (e.g., 25 mg/kg) or a vehicle control intraperitoneally daily for a specified period (e.g., 28 days).

  • Tumor Measurement: Measure the tumor volume every few days using calipers.

  • Endpoint Analysis: At the end of the study, sacrifice the mice, excise the tumors, and measure their weight. Tumor tissues can be further analyzed by immunohistochemistry or Western blotting.

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involved in EGFR TKI resistance and the mechanism of action of KYA1797K.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Simplified EGFR signaling pathway in NSCLC.

TKI_Resistance_Mechanisms cluster_resistance Mechanisms of Resistance EGFR_TKI EGFR TKI EGFR EGFR EGFR_TKI->EGFR Inhibition Bypass_Signaling Bypass Signaling (Cell Survival & Proliferation) EGFR->Bypass_Signaling Blocked EGFR->Bypass_Signaling Reactivation KRAS_Mutation KRAS Mutation KRAS_Mutation->Bypass_Signaling MET_Amp MET Amplification MET_Amp->Bypass_Signaling HER3_Activation HER3 Activation HER3_Activation->Bypass_Signaling On_Target_Mutations On-Target Mutations (T790M, C797S) On_Target_Mutations->EGFR Prevents TKI binding

Caption: Overview of major EGFR TKI resistance mechanisms.

KYA1797K_Mechanism_of_Action cluster_wnt Wnt/β-catenin Pathway KYA1797K KYA1797K Destruction_Complex β-catenin Destruction Complex KYA1797K->Destruction_Complex Enhances Formation beta_catenin β-catenin Destruction_Complex->beta_catenin Targets for Degradation Ras Ras Destruction_Complex->Ras Targets for Degradation Degradation Degradation beta_catenin->Degradation Proliferation Tumor Cell Proliferation beta_catenin->Proliferation Inhibited Ras->Degradation Ras->Proliferation Inhibited

References

Safety Operating Guide

Navigating the Safe Disposal of KYA1797K: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and operational integrity. This guide provides essential, step-by-step procedures for the safe disposal of KYA1797K, a potent Wnt/β-catenin signaling inhibitor. Adherence to these guidelines will ensure the safety of laboratory personnel and compliance with institutional and regulatory standards.

Essential Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier. The SDS contains detailed information regarding personal protective equipment (PPE), potential hazards, and emergency procedures.

General Handling:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling KYA1797K in solid form or in solution.

  • Ventilation: Work in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.

  • Spill Management: In the event of a spill, contain the material with an absorbent pad or inert material. Clean the area with an appropriate solvent and dispose of the waste in a sealed, labeled container.

Step-by-Step Disposal Protocol for KYA1797K

The disposal of KYA1797K and its containers must be conducted in accordance with all applicable federal, state, and local regulations. The following is a general procedural guide:

  • Waste Identification and Segregation:

    • Unused or expired KYA1797K should be treated as chemical waste.

    • Solutions containing KYA1797K should be collected in a designated, properly labeled, and sealed waste container. Do not mix with other incompatible waste streams.

    • Contaminated materials, such as pipette tips, tubes, and gloves, should be collected in a separate, clearly labeled hazardous waste container.

  • Waste Container Labeling:

    • All waste containers must be clearly labeled with the full chemical name: "(5Z)-5-[[5-(4-nitrophenyl)-2-furanyl]methylene]-4-oxo-2-thioxo-3-thiazolidinepropanoic acid, monopotassium salt" and the CAS Number: 1956356-56-1.[1][2]

    • Indicate the concentration of KYA1797K in solution, if applicable.

    • Include the appropriate hazard symbols as specified in the SDS.

  • Storage of Chemical Waste:

    • Store waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.

    • Ensure the storage area is cool and dry to prevent degradation of the compound.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the KYA1797K waste.

    • Provide the EHS or contractor with a detailed inventory of the waste, including the chemical name, quantity, and concentration.

Under no circumstances should KYA1797K or its solutions be disposed of down the drain or in the regular trash.

Quantitative Data Summary

The following table summarizes key quantitative data for KYA1797K for easy reference in experimental planning and safety assessments.

PropertyValue
Molecular Weight 442.5 g/mol [1]
IC₅₀ (Wnt/β-catenin) 0.75 µM[3][4][5]
GI₅₀ (CRC cell lines) 4.2 - 5 µM (for HCT15, DLD1, LoVo, and SW480 cells)[1]
Storage Temperature Store at -20°C. For long-term storage of stock solutions (up to 6 months), -80°C is recommended.[3]
CAS Number 1956356-56-1[1][2][4]

Mechanism of Action: Wnt/β-catenin Signaling Pathway

KYA1797K is a potent and selective inhibitor of the Wnt/β-catenin signaling pathway.[3][4][5] In the absence of a Wnt signal, a "destruction complex" composed of Axin, APC, GSK3β, and CK1α phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.[6] The binding of a Wnt ligand to its receptor complex leads to the disassembly of the destruction complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription. KYA1797K exerts its inhibitory effect by binding directly to Axin, which enhances the formation of the β-catenin destruction complex and promotes the degradation of both β-catenin and Ras.[3][5]

Wnt_Signaling_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State cluster_kya KYA1797K Inhibition Axin Axin DestructionComplex Destruction Complex Axin->DestructionComplex APC APC APC->DestructionComplex GSK3b GSK3β GSK3b->DestructionComplex CK1a CK1α CK1a->DestructionComplex bCatenin_cyto β-catenin Ub Ubiquitin bCatenin_cyto->Ub Ubiquitination DestructionComplex->bCatenin_cyto Phosphorylation Proteasome Proteasome Ub->Proteasome Degradation Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh LRP56 LRP5/6 Axin_on Axin Dsh->Axin_on Inhibits Destruction Complex Formation bCatenin_stable β-catenin bCatenin_nuc β-catenin bCatenin_stable->bCatenin_nuc Accumulation & Nuclear Translocation TCF_LEF TCF/LEF bCatenin_nuc->TCF_LEF TargetGenes Target Gene Transcription TCF_LEF->TargetGenes DestructionComplex_on Enhanced Destruction Complex Axin_on->DestructionComplex_on Promotes Formation KYA1797K KYA1797K KYA1797K->Axin_on bCatenin_degradation β-catenin Degradation DestructionComplex_on->bCatenin_degradation

Figure 1. Mechanism of KYA1797K in the Wnt/β-catenin signaling pathway.

References

Personal protective equipment for handling KYA1797K

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling of KYA1797K, a potent Wnt/β-catenin signaling inhibitor. Adherence to these guidelines is essential to ensure personal safety and maintain a safe laboratory environment.

Personal Protective Equipment (PPE)

Given that KYA1797K is a cytostatic compound, it is imperative to use appropriate personal protective equipment to prevent exposure through inhalation, skin contact, or ingestion.[1][2][3] The following PPE is mandatory when handling KYA1797K in solid or solution form:

PPE CategorySpecificationRationale
Hand Protection Double gloving with powder-free nitrile or latex gloves.[1]Prevents skin contact and absorption. The outer glove should be changed immediately upon contamination.
Eye Protection Chemical safety goggles or a face shield.Protects eyes from splashes of solutions or airborne particles of the solid compound.
Body Protection A disposable, solid-front, back-closure gown with long sleeves and elastic cuffs.Prevents contamination of personal clothing.[4]
Respiratory Protection A NIOSH-approved respirator (e.g., N95) should be used when handling the powder form outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation.[1]Minimizes the risk of inhaling the powdered compound.

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Reconstitution:

  • All manipulations involving solid KYA1797K should be conducted in a certified chemical fume hood or a Class II biological safety cabinet to minimize aerosolization.[1]

  • Use a dedicated set of calibrated pipettes and disposable, filtered pipette tips.

  • When preparing stock solutions, slowly add the solvent to the vial containing the solid KYA1797K to avoid generating dust.

  • KYA1797K is soluble in DMSO.[5] For in vivo studies, further dilution in vehicles like corn oil may be necessary.[5]

2. In Vitro Experiments:

  • When treating cells in culture, add the KYA1797K solution dropwise to the medium away from the cell layer to ensure even distribution and minimize direct high-concentration exposure to the cells.

  • All cell culture work with KYA1797K should be performed in a biological safety cabinet.

  • Incubators containing cells treated with KYA1797K should be clearly labeled.

3. In Vivo Experiments:

  • For animal studies, KYA1797K has been administered via intraperitoneal (i.p.) injection.[5]

  • Use appropriate animal handling and restraint techniques to minimize the risk of needlestick injuries.

  • All animal procedures should be performed in accordance with approved institutional animal care and use committee (IACUC) protocols.

Disposal Plan

Proper disposal of KYA1797K and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Solid Waste: All disposable items that have come into contact with KYA1797K, including gloves, gowns, pipette tips, and vials, should be disposed of as cytotoxic waste.[4] These items should be placed in a clearly labeled, sealed, and puncture-proof container.

  • Liquid Waste: Aqueous waste containing KYA1797K should be collected in a designated, sealed waste container and disposed of as hazardous chemical waste according to institutional guidelines.

  • Sharps: Needles and syringes used for injections must be disposed of in a designated sharps container immediately after use without recapping.[4]

Quantitative Data Summary

The following table summarizes key quantitative data for KYA1797K based on published research.

ParameterValueCell Lines/ModelReference
IC50 (TOPflash assay) 0.75 µMHEK293 cells[5]
GI50 4.2 - 5 µMSW480, LoVo, DLD1, HCT15 cells
In Vitro Concentration 25 µMHEK293, SW480, LoVo, DLD1, HCT15 cells[5]
In Vivo Dosage 20-25 mg/kgD-MT colorectal cancer mouse xenograft model

Experimental Protocols

In Vitro Cell Proliferation Assay (MTT Assay):

  • Seed cells (e.g., SW480, HCT15) in a 96-well plate at a density of 3 x 10³ cells/well and allow them to adhere overnight.[5]

  • Prepare serial dilutions of KYA1797K in cell culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of KYA1797K. Include a vehicle control (DMSO).

  • Incubate the plate for 72 hours.[5]

  • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 590 nm using a microplate reader.

Visualizations

KYA1797K Handling Workflow

G cluster_prep Preparation cluster_invitro In Vitro Use cluster_invivo In Vivo Use cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_hood Work in Fume Hood/BSC prep_ppe->prep_hood prep_weigh Weigh Solid KYA1797K prep_hood->prep_weigh prep_dissolve Dissolve in DMSO prep_weigh->prep_dissolve invitro_dilute Dilute Stock Solution prep_dissolve->invitro_dilute invivo_prep Prepare Dosing Solution prep_dissolve->invivo_prep invitro_treat Treat Cells in BSC invitro_dilute->invitro_treat invitro_incubate Incubate Treated Cells invitro_treat->invitro_incubate disp_solid Dispose of Solid Waste (Cytotoxic) invitro_incubate->disp_solid disp_liquid Dispose of Liquid Waste (Hazardous) invitro_incubate->disp_liquid invivo_inject Administer to Animal (i.p.) invivo_prep->invivo_inject invivo_monitor Monitor Animal invivo_inject->invivo_monitor invivo_monitor->disp_solid disp_sharps Dispose of Sharps invivo_monitor->disp_sharps

Caption: Workflow for the safe handling of KYA1797K.

KYA1797K Mechanism of Action in the Wnt/β-catenin Signaling Pathway

G cluster_off Wnt OFF State cluster_on Wnt ON State cluster_kya KYA1797K Action GSK3b_off GSK3β beta_catenin_off β-catenin GSK3b_off->beta_catenin_off P beta_catenin_kya β-catenin GSK3b_off->beta_catenin_kya P Ras_kya Ras GSK3b_off->Ras_kya P Axin_APC_off Axin/APC Complex Axin_APC_off->beta_catenin_off degradation_off Degradation beta_catenin_off->degradation_off TCF_LEF_off TCF/LEF target_genes_off Target Gene Repression TCF_LEF_off->target_genes_off Wnt Wnt Frizzled_LRP Frizzled/LRP5/6 Wnt->Frizzled_LRP Dsh Dishevelled Frizzled_LRP->Dsh Axin_APC_on Axin/APC Complex Dsh->Axin_APC_on Inhibits GSK3b_on GSK3β Axin_APC_on->GSK3b_on Inhibits beta_catenin_on β-catenin nucleus Nucleus beta_catenin_on->nucleus TCF_LEF_on TCF/LEF nucleus->TCF_LEF_on target_genes_on Target Gene Activation TCF_LEF_on->target_genes_on KYA1797K KYA1797K Axin_RGS Axin (RGS domain) KYA1797K->Axin_RGS Binds to Axin_RGS->GSK3b_off Activates degradation_kya Degradation beta_catenin_kya->degradation_kya Ras_kya->degradation_kya

Caption: KYA1797K promotes degradation of β-catenin and Ras.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
KYA1797K

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.